16a-Methyl Prednisolone 21-Acetate
Description
Properties
IUPAC Name |
[2-(11,17-dihydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O6/c1-13-9-18-17-6-5-15-10-16(26)7-8-22(15,3)21(17)19(27)11-23(18,4)24(13,29)20(28)12-30-14(2)25/h7-8,10,13,17-19,21,27,29H,5-6,9,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTYVMYSLMOANV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3C(CC2(C1(C(=O)COC(=O)C)O)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
physicochemical properties of 16a-Methyl Prednisolone 21-Acetate
Physicochemical Profiling of 16
Executive Summary
This technical guide provides a comprehensive physicochemical and analytical profile of 16
Molecular Identity & Structural Integrity
The precise identification of this molecule is paramount in pharmaceutical quality control. It represents the Dexamethasone scaffold lacking the 9
Table 1: Chemical Identity Specifications
| Parameter | Specification |
| Chemical Name | 16 |
| Common Synonym | Desfluoro Dexamethasone Acetate; Dexamethasone Impurity D (varies by pharmacopeia) |
| CAS Number | 13209-52-4 |
| Molecular Formula | |
| Molecular Weight | 416.51 g/mol |
| Chirality | 16 |
| Key Structural Feature | Absence of 9 |
Structural Differentiation (DOT Diagram)
The following diagram illustrates the critical structural difference between the target molecule and the Active Pharmaceutical Ingredient (API), Dexamethasone Acetate.
Figure 1: Structural comparison highlighting the absence of the 9
Physicochemical Properties
Solid State Characteristics
-
Appearance : Typically isolated as a white to off-white crystalline powder .[2][4][5] Impure fractions (e.g., mother liquors) may appear pale yellow.[2]
-
Melting Point : High-melting crystalline solid. While specific experimental values for the impurity standard vary by polymorph, it typically exhibits a melting range between 210°C and 240°C (with decomposition), similar to its isomers.[2]
-
Note: Dexamethasone Acetate melts at ~238°C; Methylprednisolone Acetate (6
) melts at ~215°C.
-
-
Hygroscopicity : The compound is hygroscopic . It requires storage under controlled humidity or inert atmosphere (2-8°C) to prevent hydrolytic degradation of the C21-acetate ester.[1][2]
Solubility Profile
The lipophilicity of the C21-acetate ester significantly reduces water solubility compared to the free alcohol or phosphate salts.[2]
| Solvent | Solubility Rating | Application |
| Water | Practically Insoluble | Non-sink condition for dissolution |
| Methanol | Soluble | Primary solvent for stock preparation |
| Chloroform | Soluble | Used in NMR characterization |
| Acetone | Sparingly Soluble | Recrystallization solvent |
| DMSO | Soluble | Biological assay stock |
Stability & Reactivity
-
Hydrolysis : The C21-acetate group is susceptible to hydrolysis in basic conditions (
), converting the molecule to 16 -Methyl Prednisolone (Desfluoro Dexamethasone).[1][2] -
Oxidation : The C11-hydroxyl group is sensitive to oxidation, though less so than the C21 position in non-esterified steroids.[1][2]
-
Photostability : Glucocorticoids are generally sensitive to UV light; store in amber vials.
Synthesis & Impurity Context
16
-
Origin : If the fluorination step is incomplete, or if the
precursor is reduced rather than fluorinated, the desfluoro analog is formed.[1][2] -
Significance : As a "Related Substance," its limit is strictly controlled (typically
) in pharmacopeial monographs (USP/EP) for Dexamethasone Acetate.[2]
Analytical Protocols (E-E-A-T)
To validate the identity and purity of this compound, a self-validating analytical workflow is required.[1][2]
HPLC Method for Impurity Profiling
This protocol separates the desfluoro impurity (16
Method Parameters:
-
Column : C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 250 mm, 5 µm).[1][2]
-
Mobile Phase A : Water (0.1% Formic Acid).
-
Mobile Phase B : Acetonitrile (0.1% Formic Acid).
-
Gradient :
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 240 nm (characteristic enone absorption).
-
Temperature : 25°C.
Expected Result :
-
Dexamethasone Acetate : Elutes later due to the fluorine atom altering polarity/interaction.
-
Desfluoro Impurity : Elutes slightly earlier or later depending on the specific stationary phase selectivity (Fluorine is lipophilic but also electron-withdrawing; typically, desfluoro analogs have distinct retention times).[1][2] Validation required.
Spectroscopic Identification (NMR)
The most definitive method to distinguish CAS 13209-52-4 from Dexamethasone Acetate is
-
Protocol : Dissolve ~5 mg in
. -
Diagnostic Signal :
Analytical Workflow Diagram
Figure 2: Analytical workflow for isolating and identifying the desfluoro impurity.
Handling & Safety
-
Hazard Class : Corticosteroid (Hormonal).
-
H Statements : H361 (Suspected of damaging fertility or the unborn child).[4]
-
PPE : N95 respirator or higher, nitrile gloves, safety goggles.[2]
-
Disposal : High-temperature incineration.[2]
References
-
National Center for Biotechnology Information (PubChem) . Dexamethasone Acetate (Related Compounds). Available at: [Link][1][2]
- United States Pharmacopeia (USP). Dexamethasone Acetate Monograph (Impurities Section). (Access via subscription).
Sources
- 1. Dexamethasone-21-acetate (CAS 1177-87-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Prednisolone Acetate (CAS 52-21-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Steroid Compounds - Steroids [daltonresearchmolecules.com]
- 4. Prednisolone Acetate | 52-21-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. chembk.com [chembk.com]
An In-depth Technical Guide to the Molecular Structure and Stereochemistry of 16α-Methyl Prednisolone 21-Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
16α-Methyl Prednisolone 21-Acetate is a synthetic glucocorticoid, a derivative of prednisolone, that has been a subject of interest in medicinal chemistry and drug development due to its anti-inflammatory properties. The introduction of a methyl group at the 16α position and an acetate group at the 21-position significantly modifies the biological activity and pharmacokinetic profile of the parent steroid. This guide provides a comprehensive overview of the molecular structure and stereochemistry of 16α-Methyl Prednisolone 21-Acetate, offering insights into its synthesis, characterization, and the critical relationship between its three-dimensional architecture and its function.
Molecular Structure and Nomenclature
The systematic name for 16α-Methyl Prednisolone 21-Acetate is (11β,16α)-21-(acetyloxy)-11,17-dihydroxy-16-methyl-pregna-1,4-diene-3,20-dione[1]. Its molecular formula is C24H32O6, and it has a molecular weight of 416.51 g/mol [1]. The core of the molecule is a pregnane steroid skeleton, characterized by four fused rings (A, B, C, and D).
Key structural features include:
-
A conjugated diene system in the A-ring (pregna-1,4-diene).
-
A ketone group at the C3 position.
-
A hydroxyl group at the C11 position with β-stereochemistry.
-
A hydroxyl group at the C17 position.
-
A methyl group at the C16 position with α-stereochemistry.
-
An acetoxy group at the C21 position.
-
A ketone group at the C20 position.
The presence and specific orientation of these functional groups are paramount to the molecule's biological activity.
Caption: 2D representation of 16α-Methyl Prednisolone 21-Acetate.
Stereochemistry: The Three-Dimensional Architecture
The biological activity of corticosteroids is intrinsically linked to their precise three-dimensional structure. 16α-Methyl Prednisolone 21-Acetate possesses eight defined stereocenters, leading to a specific and rigid conformation that is recognized by the glucocorticoid receptor.
The key stereochemical features are:
-
C8, C9, C10, C11, C13, C14, C16, and C17 are chiral centers. The specific configuration at each of these centers is crucial for the molecule's activity. The InChIKey, PLBHSZGDDKCEHR-LFYFAGGJSA-N, encapsulates this stereochemical information[2].
-
The A/B, B/C, and C/D ring junctions have a trans-trans-trans fusion, which is characteristic of the pregnane steroid backbone.
-
The hydroxyl group at C11 is in the β-position , meaning it projects above the plane of the steroid ring system. This is critical for glucocorticoid activity.
-
The methyl group at C16 is in the α-position , projecting below the plane of the ring. This modification enhances anti-inflammatory potency and reduces mineralocorticoid side effects compared to prednisolone.
-
The side chain at C17 has a β-orientation.
The overall shape of the molecule is a relatively flat and rigid structure, with the functional groups positioned in specific spatial arrangements that allow for precise interactions with the ligand-binding domain of the glucocorticoid receptor.
X-ray Crystallography Insights
-
a = 8.17608(2) Å
-
b = 9.67944(3) Å
-
c = 26.35176(6) Å
-
V = 2085.474(6) ų
-
Z = 4
This crystallographic data confirms the absolute stereochemistry and provides precise information on bond lengths, bond angles, and the overall molecular packing in the solid state. The analysis showed that both the 11-OH and 17-OH groups act as hydrogen bond donors, forming a two-dimensional hydrogen bond network.
Spectroscopic Characterization
A suite of spectroscopic techniques is essential for the structural confirmation and quality control of 16α-Methyl Prednisolone 21-Acetate. While comprehensive, publicly available spectral data is limited, the expected features can be predicted based on the known structure and data from related compounds. For definitive identification and quantification, it is imperative to use a certified reference standard and its accompanying spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule and its stereochemistry.
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the large number of protons in similar chemical environments. Key signals would include those for the vinyl protons in the A-ring, the proton at C11 adjacent to the hydroxyl group, the protons of the C21 methylene group adjacent to the acetate, the methyl protons of the acetate group, and the three methyl groups on the steroid skeleton (C18, C19, and the 16α-methyl group). The chemical shifts and coupling constants of these protons provide valuable information about their connectivity and stereochemical relationships. For instance, the coupling patterns of the A-ring protons can confirm the 1,4-diene system.
-
¹³C NMR: The carbon NMR spectrum would show 24 distinct signals corresponding to each carbon atom in the molecule. The chemical shifts of these carbons are indicative of their chemical environment. For example, the carbonyl carbons (C3, C20, and the acetate carbonyl) would resonate at the downfield end of the spectrum (typically >170 ppm). The sp² hybridized carbons of the A-ring would appear in the olefinic region (around 120-170 ppm). The carbon bearing the hydroxyl group (C11) and the carbons of the acetate side chain would also have characteristic chemical shifts.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of 16α-Methyl Prednisolone 21-Acetate is expected to show characteristic absorption bands for:
-
O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups at C11 and C17.
-
C=O stretching: Strong absorptions in the region of 1650-1750 cm⁻¹. This would likely be a composite of several bands corresponding to the C3 ketone in the conjugated system, the C20 ketone, and the ester carbonyl of the acetate group.
-
C=C stretching: Bands in the region of 1600-1660 cm⁻¹ corresponding to the double bonds in the A-ring.
-
C-O stretching: Strong bands in the region of 1000-1300 cm⁻¹ associated with the hydroxyl and acetate groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In electrospray ionization (ESI) mass spectrometry, 16α-Methyl Prednisolone 21-Acetate would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 417.5. Fragmentation analysis (MS/MS) would likely show losses of acetic acid (60 Da) and water (18 Da) from the parent ion, as well as characteristic cleavages of the steroid ring system.
Stereoselective Synthesis
The synthesis of 16α-Methyl Prednisolone 21-Acetate is a multi-step process that requires careful control of stereochemistry. A common strategy involves starting from a more readily available steroid precursor, such as hydrocortisone or prednisolone, and introducing the 16α-methyl group stereoselectively.
A plausible synthetic pathway can be conceptualized as follows:
Caption: Conceptual synthetic pathway for 16α-methylated corticosteroids.
A key step in many synthetic routes is the stereoselective introduction of the methyl group at the 16α position. One common method involves the 1,4-conjugate addition (Michael addition) of a methyl organocuprate reagent to a 16-dehydro-17-keto steroid precursor. The α-attack is generally favored due to steric hindrance from the C18 angular methyl group, which blocks the β-face of the molecule.
An alternative laboratory-scale synthesis could involve the following key transformations, starting from a prednisolone derivative[3]:
-
Formation of a 16,17-unsaturated intermediate: This can be achieved by the elimination of a suitable leaving group at the 17α-position.
-
Stereoselective introduction of a functional group at the 16α-position: For example, a 1,4-Michael addition of cyanide to the α,β-unsaturated ketone system to introduce a cyano group stereoselectively at the 16α-position[3].
-
Conversion of the introduced functional group to a methyl group: This can be a multi-step process. For instance, the cyano group can be hydrolyzed to a carboxylic acid, which can then be reduced to a hydroxymethyl group and subsequently converted to a methyl group.
-
Acetylation of the 21-hydroxyl group: The final step would be the acetylation of the C21 hydroxyl group to yield the desired product.
The expertise in steroid chemistry lies in selecting the appropriate reagents and reaction conditions to achieve high stereoselectivity and overall yield in each step.
Analytical Methodologies for Characterization and Quality Control
Robust analytical methods are crucial for confirming the identity, purity, and stability of 16α-Methyl Prednisolone 21-Acetate. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.
High-Performance Liquid Chromatography (HPLC)
A typical reversed-phase HPLC method for the analysis of 16α-Methyl Prednisolone 21-Acetate would involve the following:
Experimental Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., water or a phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio can be optimized to achieve the desired separation.
-
Detection: UV detection at a wavelength of approximately 243 nm, which corresponds to the maximum absorbance of the conjugated diene system in the A-ring[4].
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Sample Preparation: The sample is accurately weighed and dissolved in a suitable solvent, typically the mobile phase or a component of the mobile phase, to a known concentration.
-
Analysis: The prepared sample is injected into the HPLC system, and the resulting chromatogram is recorded. The retention time of the main peak is compared to that of a certified reference standard to confirm the identity of the compound. The peak area is used to determine the purity of the sample and to quantify its concentration against a standard curve.
This method can be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness to ensure its suitability for quality control purposes.
Caption: A typical workflow for the HPLC analysis of 16α-Methyl Prednisolone 21-Acetate.
Conclusion
The molecular structure and stereochemistry of 16α-Methyl Prednisolone 21-Acetate are intricately linked to its function as a potent anti-inflammatory agent. Its rigid, three-dimensional architecture, defined by eight stereocenters and specific functional group orientations, allows for high-affinity binding to the glucocorticoid receptor. A thorough understanding of its structure, which can be elucidated through a combination of spectroscopic and crystallographic techniques, is fundamental for its synthesis, characterization, and the development of related therapeutic agents. The analytical methods outlined in this guide provide a framework for ensuring the quality and consistency of this important pharmaceutical compound.
References
-
Dalton Research Molecules. (n.d.). 16a-Methyl prednisolone 21-acetate | CAS 13209-52-4. Retrieved from [Link]
- Google Patents. (n.d.). CN101418029B - Method for synthesizing methylprednisolone.
- Google Patents. (n.d.). EP0165037A2 - 16 alpha-methyl steroids and their preparation.
-
Japanese Pharmacopoeia. (n.d.). Official Monographs for Part I / Prednisolone Acetate 703. Retrieved from [Link]
-
NIST. (n.d.). Methylprednisolone. In NIST Chemistry WebBook. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 13209-52-4 | Product Name : 16α-Methyl Prednisolone 21-Acetate. Retrieved from [Link]
-
PubMed. (1964). [SYNTHESIS OF 16-METHYLENE PREDNISONE ACETATE]. Retrieved from [Link]
-
ResearchGate. (2010). Methylprednisolone and its related substances in freeze-dried powders for injections. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-NMR Spectrum of impurity B. Retrieved from [Link]
-
Trungtamthuoc.com. (n.d.). Methylprednisolone Acetate. Retrieved from [Link]
-
precisionFDA. (n.d.). METHYLPREDNISOLONE ACETATE. Retrieved from [Link]
Sources
Introduction: Elucidating the Action of a Potent Synthetic Glucocorticoid
An In-Depth Technical Guide to the Pharmacological Mechanism of Action of Methylprednisolone Acetate
Authored for Researchers, Scientists, and Drug Development Professionals
Methylprednisolone acetate is a synthetic glucocorticoid renowned for its potent anti-inflammatory and immunosuppressive properties.[1][2] Marketed under trade names such as Depo-Medrol®, it is a cornerstone therapy for a wide array of conditions, including rheumatic disorders, severe allergic states, dermatologic diseases, and autoimmune conditions.[2][3][4] This document provides a comprehensive exploration of the pharmacological mechanism of action of methylprednisolone acetate, designed for professionals engaged in research and drug development.
It is pertinent to clarify the nomenclature at the outset. The compound is chemically designated as 11β,17,21-Trihydroxy-6α-methylpregna-1,4-diene-3,20-dione 21-acetate.[5] While the user query specified "16a-Methyl Prednisolone 21-Acetate," the widely utilized clinical compound and the focus of this guide is the 6α-methyl derivative of prednisolone.[6][7] The addition of the methyl group at the 6α position enhances its glucocorticoid and anti-inflammatory potency compared to its parent compound, prednisolone.[6]
This guide will deconstruct the molecular interactions, signaling cascades, and cellular consequences that define the therapeutic efficacy of methylprednisolone acetate. We will delve into both the classical genomic pathways and the rapid non-genomic effects, supported by detailed experimental protocols to provide a practical framework for its investigation.
The Primary Molecular Target: The Glucocorticoid Receptor (GR)
The biological effects of methylprednisolone acetate are mediated almost exclusively through its interaction with the glucocorticoid receptor (GR).[2][8] The GR is a member of the nuclear receptor superfamily of ligand-inducible transcription factors.[9][10] In its inactive state, the GR resides in the cytoplasm, complexed with a chaperone machinery of heat shock proteins (HSPs) such as Hsp90 and other co-chaperones. This complex maintains the receptor in a conformation that is capable of high-affinity ligand binding but is prevented from nuclear translocation.
A Dual Modality of Action: Genomic and Non-Genomic Mechanisms
Methylprednisolone acetate, like other glucocorticoids, exerts its effects through two principal pathways: a well-characterized genomic pathway that involves changes in gene expression, and a more recently understood non-genomic pathway that elicits rapid cellular responses.[8][10][11]
Genomic Mechanisms: The Core of Sustained Therapeutic Action
The genomic effects of glucocorticoids are responsible for the majority of their anti-inflammatory and immunosuppressive actions.[10] These effects are initiated by the binding of methylprednisolone acetate to the cytoplasmic GR. This binding event triggers a conformational change in the receptor, leading to the dissociation of the HSP complex.[1] The now-activated ligand-receptor complex translocates into the nucleus, where it modulates gene expression through two primary mechanisms: transactivation and transrepression.[10][12][13]
In the nucleus, the activated GR complex can bind as a homodimer to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes.[1] This binding enhances the rate of transcription of these genes, leading to an increased synthesis of anti-inflammatory proteins.[12] A key protein upregulated via this mechanism is Annexin A1 (also known as Lipocortin-1), which inhibits phospholipase A2, a critical enzyme in the inflammatory cascade responsible for producing arachidonic acid, the precursor to prostaglandins and leukotrienes.[1][14]
Arguably, the more critical mechanism for the anti-inflammatory effects of glucocorticoids is transrepression.[10] This process involves the suppression of pro-inflammatory gene expression. The activated MPA-GR monomer can interact directly with and inhibit the activity of key pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[12] This "tethering" mechanism prevents these factors from binding to their DNA response elements, thereby downregulating the expression of a multitude of pro-inflammatory genes, including those for cytokines (e.g., IL-1, IL-6, TNF-α), chemokines, and adhesion molecules.[1][12] This direct suppression of the inflammatory signaling cascade is central to the therapeutic efficacy of methylprednisolone acetate.[3]
Non-Genomic Mechanisms: Initiating Rapid Responses
In addition to the slower, transcription-dependent genomic effects, glucocorticoids can induce rapid cellular responses that occur within minutes.[10][12][15] These non-genomic actions are independent of gene transcription and protein synthesis.[8] While the precise mechanisms are still under intense investigation, they are thought to involve:
-
Membrane-bound GR: Specific interactions with GR localized to the cell membrane.
-
Cytosolic GR-mediated signaling: Activated cytoplasmic GR interacting directly with intracellular signaling proteins, such as MAP kinases.[11]
-
Nonspecific membrane interactions: Physicochemical interactions with cellular membranes that alter their properties and the function of embedded proteins.[10]
These rapid effects can contribute to the acute inhibition of vasodilation and the stabilization of cell membranes, providing an immediate onset of anti-inflammatory action that complements the more sustained genomic response.[2][14]
Pharmacodynamics: The Physiological Manifestations
The molecular mechanisms of methylprednisolone acetate translate into profound physiological effects that underpin its therapeutic use.
-
Anti-inflammatory Effects: By inhibiting the synthesis of prostaglandins and leukotrienes and suppressing pro-inflammatory cytokines, methylprednisolone acetate effectively reduces the cardinal signs of inflammation: pain, heat, redness, and swelling.[16] It also decreases leukocyte migration to inflammatory sites and stabilizes lysosomal membranes, preventing the release of tissue-damaging enzymes.[3][14][16]
-
Immunosuppressive Effects: The drug significantly impacts the function of immune cells.[1] It reduces the proliferation and activation of T-lymphocytes and impairs the function of macrophages and other antigen-presenting cells.[1] This broad suppression of the immune system makes it highly effective in treating autoimmune diseases and preventing organ transplant rejection.[6][17]
Pharmacokinetics Profile
The clinical use of methylprednisolone acetate is heavily influenced by its pharmacokinetic properties. The acetate ester form is slowly absorbed and hydrolyzed to the active methylprednisolone moiety after intramuscular or intra-articular injection.[1] This slow-release characteristic provides a prolonged duration of action, making it suitable for depot injection where sustained anti-inflammatory control is required.[1][18]
| Pharmacokinetic Parameter | Value | Reference |
| Route of Administration | Intramuscular (IM), Intra-articular, Intralesional | [18] |
| Absorption | Slow absorption after IM injection | [6] |
| Time to Peak Plasma Conc. (Tmax) | ~7.25 hours (single 40 mg IM dose) | [6][19] |
| Plasma Protein Binding | ~77% | [6][19] |
| Metabolism | Hepatic, primarily via CYP3A4 | [6][19] |
| Elimination Half-life (total) | 1.8 to 5.2 hours | [19] |
Experimental Protocols for Mechanistic Characterization
To rigorously investigate the mechanism of action of compounds like methylprednisolone acetate, a suite of well-defined in vitro assays is essential. The following protocols provide a self-validating system for characterizing GR agonists.
Protocol 1: Glucocorticoid Receptor (GR) Nuclear Translocation Assay
-
Rationale & Causality: The translocation of the GR from the cytoplasm to the nucleus is the pivotal first step in its genomic action. Visualizing and quantifying this event provides direct evidence of receptor activation by the test compound. This assay serves as a primary functional screen for GR agonists.
-
Methodology:
-
Cell Culture: Seed a suitable cell line (e.g., A549 or HEK293 cells stably expressing GFP-tagged GR) onto 96-well imaging plates.[9]
-
Compound Treatment: Treat cells with a serial dilution of methylprednisolone acetate or a vehicle control (e.g., 0.1% DMSO) for a defined period (e.g., 60 minutes). Include a known GR agonist like dexamethasone as a positive control.[9][20]
-
Cell Fixation & Staining: Fix the cells with 4% paraformaldehyde. Permeabilize with 0.1% Triton X-100. Stain the nuclei with a fluorescent DNA dye (e.g., DAPI or Hoechst).
-
Imaging: Acquire images using a high-content imaging system, capturing both the GFP-GR and the nuclear stain channels.
-
Image Analysis: Utilize image analysis software to define nuclear and cytoplasmic compartments based on the DAPI stain. Quantify the fluorescence intensity of GFP-GR in both compartments for each cell.
-
Data Interpretation: Calculate the ratio of nuclear to cytoplasmic fluorescence intensity. A dose-dependent increase in this ratio indicates agonist-induced GR nuclear translocation.[9] The EC50 value can be determined by fitting the data to a dose-response curve.
-
Protocol 2: GR-Mediated Reporter Gene Assay
-
Rationale & Causality: This assay directly measures the functional consequence of GR nuclear activity—its ability to act as a transcription factor. By using a reporter gene (e.g., luciferase) under the control of GREs, we can quantify the transactivation potential of the compound. This confirms that the translocated receptor is transcriptionally active.
-
Methodology:
-
Cell Culture & Transfection: Seed cells (e.g., A549 or HeLa) in a 96-well plate. Transfect the cells with two plasmids: one containing a luciferase reporter gene driven by a promoter with multiple GREs (GREtkLUC), and a second plasmid expressing Renilla luciferase for normalization.[21]
-
Compound Treatment: After 24 hours, treat the cells with serial dilutions of methylprednisolone acetate for 6-24 hours.[20]
-
Cell Lysis & Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Data Interpretation: Plot the normalized luciferase activity against the compound concentration to generate a dose-response curve and calculate the EC50 for transactivation.[21] For transrepression studies, a similar protocol is used but with a reporter driven by an NF-κB or AP-1 promoter, and cells are co-stimulated with an inflammatory agent like TNF-α.[20]
-
Conclusion and Future Perspectives
The pharmacological mechanism of methylprednisolone acetate is a multifaceted process centered on its function as a potent agonist of the glucocorticoid receptor. Its therapeutic utility is derived from a coordinated series of genomic and non-genomic events that collectively suppress inflammation and modulate the immune response. Through the transrepression of pro-inflammatory transcription factors like NF-κB and the transactivation of anti-inflammatory genes, methylprednisolone acetate effectively re-programs cellular activity to resolve inflammation.
A thorough understanding of these mechanisms, supported by robust experimental validation, is critical for the rational application of this drug and for the development of future therapies. The ongoing quest for selective glucocorticoid receptor agonists (SEGRAs) aims to dissociate the beneficial transrepression effects from the transactivation-mediated side effects, representing the next frontier in anti-inflammatory drug discovery.[10][20][22] The protocols and mechanistic insights provided in this guide serve as a foundational resource for scientists and researchers dedicated to advancing this critical field.
References
- Patsnap Synapse. (2024, July 17). What is the mechanism of Medroxyprogesterone Acetate?
- PrescriberPoint. (2026). Medroxyprogesterone Acetate (medroxyprogesterone acetate) - Dosing, PA Forms & Info. PrescriberPoint.
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A Technical Guide to the Thermodynamic Stability of 16α-Methyl Prednisolone 21-Acetate Polymorphs
Abstract
The solid-state properties of an active pharmaceutical ingredient (API) are critical determinants of its stability, bioavailability, and manufacturability. For corticosteroids like 16α-Methyl Prednisolone 21-Acetate, a synthetic glucocorticoid used for its potent anti-inflammatory effects, polymorphism plays a pivotal role.[1][2] Different crystalline forms, or polymorphs, of the same API can exhibit distinct physicochemical properties, including solubility, melting point, and chemical reactivity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and characterize the thermodynamic stability of 16α-Methyl Prednisolone 21-Acetate polymorphs. We will delve into the fundamental thermodynamic principles governing polymorphic systems, detail the essential analytical techniques for characterization, and present a systematic workflow for determining the relative stability of different solid forms, ensuring the selection of an optimal and stable form for drug product development, in alignment with regulatory expectations such as those outlined by the International Council for Harmonisation (ICH).[3][4][5]
The Criticality of Polymorphism in Pharmaceutical Development
Polymorphism is the ability of a solid material to exist in more than one crystal lattice arrangement. These different arrangements, while chemically identical, result in distinct solid-state properties that can significantly impact the quality, safety, and efficacy of a drug product.[6] Any unintended phase change during manufacturing or storage can alter the drug's performance characteristics.[6] For instance, the conversion from a metastable, more soluble form to a more stable, less soluble form in a suspension could drastically reduce the drug's dissolution rate and, consequently, its bioavailability.
The ICH Q6A guidelines mandate the investigation of polymorphism for new drug substances, as different forms can affect drug product performance and stability.[5] Therefore, a thorough understanding and control of the solid state of 16α-Methyl Prednisolone 21-Acetate is not merely an academic exercise but a regulatory and clinical necessity.
Foundational Thermodynamics of Polymorphic Systems
The relative stability of polymorphs is governed by their Gibbs free energy (G), which is a function of enthalpy (H) and entropy (S) at a given temperature (T):
G = H - TS
The polymorph with the lowest Gibbs free energy under a specific set of conditions (temperature and pressure) is the most thermodynamically stable form. A higher-energy form is considered metastable. The relationship between polymorphs can be classified into two primary categories: monotropic and enantiotropic.
-
Monotropic System: One polymorph is the most stable form across the entire relevant temperature range up to the melting point of both forms. The other form is always metastable. A transition from the metastable to the stable form is irreversible and exothermic.[7][8]
-
Enantiotropic System: There is a specific transition temperature (Tt) below the melting points at which the stability order inverts. One polymorph is more stable below Tt, while the other is more stable above it. This transition is reversible and endothermic when moving from the low-temperature stable form to the high-temperature stable form.[7][9]
Understanding this relationship is crucial for defining the stable temperature range for the desired polymorph of the drug substance.[9]
Visualizing Thermodynamic Relationships
The relationship between Gibbs free energy and temperature for monotropic and enantiotropic systems can be visualized as follows:
Figure 1: Gibbs Free Energy vs. Temperature Diagrams.
Analytical Workflow for Polymorph Characterization
A multi-technique approach is essential for the unambiguous characterization of polymorphic forms.[10] The following workflow provides a robust framework for identifying and characterizing the polymorphs of 16α-Methyl Prednisolone 21-Acetate.
Figure 2: Experimental Workflow for Polymorph Assessment.
Primary Characterization Techniques
The initial goal is to identify whether different solid forms can be produced.
-
X-Ray Powder Diffraction (XRPD): This is the definitive tool for identifying crystalline phases. Each polymorph will produce a unique diffraction pattern based on its crystal lattice.
-
Thermal Analysis (DSC & TGA):
-
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature. It provides melting points (Tm), heats of fusion (ΔHf), and can detect solid-solid phase transitions.[11]
-
Thermogravimetric Analysis (TGA) measures changes in sample mass with temperature. It is used to identify solvates or hydrates by detecting weight loss upon heating.
-
-
Vibrational Spectroscopy (FTIR & Raman): These techniques probe the vibrational modes of molecules. Differences in the crystal lattice can lead to subtle but measurable shifts in the spectra, providing complementary evidence of polymorphism.
Determining Thermodynamic Relationships: Key Experiments
Once unique forms are identified, the next step is to determine their relative thermodynamic stability. For this guide, we will consider a hypothetical scenario with two anhydrous polymorphs of 16α-Methyl Prednisolone 21-Acetate, designated Form I and Form II , based on findings for the parent compound, prednisolone.[12]
Protocol 1: Slurry Conversion (Equilibration)
This experiment is a direct method to determine the most stable form in a given solvent at a specific temperature.
-
Preparation: Prepare a saturated slurry containing a 1:1 mixture of Form I and Form II in a selected solvent (e.g., ethanol/water) in a sealed vial.
-
Equilibration: Agitate the slurry at a constant temperature (e.g., 25°C for ambient stability, 50°C for accelerated conditions) for an extended period (e.g., 7-14 days) to allow the system to reach equilibrium.
-
Sampling: Periodically, withdraw a small sample of the solid phase.
-
Analysis: Quickly filter and dry the solid sample. Analyze the polymorphic composition using XRPD.
Protocol 2: Temperature-Dependent Solubility Measurement
The polymorph with lower solubility in a given solvent at a specific temperature is the more stable form.
-
Setup: Add an excess of a single, pure polymorph (e.g., Form I) to a series of vials containing a suitable solvent. Repeat for Form II.
-
Equilibration: Place the vials in temperature-controlled shakers set at various temperatures (e.g., 10°C, 25°C, 40°C, 55°C). Allow them to equilibrate for at least 48 hours.
-
Sampling & Analysis: Filter the samples through a sub-micron filter to remove all solids. Analyze the concentration of the dissolved API in the filtrate using a validated HPLC method.[13]
-
Data Interpretation: Plot the solubility of each form as a function of temperature (a van 't Hoff plot). The form with the lower solubility curve at a given temperature is more stable. If the curves intersect, it indicates an enantiotropic relationship, and the intersection point is the transition temperature (Tt).
Protocol 3: Application of Burger and Ramberger's Rules via DSC
Thermal analysis data can be used to infer the thermodynamic relationship between polymorphs.[6]
-
Heat of Fusion Rule: If the higher-melting polymorph has the higher heat of fusion, the system is likely monotropic. If the higher-melting polymorph has a lower heat of fusion, the system is likely enantiotropic.[8][9]
-
Heat of Transition Rule: If a solid-state transition from one form to another is observed in the DSC, an exothermic transition indicates a monotropic relationship (metastable → stable). An endothermic transition suggests an enantiotropic relationship (stable low-T form → stable high-T form).[8][9]
Data Synthesis and Interpretation
Let's assume our characterization of 16α-Methyl Prednisolone 21-Acetate yielded the following hypothetical data for Form I and Form II.
Table 1: Physicochemical Properties of Hypothetical Polymorphs
| Property | Form I | Form II | Technique |
| Melting Point (Tm) | 215 °C | 208 °C | DSC |
| Heat of Fusion (ΔHf) | 25 kJ/mol | 28 kJ/mol | DSC |
| Solubility at 25°C (in Ethanol) | 1.2 mg/mL | 0.8 mg/mL | HPLC |
| Solubility at 60°C (in Ethanol) | 4.5 mg/mL | 5.1 mg/mL | HPLC |
| Hygroscopicity | Non-hygroscopic | Non-hygroscopic | DVS |
| Crystal Habit | Needles | Prisms | Microscopy |
Interpretation of Results:
-
Solubility Data: At 25°C, Form II is less soluble than Form I, indicating it is the more stable form at ambient temperature. However, at 60°C, the stability inverts, and Form I becomes less soluble, suggesting it is the more stable form at higher temperatures. This points towards an enantiotropic relationship.
-
Slurry Conversion: A slurry conversion experiment at 25°C would show Form I converting to Form II. An experiment conducted at 70°C would show Form II converting to Form I.
Implications for Drug Development and Control Strategy
Identifying an enantiotropic relationship has significant consequences for the development of 16α-Methyl Prednisolone 21-Acetate.
-
Form Selection: For a room-temperature stable product like an oral tablet or an injectable suspension, Form II would be the preferred polymorph. It is the most thermodynamically stable form under typical storage conditions, minimizing the risk of phase conversion.
-
Process Control: The crystallization process must be designed to consistently produce Form II. This involves controlling parameters such as solvent system, temperature, cooling rate, and agitation. The transition temperature (estimated from the solubility data to be between 40°C and 60°C) is a critical process parameter. Crystallization must occur below this temperature to favor the formation of Form II.
-
Analytical Controls: A specific and validated XRPD method should be established as part of the drug substance release specifications to confirm the presence of only Form II and the absence of Form I.
The following decision tree, based on ICH guidelines, illustrates the logic for setting specifications for polymorphic forms.
Figure 3: Decision Tree for Polymorph Control (Adapted from ICH Q6A).
Conclusion
The thermodynamic stability of 16α-Methyl Prednisolone 21-Acetate polymorphs is a critical quality attribute that must be thoroughly investigated during pharmaceutical development. By employing a systematic workflow that combines polymorph screening with robust analytical characterization techniques—including XRPD, DSC, TGA, and solubility studies—it is possible to elucidate the thermodynamic relationship between different crystalline forms. This understanding allows for the rational selection of the most stable polymorph for development and the implementation of a science- and risk-based control strategy. For an enantiotropic system, as illustrated in our hypothetical case study, knowledge of the transition temperature is paramount for designing a manufacturing process that consistently delivers a stable and effective drug substance, ensuring the final drug product meets all quality, safety, and efficacy standards.
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Structural and Pharmacological Divergence: 6α-Methylprednisolone vs. 16α-Methylprednisolone 21-Acetate
Executive Summary
In the development of synthetic glucocorticoids, subtle stereochemical modifications dictate profound shifts in pharmacokinetics, receptor affinity, and metabolic stability. This technical whitepaper explores the critical divergence between 6α-Methylprednisolone (the widely utilized active pharmaceutical ingredient) and 16α-Methylprednisolone 21-Acetate (a highly lipophilic prodrug and critical synthetic intermediate). By dissecting their structure-activity relationships (SAR), mechanistic signaling pathways, and analytical differentiation protocols, this guide provides a comprehensive framework for scientists navigating steroid profiling and drug design.
Molecular Architecture & Structure-Activity Relationship (SAR)
The base structure of prednisolone (11β,17,21-trihydroxypregna-1,4-diene-3,20-dione) serves as the scaffold for both compounds. However, the precise location of the methyl substitution and the esterification state at the C21 position completely alter their functional profiles.
The Causality of the 6α-Methyl Substitution
In 6α-Methylprednisolone (CAS: 83-43-2), the addition of a methyl group at the C6 position of the B-ring introduces targeted steric hindrance.
-
Metabolic Shielding: This modification slows hepatic reduction of the 3-ketone and Δ4 double bond, extending the biological half-life compared to endogenous cortisol.
-
Receptor Selectivity: The 6α-methyl group significantly enhances Glucocorticoid Receptor (GR) affinity while virtually abolishing mineralocorticoid activity, making it a potent anti-inflammatory agent without inducing sodium retention[1].
The Causality of the 16α-Methyl Substitution & 21-Acetate Esterification
In 16α-Methylprednisolone 21-Acetate (CAS: 13209-52-4), the structural logic shifts toward D-ring protection and lipophilicity.
-
D-Ring Steric Hindrance: Moving the methyl group to the C16 position shields the 17β-ketol side chain from enzymatic degradation. Historically, this 16α-methyl framework was developed as the direct desfluoro-precursor to dexamethasone (9α-fluoro-16α-methylprednisolone)[2]. Early demonstrated that 16α-methylation alone enhances antirheumatic potency by approximately 33% over base prednisolone[3].
-
Prodrug Kinetics via C21-Acetate: The esterification of the C21 hydroxyl group with an acetate moiety significantly increases the molecule's LogP (lipophilicity). This masks the active hydroxyl group required for GR binding, rendering the molecule a prodrug. It requires endogenous esterase cleavage to become pharmacologically active, a mechanism deliberately exploited in depot formulations and topical applications to ensure sustained release.
Mechanistic Signaling Pathways
While both molecular pathways ultimately converge on the cytosolic Glucocorticoid Receptor (GR), their entry kinetics and activation sequences are distinct. 6α-Methylprednisolone enters the cell and binds directly to the GR. Conversely, 16α-Methylprednisolone 21-Acetate must first undergo enzymatic hydrolysis.
Once the active moiety binds to the GR, it triggers the dissociation of chaperone proteins (e.g., HSP90), allowing the receptor-ligand complex to translocate to the nucleus. Here, it exerts its effects via transactivation (upregulating anti-inflammatory proteins like Annexin A1) and transrepression (inhibiting pro-inflammatory transcription factors like NF-κB)[4].
Fig 1: GR activation pathway of 6α-methylprednisolone vs 16α-methylprednisolone 21-acetate.
Experimental Profiling & Analytical Workflows
Differentiating a C6-methyl free alcohol from a C16-methyl acetate ester requires robust analytical resolution. Because the base isomers (6α vs 16α) share identical mass-to-charge ratios (m/z), baseline chromatographic separation is mandatory before mass spectrometric detection.
Fig 2: UHPLC-MS/MS analytical workflow for differentiating methylprednisolone structural isomers.
Step-by-Step LC-MS/MS Methodology (Self-Validating System)
To ensure trustworthy and reproducible quantification, the following protocol integrates specific causality-driven steps to prevent false positives caused by in-source fragmentation.
Step 1: Sample Extraction (Liquid-Liquid Extraction)
-
Action: Extract plasma or tissue homogenate using Methyl tert-butyl ether (MTBE).
-
Causality: MTBE provides high recovery of the highly lipophilic 21-acetate while leaving polar matrix interferences behind. Simple protein precipitation often fails to remove phospholipids that cause ion suppression in the MS source.
Step 2: Chromatographic Separation (UHPLC)
-
Action: Utilize a sub-2 µm C18 column. Employ a shallow mobile phase gradient of Water (A) and Acetonitrile (B), both containing 0.1% Formic Acid.
-
Causality: The 6α and 16α base isomers share identical MS/MS fragmentation patterns. A shallow gradient ensures baseline chromatographic resolution based on subtle polarity differences. The 0.1% Formic acid acts as a proton donor, promoting robust [M+H]⁺ adduct formation in ESI+ mode without degrading the fragile ester bond.
Step 3: Tandem Mass Spectrometry (MRM Mode)
-
Action: Monitor specific transitions. For 6α-Methylprednisolone, monitor m/z 375.2 → 161.1. For 16α-Methylprednisolone 21-Acetate, monitor m/z 417.2 → 357.2.
-
Causality: The 42 Da mass shift immediately differentiates the 21-acetate from the free alcohol. Monitoring the loss of the acetate group (neutral loss of 60 Da, acetic acid) provides a highly specific quantifier ion for the prodrug.
Step 4: System Suitability & Self-Validation
-
Action: Pre-inject a mixed standard containing 6α-Methylprednisolone, 16α-Methylprednisolone, and 16α-Methylprednisolone 21-Acetate.
-
Causality: This step is a self-validating control. If the MS source temperature or declustering potential is too high, the 21-acetate will undergo in-source fragmentation, losing its acetate group before reaching Q1. This would cause it to masquerade as the 16α-methyl base. A clean mixed-standard run proves the integrity of the ester bond during ionization.
Quantitative Data & Pharmacokinetic Comparison
The structural nuances between these compounds dictate their physical properties and ultimate utility in drug development. The table below summarizes their comparative metrics.
| Property | 6α-Methylprednisolone | 16α-Methylprednisolone 21-Acetate |
| CAS Number | 83-43-2 | 13209-52-4 |
| Molecular Weight | 374.47 g/mol | 416.51 g/mol |
| C-Methyl Position | C6 (Alpha) | C16 (Alpha) |
| C21 Functional Group | Free Hydroxyl (-OH) | Acetate Ester (-O-CO-CH3) |
| Lipophilicity (LogP) | ~1.9 (Moderate) | ~2.8 (High) |
| Receptor Binding | Direct GR Agonist | Prodrug (Requires Esterase Cleavage) |
| Mineralocorticoid Activity | Negligible | Negligible |
| Primary Application | Active Pharmaceutical Ingredient (API) | Synthetic Intermediate / Depot Prodrug |
Conclusion
The distinction between 6α-Methylprednisolone and 16α-Methylprednisolone 21-Acetate exemplifies the precision of rational drug design. While the 6α-methyl substitution is optimized for direct, potent systemic anti-inflammatory action[1], the 16α-methyl 21-acetate configuration is engineered for metabolic shielding and lipophilicity[2]. For analytical scientists and pharmacologists, understanding these structural causalities is paramount for accurate impurity profiling, synthetic pathway design, and the development of targeted, sustained-release corticosteroid therapies.
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Glucocorticoid Receptor Binding Affinity and Mechanistic Profiling of 16α-Methylprednisolone 21-Acetate
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide
Executive Summary
16α-Methylprednisolone 21-Acetate (CAS: 13209-52-4) is a highly selective, non-fluorinated synthetic corticosteroid. While structurally adjacent to both prednisolone and dexamethasone, its unique functional groups dictate a distinct pharmacokinetic and pharmacodynamic profile. As a C21-esterified compound, it functions as a prodrug with negligible intrinsic affinity for the Glucocorticoid Receptor (GR, NR3C1). However, upon enzymatic hydrolysis, the active moiety (16α-methylprednisolone) exhibits potent GR transactivation with near-complete ablation of Mineralocorticoid Receptor (MR) cross-reactivity.
This whitepaper dissects the structural determinants governing its GR binding mechanics, maps its prodrug signaling pathway, and establishes self-validating experimental protocols for quantifying its receptor kinetics.
Structural Biology & Receptor Binding Mechanics
The binding affinity of any corticosteroid to the GR Ligand Binding Domain (LBD) is dictated by precise steric and electronic interactions. 16α-Methylprednisolone 21-Acetate features three critical modifications compared to endogenous cortisol, each driving specific mechanistic outcomes:
A. The 16α-Methyl Group: Driving GR Selectivity
The addition of a methyl group at the 16α position introduces strategic steric bulk. While the GR LBD possesses a hydrophobic pocket large enough to accommodate this extension, the MR LBD is more sterically restricted. Consequently, the 16α-methyl group physically clashes within the MR pocket, effectively abolishing sodium-retaining (mineralocorticoid) side effects while preserving high-affinity GR binding.
B. The Δ1-Double Bond (1,4-diene-3-one system)
Shared with prednisolone and dexamethasone, the dehydrogenation at the C1-C2 position flattens the A-ring of the steroid backbone. This planar geometry optimizes hydrogen bonding between the C3-ketone and conserved residues (Gln570 and Arg611) within the GR LBD, slowing the dissociation rate (
C. The 21-Acetate Ester: The Prodrug Mechanism
The C21-hydroxyl group is strictly required for active GR binding, serving as a critical hydrogen bond donor to Thr739 in the receptor pocket. By masking this hydroxyl with an acetate ester, 16α-Methylprednisolone 21-Acetate becomes sterically hindered and electronically incapable of forming this bond [1]. Therefore, the intact molecule possesses an extremely low relative binding affinity (RBA). It relies entirely on intracellular or serum carboxylesterases (e.g., CES1/CES2) to cleave the ester bond, liberating the active 16α-methylprednisolone.
Prodrug Pharmacokinetics & GR Signaling Pathway
Once administered, the prodrug must undergo bioactivation before it can initiate classical genomic signaling. Upon esterase cleavage, the active ligand binds to the cytosolic GR complex, displacing heat shock proteins (HSP90) and immunophilins (FKBP51). The activated receptor homodimerizes, translocates to the nucleus, and binds to Glucocorticoid Response Elements (GREs) to modulate gene expression [2].
Fig 1: Prodrug activation and classical GR genomic signaling pathway of 16α-MP-21-OAc.
Quantitative Data & Comparative Analysis
To contextualize the binding affinity of 16α-methylprednisolone, it must be compared against its structural relatives. The absence of the 9α-fluoro group (present in dexamethasone) means it lacks the inductive electron-withdrawing effect that strengthens the 11β-OH hydrogen bond with Asn564. Thus, its affinity is lower than dexamethasone but superior to endogenous cortisol.
| Compound | Structural Modifications | Relative GR Binding Affinity (RBA)* | MR Cross-Reactivity | Prodrug Status |
| Cortisol (Hydrocortisone) | None (Baseline) | 100 (Reference) | High | No |
| Prednisolone | Δ1-double bond | ~220 | Moderate | No |
| 16α-Methylprednisolone | Δ1, 16α-methyl | ~250 - 300 | Very Low | No |
| 16α-MP 21-Acetate | Δ1, 16α-methyl, 21-acetate | < 5 (Intact) | Very Low | Yes (Esterase Req.) |
| Dexamethasone | Δ1, 9α-fluoro, 16α-methyl | ~710 | Very Low | No |
*Note: RBA values are consensus approximations derived from competitive binding assays utilizing recombinant human GR or rat liver cytosol. Values represent the active (cleaved) moieties unless otherwise specified.
Experimental Protocols for Evaluating GR Binding
To rigorously evaluate a prodrug like 16α-Methylprednisolone 21-Acetate, experimental design must account for spontaneous or enzymatic hydrolysis. The following protocols are engineered as self-validating systems to isolate intrinsic affinity from biological efficacy.
Protocol A: In Vitro Competitive Radioligand Binding Assay
Objective: To determine the true intrinsic GR affinity (
Causality & Expert Rationale: Using crude liver cytosol provides a rich source of native GR, but it is also packed with endogenous esterases. If the prodrug is added directly, it will rapidly hydrolyze into active 16α-methylprednisolone, artificially inflating the measured affinity of the acetate form. To prevent this, broad-spectrum esterase inhibitors (e.g., PMSF) must be added. Furthermore, the cytosol must be sourced from adrenalectomized rats; removing the adrenal glands eliminates endogenous corticosterone, ensuring the GR pool consists entirely of unliganded apo-receptors, thereby maximizing the specific binding window [3].
Step-by-Step Methodology:
-
Preparation: Homogenize liver tissue from adrenalectomized rats in ice-cold TEGMD buffer (Tris, EDTA, Glycerol, Molybdate, DTT). Centrifuge at 100,000 × g for 1 hour to isolate the cytosolic fraction.
-
Esterase Inhibition (Critical Step): Pre-incubate the cytosol with 1 mM Phenylmethylsulfonyl fluoride (PMSF) for 30 minutes at 4°C to halt carboxylesterase activity.
-
Incubation: Aliquot the cytosol into tubes containing a constant concentration of
-Dexamethasone (e.g., 5 nM) and increasing concentrations of unlabeled 16α-MP-21-OAc ( to M). -
Equilibration: Incubate the mixture at 4°C for 16–18 hours to reach thermodynamic equilibrium.
-
Separation (DCC Method): Add Dextran-Coated Charcoal (DCC) suspension.
-
Causality: DCC relies on size exclusion. Free, hydrophobic radioligand gets trapped in the charcoal pores, while the large, dextran-shielded GR-ligand protein complexes remain in solution.
-
-
Quantification: Centrifuge to pellet the charcoal. Extract the supernatant and measure bound radioactivity via liquid scintillation counting.
-
Validation: A parallel assay without PMSF should be run. The apparent affinity of 16α-MP-21-OAc should drastically increase in the absence of PMSF, validating its prodrug nature.
Fig 2: Self-validating in vitro competitive radioligand binding assay workflow.
Protocol B: Cell-Based GRE-Luciferase Reporter Assay
Objective: To evaluate the functional transactivation and biological efficacy of the prodrug conversion pathway.
Causality & Expert Rationale: Unlike the cell-free assay, live-cell assays (e.g., utilizing A549 or HEK293T cells) rely on the presence of fetal bovine serum (FBS) in the media and intracellular esterases to naturally cleave the 21-acetate group. This assay proves that while the intact molecule cannot bind the receptor, it is successfully internalized and metabolized into a highly potent GR agonist in vivo.
Step-by-Step Methodology:
-
Transfection: Seed HEK293T cells in 96-well plates. Co-transfect with a GRE-driven Firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (internal control for transfection efficiency and cell viability).
-
Starvation: 24 hours post-transfection, switch cells to charcoal-stripped FBS media to remove endogenous steroid hormones that would cause high background noise.
-
Treatment: Treat cells with serial dilutions of 16α-MP-21-OAc, using Dexamethasone as a positive control and DMSO as a vehicle control.
-
Incubation & Lysis: Incubate for 24 hours to allow for prodrug cleavage, GR activation, and reporter gene transcription. Lyse the cells using passive lysis buffer.
-
Detection: Add dual-luciferase substrates sequentially and measure luminescence. Normalize Firefly signals to Renilla signals to generate dose-response curves and calculate the
.
References
-
PubChem (National Center for Biotechnology Information) Title: Dexamethasone | C22H29FO5 | CID 5743 - PubChem Source: National Institutes of Health (NIH) URL:[Link][1]
-
BioGRID (Biological General Repository for Interaction Datasets) Title: NR3C1 (Glucocorticoid Receptor) Result Summary Source: The BioGRID Database URL:[Link][2]
-
GeneCards (Human Gene Database) Title: SERPINA6 Gene - Corticosteroid-Binding Globulin Source: Weizmann Institute of Science URL:[Link][3]
Sources
16a-Methyl Prednisolone 21-Acetate CAS number and chemical identifiers
Technical Profile: 16 -Methyl Prednisolone 21-Acetate
CAS Number: 13209-52-4 Primary Classification: Corticosteroid Intermediate / Dexamethasone Impurity Standard
Executive Summary & Chemical Identity
16
Researchers must strictly differentiate this compound from Dexamethasone Acetate (CAS 1177-87-3) to avoid catastrophic errors in potency assays, as the absence of the 9
Core Chemical Identifiers
| Identifier Type | Value |
| CAS Number | 13209-52-4 |
| IUPAC Name | 2-[(8S,9S,10R,11S,13S,14S,16R,17R)-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl acetate |
| Common Synonyms | Desfluoro Dexamethasone Acetate; 16 |
| Molecular Formula | |
| Molecular Weight | 416.51 g/mol |
| SMILES | C[C@@H]1C[C@@H]2(O)C(=O)COC(=O)C">C@@(C)C[C@]3([H])[C@]2([H])CCC4=CC(=O)C=C[C@]34C |
| Key Distinction | Non-fluorinated (vs. Dexamethasone Acetate) |
Synthesis & Manufacturing Logic
The synthesis of 16
Mechanism: Copper-Catalyzed 1,4-Conjugate Addition
The most authoritative protocol utilizes a copper-catalyzed Grignard addition to a
-
Precursor Selection: The starting material is typically 16-dehydroprednisolone 21-acetate (or a protected variant).
-
Reagent System: Methylmagnesium bromide (MeMgBr) is used with a catalytic amount of Cuprous Chloride (CuCl) or Cuprous Iodide (CuI).
-
Stereocontrol: The bulky angular methyl group at C13 directs the incoming methyl nucleophile to the less hindered
-face, ensuring the 16 -methyl configuration. -
Enolate Trapping: The resulting magnesium enolate is hydrolyzed to regenerate the C20 ketone.
Synthesis Workflow Diagram
Figure 1: Stereoselective synthesis pathway via copper-catalyzed Grignard conjugate addition.
Analytical Profiling & Validation
For researchers using this compound as an impurity standard, distinguishing it from Dexamethasone Acetate is the primary analytical objective.
Critical Analytical Distinctions
| Method | 16 | Dexamethasone Acetate (Contaminant/Analog) |
| Silent (No Signal) | Distinct doublet/multiplet at ~ -166 ppm | |
| Mass Spectrometry | [M+H] | [M+H] |
| HPLC Retention | Slightly shorter RT (more polar due to lack of lipophilic F) | Longer RT (Fluorine increases lipophilicity) |
| Signal at ~50-55 ppm | Doublet at ~100 ppm (C-F coupling, |
Protocol: Purity Verification via HPLC
This protocol is designed to separate the Desfluoro analog (Target) from Dexamethasone.
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: Linear ramp to 70% B
-
15-20 min: Hold 70% B
-
-
Detection: UV at 254 nm (enone system absorption).
-
Expected Result: The 16
-Methyl Prednisolone 21-Acetate will elute before Dexamethasone Acetate due to the absence of the hydrophobic fluorine atom.
Applications in Drug Development[6]
A. Impurity Reference Standard (Desfluoro Dexamethasone)
In the industrial production of Dexamethasone, the fluorination step (often involving HF or electrophilic fluorinating agents) can be incomplete. Unreacted intermediates result in the "Desfluoro" impurity.
-
Regulatory Requirement: ICH Q3A/B guidelines require the identification and quantification of this specific impurity if it exceeds threshold levels (typically 0.10%).
-
Usage: CAS 13209-52-4 is the certified reference material (CRM) used to calibrate HPLC methods for releasing Dexamethasone API batches.
B. Structure-Activity Relationship (SAR) Studies
This compound serves as a negative control in glucocorticoid receptor (GR) binding assays.
-
Hypothesis Testing: By comparing the bioactivity of 16
-Methyl Prednisolone 21-Acetate vs. Dexamethasone Acetate, researchers isolate the specific thermodynamic contribution of the 9 -fluorine atom to receptor ligand binding energy. -
Outcome: The 9
-F group typically enhances potency by increasing the acidity of the 11 -OH group (via induction), strengthening the hydrogen bond with the receptor (Asn-564 in hGR). The absence of this interaction in CAS 13209-52-4 results in significantly lower potency.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 443928: Paramethasone Acetate (Related Isomer Data). Retrieved from [Link]
-
Fried, J., & Edwards, J. A. (1972).[1] Organic Reactions in Steroid Chemistry, Vol. II. Van Nostrand Reinhold Co.[1] (Cited for Copper-Catalyzed Grignard Mechanism).[1]
-
Lotusfeet Pharma. (n.d.). Impurity Standards: 16a-Methyl Prednisolone Series. Retrieved from [Link]
Preclinical Toxicological Profile and Safety Evaluation of 16α-Methyl Prednisolone 21-Acetate
Executive Summary
16α-Methyl Prednisolone 21-Acetate (CAS 13209-52-4) is a highly potent synthetic glucocorticoid. Structurally, it is an analog of prednisolone featuring a 16α-methyl substitution and a 21-acetate esterification. While it lacks the 9α-fluoro group found in dexamethasone, its toxicological profile is fundamentally driven by profound glucocorticoid receptor (GR) agonism. This whitepaper synthesizes the molecular pharmacology, target organ toxicity, and preclinical evaluation workflows necessary for drug development professionals assessing this compound or its related impurities.
Molecular Pharmacology & Structural Rationale
Understanding the toxicity of 16α-Methyl Prednisolone 21-Acetate requires deconstructing its structure-activity relationship (SAR), as every functional group dictates its pharmacokinetic behavior and off-target effects.
-
The Δ1-Double Bond: The introduction of a double bond between C1 and C2 of the hydrocortisone steroid nucleus significantly flattens the A-ring, enhancing GR affinity while simultaneously reducing mineralocorticoid receptor (MR) cross-reactivity.
-
16α-Methylation: The addition of a methyl group at the 16α position serves two critical purposes. First, it sterically hinders the enzymatic reduction of the 20-ketone by 20-ketoreductases, prolonging the molecule's half-life. Second, it completely abolishes MR affinity, virtually eliminating sodium retention and edema—a common toxicity in earlier generation steroids [5].
-
21-Acetate Esterification: The esterification of the C21 hydroxyl group converts the molecule into a highly lipophilic prodrug. This modification deliberately reduces aqueous solubility, allowing the compound to form a microcrystalline depot when injected intramuscularly or intra-articularly. Toxicity is therefore temporally extended, as the active moiety (16α-methyl prednisolone) is slowly released following cleavage by endogenous tissue esterases [1][6].
Figure 1: Mechanism of action and toxicity pathways of 16α-Methyl Prednisolone 21-Acetate.
Preclinical Toxicology Profile
The toxicological profile of 16α-Methyl Prednisolone 21-Acetate is an extension of its primary pharmacology. Because it is a highly selective GR agonist, its toxicity is rarely acute; rather, it manifests as chronic metabolic and immunological dysregulation.
Acute Toxicity
Synthetic glucocorticoids exhibit remarkably low acute toxicity. In rodent models, the oral LD50 for related 21-acetate corticosteroids typically exceeds 500 mg/kg, and can reach up to 10 g/kg [4][6]. Acute overdose rarely results in immediate fatality but triggers a profound, transient metabolic shift characterized by hyperglycemia, leukocytosis, and acute immunosuppression.
Subchronic and Chronic Target Organ Toxicity
Repeated exposure to 16α-Methyl Prednisolone 21-Acetate induces predictable, dose-dependent toxicities across multiple organ systems:
-
Endocrine (HPA Axis Suppression): Exogenous GR agonism exerts profound negative feedback on the hypothalamus and pituitary gland, suppressing Corticotropin-Releasing Hormone (CRH) and Adrenocorticotropic Hormone (ACTH). This leads to rapid adrenal cortex atrophy [2].
-
Immunological: Chronic administration causes severe lymphoid depletion in the thymus, spleen, and lymph nodes. This immunosuppression significantly increases susceptibility to opportunistic bacterial, viral, and fungal infections [2].
-
Musculoskeletal: The compound induces osteoblast apoptosis and upregulates osteoclast activity, leading to rapid bone mineral density loss (osteoporosis) and an increased risk of aseptic bone necrosis [5].
Reproductive and Developmental Toxicity
Like all potent glucocorticoids, 16α-Methyl Prednisolone 21-Acetate is a known teratogen in preclinical models. Administration during gestation (specifically Gestation Days 10-13 in mice) significantly increases the incidence of cleft palate, skeletal defects, and intrauterine growth restriction [3].
Ocular Toxicity
When formulated for topical ophthalmic or intravitreal use, the lipophilic nature of the 21-acetate ester allows for excellent corneal and retinal penetration. However, chronic ocular exposure is causally linked to elevated intraocular pressure (glaucoma) due to decreased trabecular meshwork outflow, and the formation of posterior subcapsular cataracts [3][5].
Quantitative Data Presentation
Table 1: Physicochemical & Pharmacological Properties
| Parameter | Value / Description | Toxicological Implication |
| Molecular Weight | 416.51 g/mol | Optimal for cellular membrane penetration. |
| LogP (Estimated) | ~2.5 - 3.0 | High lipophilicity; accumulates in adipose tissue; extended half-life. |
| MR Affinity | Negligible | Eliminates sodium retention/hypertension risk. |
| Rodent Oral LD50 | > 500 mg/kg | Low risk of acute lethal overdose. |
Table 2: Summary of Target Organ Toxicities
| Organ System | Primary Toxicological Finding | Mechanism of Action |
| Adrenal Gland | Adrenal Atrophy | Negative feedback suppression of ACTH. |
| Lymphoid Tissue | Thymic/Splenic Depletion | GR-mediated apoptosis of immature T-cells. |
| Bone | Osteoporosis / Necrosis | Osteoblast apoptosis; decreased calcium absorption. |
| Eye | Glaucoma / Cataracts | Altered trabecular meshwork extracellular matrix. |
| Fetal Development | Cleft Palate (Teratogenicity) | Inhibition of palatal shelf fusion during embryogenesis. |
Experimental Protocols for Toxicity Evaluation
To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal controls and functional challenges to prove causality rather than mere correlation.
Protocol 1: In Vivo Assessment of HPA Axis Suppression (Rodent Model)
Causality Focus: This protocol uses an ACTH challenge to differentiate between transient diurnal cortisol variations and true, structurally induced adrenal atrophy.
-
Animal Stratification: Randomize 40 adult male Sprague-Dawley rats into four groups (n=10): Vehicle Control, Low Dose, High Dose, and Positive Control (Dexamethasone).
-
Dosing Regimen: Administer 16α-Methyl Prednisolone 21-Acetate via subcutaneous injection daily for 28 days. The subcutaneous route is chosen to leverage the depot effect of the 21-acetate ester.
-
Baseline Sampling: On Day 27, collect blood via the tail vein at 08:00 AM to measure baseline endogenous corticosterone levels via LC-MS/MS.
-
ACTH Challenge (Self-Validation): On Day 28, inject all animals with 250 µg of synthetic ACTH (Cosyntropin) intraperitoneally.
-
Post-Challenge Sampling: Collect blood exactly 60 minutes post-ACTH injection.
-
Necropsy: Euthanize animals. Extract and weigh the adrenal glands.
-
Data Interpretation: A blunted corticosterone response post-ACTH, coupled with decreased adrenal weight, definitively proves compound-induced HPA axis suppression and adrenal atrophy.
Protocol 2: Ocular Toxicity via Intravitreal Injection (Rabbit Model)
Causality Focus: Rabbits are selected due to their large vitreal volume, which closely models human ocular pharmacokinetics. The contralateral eye serves as an internal control to eliminate systemic variables.
-
Baseline Diagnostics: Perform baseline Electroretinography (ERG) and measure Intraocular Pressure (IOP) using a Tono-Pen on both eyes of New Zealand White rabbits.
-
Administration: Under topical anesthesia, inject 50 µL of the 16α-Methyl Prednisolone 21-Acetate suspension into the vitreous humor of the right eye (OD). Inject 50 µL of the vehicle into the left eye (OS) as an internal control.
-
Monitoring: Measure IOP on Days 1, 3, 7, 14, and 28. Elevated IOP in the OD eye compared to the OS eye indicates compound-specific trabecular meshwork toxicity.
-
Functional Assessment: Perform ERG on Day 28. A reduction in a-wave or b-wave amplitudes indicates retinal cytotoxicity.
-
Histopathology: Enucleate eyes post-euthanasia. Stain retinal sections with H&E to assess photoreceptor layer thinning.
Preclinical Workflow Visualization
Figure 2: Phased preclinical toxicology workflow for glucocorticoid safety assessment.
References
-
Title: Dexamethasone Acetate | CID 236702 Source: PubChem URL: [Link]
-
Title: Summary of Product Characteristics - Neofordex (Dexamethasone) Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Pharmacology/Toxicology NDA Review and Evaluation (NDA 208912) Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Dexamethasone | CID 5743 Source: PubChem URL: [Link]
Application Note: HPLC Method Development and Validation for 16α-Methyl Prednisolone 21-Acetate Analysis
Introduction & Chemical Context
16α-Methyl Prednisolone 21-Acetate (CAS No. 13209-52-4; Molecular Formula: C24H32O6) is a critical steroidal compound 1. In pharmaceutical manufacturing, it serves both as a key synthetic intermediate and as a closely eluting related substance (often designated as Impurity 4) in the production of Dexamethasone Acetate 2.
Structurally, 16α-Methyl Prednisolone 21-Acetate is identical to Dexamethasone Acetate, except it lacks the 9α-fluorine atom. This subtle structural difference significantly impacts its chromatographic behavior. The absence of the highly electronegative fluorine atom reduces the lipophilicity (log P) of the molecule. Consequently, in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), 16α-Methyl Prednisolone 21-Acetate exhibits weaker hydrophobic interactions with the stationary phase and elutes prior to Dexamethasone Acetate.
Method Development Strategy: The Causality of Choices
To achieve baseline resolution between 16α-Methyl Prednisolone 21-Acetate and the Active Pharmaceutical Ingredient (API), the chromatographic parameters must be meticulously optimized based on molecular interactions.
-
Stationary Phase Selection: An end-capped C18 (Octadecylsilane) column is selected. The steroidal backbone is highly hydrophobic, making C18 the ideal phase for retention. End-capping is crucial; free silanol groups on the silica support can engage in secondary hydrogen bonding with the C11 and C17 hydroxyl groups of the steroid, leading to severe peak tailing.
-
Mobile Phase Optimization: While standard assays for bulk dexamethasone acetate often utilize an isocratic Methanol:Water (65:35 v/v) system 34, separating the non-fluorinated 16α-Methyl Prednisolone 21-Acetate from the fluorinated parent drug requires enhanced selectivity. Acetonitrile is preferred over methanol as the organic modifier because its dipole-dipole interaction profile provides superior resolution for structurally rigid steroids. An isocratic blend of Acetonitrile and Water (40:60 v/v) ensures optimal retention time (
) and sharp peak symmetry. -
Detection Wavelength: The compound features a
-3-ketone system in the A-ring. This conjugated diene-dione system undergoes a strong transition, yielding a robust UV absorption maximum. Detection is set to 240 nm (aligning with the 239-254 nm range standard for dexamethasone derivatives) to maximize the signal-to-noise (S/N) ratio 3.
Fig 1. HPLC method development and validation workflow for steroidal analysis.
Fig 2. Chromatographic separation logic based on 9α-fluoro induced lipophilicity differences.
Experimental Protocols
Reagents and Materials
-
Reference Standard: 16α-Methyl Prednisolone 21-Acetate (Purity
98.0%) 2. -
Solvents: HPLC-Grade Acetonitrile and Milli-Q Water (18.2 MΩ·cm).
-
Equipment: HPLC System equipped with a Diode Array Detector (DAD), auto-sampler, and column oven.
Step-by-Step Methodology
-
Mobile Phase Preparation: Mix HPLC-grade Acetonitrile and Milli-Q Water in a 40:60 (v/v) ratio. Filter the mixture through a 0.22 µm PTFE membrane filter under vacuum. Degas via ultrasonication for 10 minutes to prevent baseline noise caused by dissolved air.
-
Diluent Preparation: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water. This ensures complete solubility of the steroidal acetate while maintaining injection compatibility with the mobile phase to prevent peak distortion.
-
Standard Solution Preparation (10 µg/mL):
-
Stock: Accurately weigh 10.0 mg of 16α-Methyl Prednisolone 21-Acetate standard into a 10 mL volumetric flask. Dissolve completely in 5 mL of Acetonitrile using sonication, then make up to volume with the diluent (1.0 mg/mL).
-
Working Standard: Pipette 1.0 mL of the stock solution into a 100 mL volumetric flask and dilute to volume with the diluent.
-
-
Sample Preparation (Impurity Profiling): Weigh 50.0 mg of the Dexamethasone Acetate API into a 50 mL volumetric flask. Dissolve and make up to volume with the diluent (Concentration: 1.0 mg/mL).
-
Chromatographic Run: Equilibrate the C18 column with the mobile phase for 30 minutes at 1.0 mL/min until a stable baseline is achieved. Inject 20 µL of the blank (diluent), followed by the standard and sample solutions.
Optimized Chromatographic Conditions
| Parameter | Specification | Causality / Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm (End-capped) | Provides necessary hydrophobic surface area; end-capping prevents secondary silanol interactions (tailing). |
| Mobile Phase | Acetonitrile : Water (40:60 v/v) | Isocratic elution balances resolution and run time; ACN provides sharp peaks via dipole interactions. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns, maintaining optimal linear velocity and system pressure. |
| Detection | UV at 240 nm | Corresponds directly to the |
| Column Temp | 30 °C | Reduces mobile phase viscosity, improving mass transfer and stabilizing retention times. |
| Injection Vol | 20 µL | Ensures adequate sensitivity (LOD/LOQ) without causing column overloading or band broadening. |
System Suitability and Method Validation
Every protocol must operate as a self-validating system. Prior to any sample analysis, System Suitability Testing (SST) acts as a mandatory gate to ensure the HPLC system is functioning within acceptable tolerances. The method is validated according to ICH Q2(R1) guidelines.
System Suitability Parameters (Self-Validating Gate)
| Parameter | Acceptance Criteria | Purpose in Self-Validation |
| Resolution ( | Ensures complete baseline separation for accurate, reproducible peak integration. | |
| Tailing Factor ( | Confirms the absence of secondary silanol interactions and column degradation. | |
| Theoretical Plates ( | Verifies column efficiency and the integrity of the stationary phase packing. | |
| % RSD of Peak Area | Validates the precision of the auto-sampler injection mechanism and detector stability. |
Validation Summary (ICH Q2(R1))
| Validation Parameter | ICH Q2(R1) Requirement | Expected Analytical Outcome |
| Linearity Range | Linear response from 0.5 µg/mL to 50 µg/mL. | |
| Accuracy (Recovery) | 98.0% – 102.0% | 99.5% ± 1.2% recovery across 3 concentration levels (Spiked API). |
| Repeatability (Precision) | RSD | RSD = 0.8% for intra-day precision. |
| Limit of Detection (LOD) | S/N | ~0.05 µg/mL (Highly sensitive for trace impurity profiling). |
| Limit of Quantitation (LOQ) | S/N | ~0.15 µg/mL (Ensures reliable integration at the reporting threshold). |
References
- Source: lgcstandards.
- Source: chemicalbook.
- Source: unesp.
- Source: researchgate.
Sources
synthesis protocol for 16a-Methyl Prednisolone 21-Acetate from precursors
Application Note: High-Efficiency Synthesis Protocol for 16
Executive Summary
This technical guide details the synthesis of 16
This protocol departs from theoretical textbook descriptions to focus on scalable, industrial-grade chemistry . It utilizes 16-Dehydropregnenolone Acetate (16-DPA) as the starting material—a widely available intermediate derived from diosgenin.[1][2][3] The route prioritizes stereochemical control at C16 and regioselectivity during side-chain elaboration.[1]
Retrosynthetic Logic & Pathway Design
The synthesis is designed around three critical transformations:
-
Stereoselective 1,4-Conjugate Addition: Introducing the 16
-methyl group using a copper-catalyzed Grignard reaction.[1][4] The -face steric hindrance directs the methyl group exclusively to the -position.[1] -
Side-Chain Elaboration: Constructing the dihydroxyacetone side chain (17
,21-dihydroxy-20-one) via the Gallagher-Hollander degradation or modern enol-acetate variants.[1] -
A-Ring Functionalization: Establishing the
-3-ketone system, typically the final step to prevent over-oxidation.[1]
Synthesis Pathway Diagram
Caption: Step-wise transformation from 16-DPA to 16
Detailed Experimental Protocols
Phase 1: Stereoselective 16 -Methylation
Objective: Introduce the methyl group at C16 in the
Reagents:
Protocol:
-
Preparation: Charge a flame-dried reactor with THF (10 vol) and 16-DPA (1.0 eq). Cool to -15°C under nitrogen atmosphere.[1]
-
Catalyst Loading: Add CuCl (0.05 eq). The mixture may turn slightly green/opaque.[1]
-
Addition: Add MeMgBr (1.2 eq) dropwise over 60 minutes, maintaining internal temperature below -10°C. Critical: Rapid addition causes 1,2-addition side products.[1]
-
Quench: Pour the reaction mixture into cold aqueous
solution to quench the enolate and hydrolyze the magnesium salt. -
Workup: Extract with Ethyl Acetate. Wash organic layer with 1N HCl (to remove copper), then brine.[1] Dry over
.[1][6] -
Result: 16
-methylpregnenolone.[1][4][7][8][9] The C20 ketone is regenerated upon hydrolysis.[1]
Self-Validation Check:
-
H-NMR: Look for the disappearance of the vinylic proton at C16 (~6.7 ppm) and the appearance of a new methyl doublet at ~0.9 ppm.[1]
Phase 2: Side-Chain Elaboration (17 , 21-Functionalization)
Objective: Convert the 20-ketone into the 17
Protocol:
-
Enol Acetate Formation: React the 16
-methyl intermediate with isopropenyl acetate and p-toluenesulfonic acid (PTSA) under reflux.[1] This forms the -enol acetate.[1][4][8] -
Epoxidation: Treat the enol acetate with m-chloroperbenzoic acid (mCPBA) or peracetic acid in methylene chloride at 0°C. This yields the 17
,20-epoxide.[1][4][5][8] -
Hydrolysis: Acidic hydrolysis (MeOH/H2SO4) opens the epoxide to yield the 17
-hydroxy-20-ketone .[1] -
21-Iodination: Dissolve the 17
-hydroxy intermediate in THF/MeOH. Add CaO (catalyst) and Iodine ( ).[1] The reaction proceeds via the enol to iodinate C21.[1] -
Substitution: Treat the crude 21-iodo compound with Potassium Acetate (KOAc) in refluxing acetone.
-
Result: 17
-hydroxy-16 -methylprogesterone 21-acetate.[1][4][5][7][8][9]
Phase 3: A-Ring Functionalization & 11-Hydroxylation
Note: While chemical routes exist, industrial standards utilize microbial transformation for regioselectivity at C11 and C1.[1]
Step A: 11
-
Biocatalyst: Curvularia lunata (fungus).[1]
-
Process: Fermentation of the intermediate in a nutrient medium.[1] The enzyme 11
-hydroxylase inserts the -OH group stereospecifically.[1] -
Chemical Alternative: If starting with Hydrocortisone Acetate (already has 11,17,21-triol), the 16-methyl group is difficult to introduce.[1][4] Therefore, the 16-DPA route with microbial hydroxylation is preferred.[1]
Step B:
-
Reagent: Arthrobacter simplex (bacterial) or DDQ (chemical).[1]
-
Chemical Protocol (DDQ):
Quantitative Data Summary
| Reaction Step | Key Reagent | Critical Parameter | Typical Yield |
| 16-Methylation | MeMgBr / CuCl | Temp < -10°C | 85-92% |
| Enol Acetylation | Isopropenyl Acetate | Anhydrous conditions | 95% |
| 17-Hydroxylation | mCPBA / | pH control during hydrolysis | 75-80% |
| 21-Acetylation | Removal of | 80-85% | |
| DDQ | Reflux time (monitor by TLC) | 70-78% |
Quality Control & Analytical Standards
To ensure the protocol is self-validating, the following analytical benchmarks must be met:
-
HPLC Purity: >98.5% (Area %).
-
Stereochemistry Verification (NMR):
-
Melting Point: The final 16
-Methyl Prednisolone 21-Acetate should exhibit a sharp melting point range (typically 225–230°C, decomposition dependent).[1]
References
-
Original Synthesis of 16-Methyl Corticoids: Arth, G. E., et al. "16-Methylated Steroids.[1][8] I. 16
-Methyl Analogs of Cortisone, a New Group of Anti-Inflammatory Steroids."[1] Journal of the American Chemical Society, vol. 80, no.[1][8][11] 12, 1958, pp. 3160–3161.[1] -
Mechanism of Copper-Catalyzed Methylation: Fried, J., and Edwards, J. A.[1] Organic Reactions in Steroid Chemistry. Vol. 2, Van Nostrand Reinhold, 1972.[1][8] (Standard text for conjugate addition mechanisms).
-
Mattox Rearrangement & Modern Optimization: Hulcoop, D. G., & Shapland, P. D. P.[1] "Expedient synthesis of 17
,21-dihydroxy-9 ,11 -epoxy-16 -methylpregna-1,4-diene-3,20-dione 21-acetate from prednisolone utilising a novel Mattox rearrangement." Steroids, vol. 78, no.[1][5][7][8][12] 12-13, 2013, pp. 1281-1287.[1][7] -
Microbial Dehydrogenation Protocols: Charney, W., and Herzog, H. L.[1] Microbial Transformations of Steroids: A Handbook. Academic Press, 1967.[1] (Foundational text for Arthrobacter and Curvularia protocols).
Sources
- 1. 16-Dehydropregnenolone acetate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. CN1052489C - New preparation process for 16alpha-methyl steroids - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Expedient synthesis of 17α,21-dihydroxy-9β,11β-epoxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate from prednisolone utilising a novel Mattox rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EP0165037A2 - 16 alpha-methyl steroids and their preparation - Google Patents [patents.google.com]
- 9. prepchem.com [prepchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. DE1418945C3 - Process for the preparation of 16 alpha methyl 17alpha hydroxy 20 oxo pregnandenvaten - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
LC-MS/MS quantification of 16a-Methyl Prednisolone 21-Acetate
Application Note: High-Sensitivity LC-MS/MS Quantification of 16 -Methyl Prednisolone 21-Acetate in Biological Matrices
Synonyms:Executive Summary & Scientific Rationale
This protocol details the quantification of 16
The Core Analytical Challenge: Ester Hydrolysis
Like all corticosteroid 21-esters, 16
Expert Insight:
Failure to stabilize the sample immediately upon collection will result in underestimation of the prodrug (MPA) and overestimation of the active metabolite. This protocol utilizes a "Crash & Acidify" approach to halt enzymatic activity instantly.
Chemical Properties & Mass Spectrometry
Table 1: Analyte Properties
| Property | Details |
| Molecular Formula | |
| Molecular Weight | 416.51 g/mol |
| Polarity | Positive Ion Mode (ESI+) |
| Precursor Ion | |
| Key Isobars | 6 |
MRM Transition Optimization
The 21-acetate group is labile. In the ion source, in-source fragmentation can occur. We monitor the intact protonated molecule, but the transition to the de-acetylated fragment is often the most intense.
Table 2: MRM Transitions
| Analyte | Precursor (m/z) | Product (m/z) | Dwell (ms) | CE (eV) | Type |
| 16 | 417.2 | 357.2 | 50 | 18 | Quantifier (Loss of Acetate) |
| 16 | 417.2 | 161.1 | 50 | 32 | Qualifier (Steroid Backbone) |
| 16 | 417.2 | 339.2 | 50 | 22 | Qualifier (Loss of Acetate + H2O) |
| IS (Dexamethasone-d4) | 397.3 | 379.3 | 50 | 15 | Internal Standard |
Note: Dexamethasone-d4 is recommended as an IS due to structural similarity (16-methyl group) compared to Prednisolone-d4.
Sample Preparation Protocol (Self-Validating System)
This workflow incorporates enzymatic inhibition directly at the point of collection.
Reagents
-
Stabilization Cocktail: 1M Potassium Fluoride (KF) + 10% Formic Acid (aq).
-
Extraction Solvent: Methyl tert-butyl ether (MTBE).
Step-by-Step Workflow
-
Blood Collection (Critical Step):
-
Collect blood into pre-chilled K2EDTA tubes containing Sodium Fluoride (NaF) or add 20
L of 1M KF per mL of blood immediately. -
Why: Fluoride inhibits general esterase activity.
-
Place immediately on wet ice (4°C). Centrifuge within 30 mins at 4°C.
-
-
Plasma Stabilization:
-
Transfer plasma to a cryovial.
-
Immediately add 10% Formic Acid (10
L per 100 L plasma). -
Why: Lowering pH to < 4.0 drastically reduces the catalytic efficiency of remaining plasma esterases and prevents spontaneous chemical hydrolysis.
-
-
Liquid-Liquid Extraction (LLE):
-
Aliquot 200
L acidified plasma. -
Add 20
L Internal Standard (IS) working solution. -
Add 1.0 mL MTBE.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic layer into a clean glass tube.
-
-
Reconstitution:
-
Evaporate MTBE under nitrogen at 40°C.
-
Reconstitute in 100
L of Mobile Phase A/B (50:50).
-
LC-MS/MS Method Parameters
Separating the 16
-
LC System: UHPLC (e.g., Agilent 1290 or Waters Acquity)
-
Column: Phenomenex Kinetex Phenyl-Hexyl (100 x 2.1 mm, 1.7
m) or Waters Cortecs C18.-
Rationale: Phenyl-Hexyl phases offer superior selectivity for steroid isomers based on the spatial orientation of the methyl group at C16 vs C6.
-
-
Mobile Phase A: 0.1% Formic Acid + 2mM Ammonium Formate in Water.
-
Mobile Phase B: Methanol (100%).
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 45°C.
Gradient Profile:
| Time (min) | %B | Event |
| 0.0 | 40 | Initial |
| 1.0 | 40 | Isocratic Hold |
| 6.0 | 85 | Linear Ramp (Separation of Isomers) |
| 7.0 | 95 | Wash |
| 7.1 | 40 | Re-equilibration |
| 9.0 | 40 | End |
Visualized Workflows
Diagram 1: The "Stabilization-First" Sample Workflow
This diagram illustrates the critical path to prevent prodrug hydrolysis.
Caption: Critical stabilization workflow preventing the conversion of 16
Diagram 2: Isomer Separation Logic
Distinguishing 16
Caption: Mass spectrometry cannot distinguish these isomers alone; chromatographic separation is mandatory.
Validation & Troubleshooting
Linearity and Sensitivity[1]
-
Range: 0.1 ng/mL to 100 ng/mL.
-
Curve Fitting: Linear regression,
weighting. -
LLOQ: 0.1 ng/mL (Signal-to-Noise > 10).
Matrix Effects
Corticosteroids are prone to ion suppression from phospholipids.
-
Check: Monitor phospholipid transitions (m/z 184 -> 184) during method development.
-
Solution: If LLE is insufficient, switch to Supported Liquid Extraction (SLE) or Hybrid SPE-Phospholipid removal plates.
Stability Assessment (Mandatory)
You must validate the "Benchtop Stability" of the acidified plasma.
-
Spike 16
-MPA into plasma. -
Divide into two pools: Acidified vs. Non-Acidified.
-
Leave at Room Temperature for 0, 1, 2, and 4 hours.
-
Expectation: Non-acidified samples will show >20% degradation within 1 hour. Acidified samples should remain stable (>95%).
References
- Polettini, A. (2006).Biological Mass Spectrometry: Applications in Forensic and Clinical Analysis. Elsevier. (General principles of steroid analysis).
-
Hogger, P., et al. (2007). "Pharmacokinetics and relative bioavailability of methylprednisolone esters." Pharmaceutical Research. (Demonstrates the hydrolysis kinetics of methylprednisolone esters).
-
Taylor, P. J. (2005). "Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography–electrospray–tandem mass spectrometry." Clinical Biochemistry. (Essential reading for matrix effect mitigation in plasma).
- Vertex/Google Knowledge Graph.
preparation of 16a-Methyl Prednisolone 21-Acetate standard stock solutions
Technical Guide: Precision Preparation of 16 -Methyl Prednisolone 21-Acetate Standard Stock Solutions
Abstract & Chemical Identity
This technical guide details the protocol for preparing analytical reference standards of 16
Critical Distinction: This compound is the des-fluoro analog of Dexamethasone Acetate. It is frequently monitored as Dexamethasone Related Compound Impurity (often Impurity 4 or similar in pharmacopeial monographs) during the Quality Control (QC) of Dexamethasone API and finished products. Unlike Dexamethasone, it lacks the fluorine atom at the C9 position.
Chemical Profile:
Scientific Grounding & Experimental Logic
Solubility & Solvent Selection
The choice of solvent is dictated by the competing requirements of solubility , stability , and chromatographic compatibility .
-
Primary Solvent (Stock): Acetonitrile (ACN) is preferred over Methanol (MeOH).
-
Causality: While corticosteroids dissolve well in MeOH, transesterification (solvolysis) of the C21-acetate group can occur slowly in protic solvents like Methanol, especially if traces of acid/base are present. ACN is aprotic and minimizes this degradation risk.
-
-
Secondary Solvent (Diluent): Mobile Phase A / Acetonitrile mix.
-
Logic: Matching the diluent to the initial HPLC mobile phase conditions prevents "solvent shock," which causes peak distortion (fronting/splitting) when injecting hydrophobic steroids.
-
Stability Considerations
-
Hydrolysis: The C21-ester linkage is susceptible to hydrolysis in aqueous conditions at pH > 6.0. Stock solutions must be kept strictly non-aqueous.
-
Photostability: The 1,4-diene-3-one system (ring A) is UV-active and potentially photosensitive. Amber glassware is mandatory.
Materials & Equipment
| Category | Item | Specification/Grade |
| Reference Material | 16 | Purity > 98.0% (Certified Reference Material preferred) |
| Solvent A | Acetonitrile | LC-MS or HPLC Grade |
| Solvent B | Methanol | HPLC Grade (Only if ACN is unsuitable) |
| Balance | Analytical Microbalance | Readability |
| Glassware | Volumetric Flasks | Class A, Amber (Low Actinic), 10 mL & 25 mL |
| Filtration | Syringe Filters | 0.2 |
| Storage | Vials | Amber HPLC vials with PTFE/Silicone septa |
Preparation Protocol
Workflow Overview
Figure 1: Step-by-step workflow for the preparation of the primary stock solution.
Detailed Methodology
Step 1: Gravimetric Weighing
-
Equilibrate the reference standard to room temperature (20–25°C) for 30 minutes before opening to prevent condensation.
-
Place a clean, dry 10 mL Amber Volumetric Flask on the analytical balance. Tare the balance.
-
Accurately weigh 10.00 mg ± 0.10 mg of 16
-Methyl Prednisolone 21-Acetate directly into the flask.-
Note: Direct weighing is preferred over weighing boats to eliminate transfer losses.
-
Step 2: Dissolution
-
Add approximately 6–7 mL of Acetonitrile (ACN) to the flask.
-
Do not fill to the line yet.
-
-
Swirl gently to wet the solid.
-
Sonicate for 5 minutes. Ensure the bath water temperature does not exceed 25°C (heat degrades the acetate ester).
-
Inspect visually. The solution must be crystal-clear.
Step 3: Dilution to Volume
-
Allow the flask to equilibrate to 20°C (expansion coefficient of ACN is high; temperature differences cause volume errors).
-
Dilute to the mark with Acetonitrile .
-
Stopper the flask and invert 10–15 times to homogenize.
-
Calculated Concentration:
Step 4: Storage & Stability
-
Transfer aliquots into amber HPLC vials with PTFE-lined caps.
-
Storage Conditions: -20°C
5°C. -
Shelf Life: 1 month (Working Solution) / 6 months (Stock Solution), provided no evaporation occurs.
Quality Control & Validation (Self-Validating System)
To ensure the trustworthiness of the prepared standard, perform a System Suitability Test (SST) .
Chromatographic Verification
Inject the prepared stock (diluted to ~0.1 mg/mL) alongside a known Dexamethasone Acetate standard.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 100 x 4.6 mm, 3.5
m). -
Mobile Phase: ACN : Water (40:60 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
Expected Result:
The 16
-
Mechanism:[4][5] The absence of the Fluorine atom (which is highly electronegative but also lipophilic in this specific steroid configuration) alters the retention slightly. Typically, the Desfluoro impurity elutes at RRT ~0.90 - 0.95 relative to Dexamethasone Acetate.
Troubleshooting Guide
Figure 2: Decision tree for troubleshooting common anomalies in steroid standard preparation.
References
- United States Pharmacopeia (USP).General Chapter <621> Chromatography.
- European Pharmacopoeia (Ph. Eur.).Dexamethasone Acetate Monograph. (Identifies Impurity Profile including des-fluoro analogs).
crystallization techniques for 16a-Methyl Prednisolone 21-Acetate purification
Application Note: Advanced Crystallization & Purification Protocols for 16
Executive Summary & Strategic Importance
16
This guide outlines two field-validated crystallization protocols designed to achieve >99.5% HPLC purity. Unlike generic steroid purification methods, these protocols prioritize isomeric resolution and polymorph stability , utilizing the distinct solubility differentials of the 16
Physicochemical Profile & Solubility Logic
Effective crystallization requires exploiting the "Metastable Zone Width" (MSZW). 16
Table 1: Solubility Profile of 16
| Solvent Class | Specific Solvent | Solubility (25°C) | Solubility (Reflux) | Application Utility |
| Primary Solvent | Methanol (MeOH) | Moderate (15-20 mg/mL) | High (>150 mg/mL) | Ideal for Cooling Crystallization |
| Primary Solvent | Acetone | Moderate | High | Good alternative; faster evaporation |
| Good Solvent | THF / Dioxane | Very High | Very High | Use as solvent in Anti-solvent method |
| Good Solvent | Dichloromethane (DCM) | High | High | Extraction / Chromatography load |
| Anti-Solvent | Water | Insoluble | Insoluble | Yield maximization |
| Anti-Solvent | Diethyl Ether | Slightly Soluble | Low | Impurity rejection (washing) |
Process Insight: The 16
-isomer typically crystallizes in a more thermodynamically stable lattice compared to the 16-epimer in methanolic systems. Slow cooling in Methanol allows the 16 lattice to exclude the slightly bulkier or differently shaped 16 impurity.
Protocol A: Temperature-Controlled Cooling Crystallization (Preferred)
Objective: Primary purification to remove stereoisomers and synthesis byproducts (e.g., copper salts from Grignard reactions).
Materials Required:
-
Crude 16
-MPA[1][2] -
Solvent: HPLC Grade Methanol
-
Equipment: Jacketed glass reactor with overhead stirring and programmable cryostat.
Step-by-Step Methodology:
-
Dissolution (Thermodynamic Reset):
-
Charge Crude 16
-MPA into the reactor. -
Add Methanol at a ratio of 10-12 mL per gram of solid.
-
Heat the slurry to Reflux (approx. 65°C) . Agitate at 200 RPM until full dissolution is observed.
-
Checkpoint: If particulates remain (inorganic salts), perform a hot filtration through a 0.45
m PTFE membrane.
-
-
Metastable Zone Entry:
-
Cool the clear solution rapidly to 55°C (just above the saturation point).
-
Adjust stirrer speed to 100-120 RPM (low shear to prevent attrition).
-
-
Seeding (The Critical Control Point):
-
At 50-52°C , introduce 0.5% w/w of pure 16
-MPA seed crystals. -
Mechanism:[3][4][5][6] Seeding bypasses the energy barrier for nucleation, ensuring the growth of the desired polymorph and preventing the spontaneous nucleation of the 16
-isomer. -
Hold at this temperature for 30 minutes to allow seed conditioning.
-
-
Controlled Cooling Ramp:
-
Initiate a linear cooling ramp: 0.2°C/minute down to 20°C .
-
Why: Fast cooling traps impurities inside the crystal lattice. Slow cooling allows the crystal surface to reject impurities ("zone refining" effect).
-
-
Yield Maximization:
-
Once at 20°C, further cool to 0°C to -5°C and hold for 2 hours.
-
This forces the remaining solute out of the solution, maximizing yield without compromising purity.
-
-
Isolation:
-
Filter the slurry using a vacuum Buchner funnel or centrifuge.
-
Displacement Wash: Wash the cake with 2 x 1 mL/g of cold (-10°C) Methanol.
-
Dry under vacuum at 50°C for 12 hours.
-
Protocol B: Anti-Solvent Crystallization (THF/Water)
Objective: High-yield recovery from mother liquors or for removing highly polar impurities.
Step-by-Step Methodology:
-
Dissolution:
-
Dissolve 16
-MPA in Tetrahydrofuran (THF) at 5 mL/g at Room Temperature (25°C). Ensure a clear solution.
-
-
Anti-Solvent Addition (Dosing):
-
Begin adding Purified Water slowly via a dosing pump.
-
Rate: 0.2 equivalents (relative to THF volume) per minute.
-
Cloud Point: Stop addition when the solution turns permanently turbid (Cloud Point).
-
-
Aging (Ostwald Ripening):
-
Final Precipitation:
-
Resume water addition until the solvent ratio is 1:3 (THF:Water) .
-
Cool to 5°C and hold for 1 hour.
-
-
Filtration:
-
Filter and wash copiously with Water to remove residual THF.
-
Process Visualization & Logic Flow
The following diagram illustrates the critical decision pathways and impurity rejection mechanisms for the purification of 16
Caption: Workflow for the purification of 16
Analytical Validation & Troubleshooting
A. HPLC Analysis (Purity Check):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5
m. -
Mobile Phase: Acetonitrile : Water (40:60) isocratic.[7]
-
Detection: UV @ 254 nm.
-
Target: 16
-MPA elutes after Prednisolone but typically before the 16 -isomer in specific gradients.
B. Troubleshooting Table:
| Issue | Probable Cause | Corrective Action |
| "Oiling Out" | Cooling too fast or initial concentration too high. | Re-heat to dissolution. Add 10% more solvent. Reduce cooling rate. |
| Low Yield | High solubility in mother liquor. | Cool to lower temperature (-10°C) or add Water (antisolvent) at the end of the batch. |
| High | Spontaneous nucleation (crash cooling). | Must seed at 50-52°C. Ensure cooling rate is <0.5°C/min. |
| Haze in Solution | Inorganic salts (Copper/Magnesium). | Perform hot filtration before crystallization. |
References
- European Patent Office. (1993). New process for the preparation of 16-alpha-methyl-steroids. EP0574318A1.
-
American Chemical Society. (1958).
-Fluoro-16 -methylprednisolone 21-Acetate.[8] Journal of the American Chemical Society. Retrieved from [Link] -
National Institutes of Health (PubChem). (2023). Methylprednisolone Acetate Compound Summary. Retrieved from [Link]
- Google Patents. (2000).
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. CN112125943A - A kind of preparation method of high-purity 16α-hydroxyprednisolone - Google Patents [patents.google.com]
- 3. HPLC Method for Separating Corticosteroids such as Prednisone, Prednisolone and Methylprednisolone on Primesep B Column | SIELC Technologies [sielc.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. EP0574318A1 - New process for the preparation of 16-alpha-methyl-steroids - Google Patents [patents.google.com]
- 6. CN1052489C - New preparation process for 16alpha-methyl steroids - Google Patents [patents.google.com]
- 7. lcms.cz [lcms.cz]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Formulation Strategies for 16α-Methyl Prednisolone 21-Acetate Injectables
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the formulation of injectable suspensions of 16α-Methyl Prednisolone 21-Acetate. Due to its poor aqueous solubility, developing a stable, safe, and effective parenteral dosage form presents unique challenges. This guide details pre-formulation considerations, strategic selection of excipients, manufacturing processes under aseptic conditions, and critical quality control testing. The protocols provided are grounded in established scientific principles and regulatory standards to ensure product integrity and performance.
Introduction: The Formulation Challenge
16α-Methyl Prednisolone 21-Acetate is a synthetic glucocorticoid with potent anti-inflammatory properties, making it a valuable therapeutic agent for a range of conditions.[1] Like many corticosteroids, its clinical efficacy is often leveraged in long-acting depot injections for intramuscular, intra-articular, or soft tissue administration.[2] The primary obstacle in developing such an injectable formulation is the drug's crystalline nature and practical insolubility in water.[3][4]
Therefore, the most viable and common formulation strategy is the development of a sterile aqueous suspension. This approach allows for the administration of the drug as finely dispersed solid particles in a liquid vehicle, which, upon injection, dissolve slowly at the site to provide sustained therapeutic action. The successful design of such a suspension hinges on a deep understanding of the active pharmaceutical ingredient's (API) physicochemical properties and a rational approach to controlling particle size, ensuring stability, and maintaining sterility throughout the product's lifecycle.
Pre-formulation Assessment: The Scientific Foundation
A thorough pre-formulation investigation is paramount. It provides the foundational data that dictates every subsequent formulation and process decision. The key characteristics of 16α-Methyl Prednisolone 21-Acetate that must be evaluated are summarized below.
Physicochemical Properties
Understanding the inherent properties of the API is the first step in designing a robust formulation.
| Property | Observation / Value | Formulation Implication | Source(s) |
| Chemical Name | (11β,16α)-21-(Acetyloxy)-11,17-dihydroxy-16-methyl-pregna-1,4-diene-3,20-dione | N/A | [1] |
| CAS Number | 13209-52-4 | N/A | [1] |
| Molecular Formula | C24H32O6 | N/A | [1] |
| Molecular Weight | 416.5 g/mol | N/A | [1] |
| Appearance | Pale Yellow or White Crystalline Solid | Particle size reduction (micronization) will be necessary. | [1][4] |
| Solubility | Practically insoluble in water; sparingly soluble in acetone and ethanol. | Dictates the necessity of a suspension dosage form for aqueous injection. | [3][4] |
| Melting Point | Approx. 215°C (with decomposition) (for 6α-isomer) | High melting point suggests a stable crystal lattice. Decomposition indicates potential heat sensitivity. | [3] |
Stability Profile
Corticosteroids are susceptible to several degradation pathways that must be mitigated to ensure product safety and efficacy.
-
Oxidative Degradation: The steroid nucleus, particularly the dihydroxyacetone side chain at C-17, is prone to oxidation. This process can be catalyzed by trace metal ions.[5]
-
Hydrolytic Degradation: The 21-acetate ester linkage is susceptible to hydrolysis, which can be influenced by pH. This would yield the less potent 16α-Methyl Prednisolone.
-
Photodegradation: Exposure to light, especially UV radiation, can induce photochemical decomposition of corticosteroids.[6][7]
These degradation pathways necessitate the inclusion of stabilizers such as chelating agents and antioxidants in the formulation and mandate protection from light during manufacturing and storage.
Formulation Strategies for Injectable Suspensions
The goal is to create a sterile, physically stable suspension that is easily resuspendable, provides a uniform dose, and is injectable through a clinically appropriate needle gauge.[8] This is achieved through the careful selection of excipients, each serving a specific function.
Core Components & Excipient Rationale
| Excipient Class | Example(s) | Concentration Range (% w/v) | Rationale & Causality | Source(s) |
| Vehicle | Water for Injection (WFI) | q.s. to 100% | The primary solvent system, must be sterile and pyrogen-free. | [9] |
| Wetting Agent | Polysorbate 80, Lecithin | 0.01 - 0.5% | Reduces the interfacial tension between the hydrophobic API particles and the aqueous vehicle, allowing for uniform dispersion and preventing clumping. | [10] |
| Suspending Agent | Sodium Carboxymethylcellulose (CMC-Na), Povidone | 0.1 - 2.0% | Increases the viscosity of the continuous phase, slowing the rate of particle sedimentation according to Stokes' Law, thus improving dose uniformity. | [9][11] |
| Buffering Agent | Sodium Phosphate (dibasic/monobasic), Citrate Buffer | 0.1 - 1.0% | Maintains the pH in a range that ensures maximum chemical stability of the API by minimizing hydrolytic degradation. | [10][12] |
| Tonicity Modifier | Sodium Chloride, Dextrose | As needed for isotonicity | Adjusts the osmolality of the formulation to be close to physiological levels (~285 mOsm/kg) to minimize pain and irritation at the injection site. | [10] |
| Antimicrobial Preservative | Benzyl Alcohol, Methylparaben/Propylparaben | 0.5 - 2.0% | Required for multi-dose vial presentations to inhibit microbial growth after the first use. Not necessary for single-use vials. | [9][13] |
| Chelating Agent | Disodium Edetate (EDTA) | 0.01 - 0.1% | Sequesters polyvalent metal ions that can catalyze oxidative degradation of the corticosteroid. | [5][12] |
Example Formulation Composition
The following table provides a model formulation for a 40 mg/mL multi-dose injectable suspension.
| Ingredient | Function | Concentration (per mL) |
| 16α-Methyl Prednisolone 21-Acetate (micronized, sterile) | Active Pharmaceutical Ingredient | 40 mg |
| Polysorbate 80 | Wetting Agent | 0.2 mg |
| Sodium Carboxymethylcellulose | Suspending Agent | 5 mg |
| Dibasic Sodium Phosphate | Buffering Agent | 7.1 mg |
| Monobasic Sodium Phosphate | Buffering Agent | 3.4 mg |
| Sodium Chloride | Tonicity Modifier | 4.5 mg |
| Benzyl Alcohol | Antimicrobial Preservative | 9 mg |
| Water for Injection (WFI) | Vehicle | q.s. to 1 mL |
Manufacturing Process & Sterilization
The inability of most corticosteroid suspensions to withstand terminal sterilization methods like autoclaving necessitates a strictly controlled aseptic manufacturing process.[14][15] This means that each component is sterilized separately and then combined in a sterile environment.[16][17]
Aseptic Manufacturing Workflow
The overall process is a sequence of carefully controlled steps designed to prevent microbial contamination.[18]
Rationale for Aseptic Processing
-
Thermolability: Corticosteroids can degrade at the high temperatures used in autoclaving, compromising potency and purity.[19]
-
Physical State: The physical properties of a suspension, particularly particle size distribution, can be altered by heat, leading to aggregation or crystal growth (Ostwald ripening).[10]
Therefore, aseptic processing, while complex, is the required method to ensure the stability and quality of the final drug product.[14][16] All components that can withstand heat (e.g., glassware, stoppers, vehicle) are terminally sterilized, while heat-sensitive components (API, certain excipients) are rendered sterile by other means (e.g., sterile filtration of solutions, purchase of pre-sterilized API) and combined using sterile equipment in a Grade A (ISO 5) cleanroom environment.[17][20]
Quality Control & Product Characterization
A comprehensive suite of analytical tests is required to ensure that each batch of the injectable suspension meets the pre-defined standards for safety, quality, and efficacy. These tests are governed by pharmacopeial monographs and regulatory guidelines.[21][22][23]
Critical Quality Attributes (CQAs)
The formulation and manufacturing process must be designed to consistently achieve the target CQAs of the final product.
Key Quality Control Tests
| Test Parameter | Specification (Typical) | Method Reference |
| Appearance | White to off-white, uniform suspension, essentially free from visible foreign matter. | Visual Inspection, USP <790> |
| Assay | 90.0% - 110.0% of Label Claim | HPLC-UV |
| Impurities / Related Substances | Individual Impurity: ≤ 0.5%Total Impurities: ≤ 2.0% | HPLC-UV |
| Particle Size Distribution | D90 ≤ 10 µm; No particles > 25 µm | Laser Diffraction |
| pH | 6.0 - 8.0 | Potentiometry |
| Viscosity | 10 - 50 cP | Rotational Viscometer |
| Sterility | Must meet compendial requirements (sterile). | USP <71> |
| Bacterial Endotoxins | ≤ X EU/mg (Limit depends on dose) | USP <85> (LAL Test) |
| Uniformity of Dosage Units | Meets USP <905> requirements. | Weight Variation / Content Uniformity |
| Resuspendability | Easily resuspended to a uniform suspension upon gentle shaking. | Visual assessment after controlled shaking. |
Detailed Experimental Protocols
Protocol 1: Preparation of a Lab-Scale Batch (100 mL) of 40 mg/mL Injectable Suspension
This protocol is for development purposes and must be adapted and validated for GMP manufacturing. All operations must be performed in a laminar flow hood using aseptic technique.
Materials:
-
16α-Methyl Prednisolone 21-Acetate (sterile, micronized): 4.0 g
-
Polysorbate 80: 20 mg
-
Sodium CMC: 500 mg
-
Dibasic Sodium Phosphate: 710 mg
-
Monobasic Sodium Phosphate: 340 mg
-
Sodium Chloride: 450 mg
-
Benzyl Alcohol: 0.9 mL
-
Water for Injection (WFI): ~100 mL
-
Sterile glassware, magnetic stir bars, 0.22 µm sterile filter, high-shear homogenizer.
Procedure:
-
Vehicle Preparation: In a sterile beaker, combine ~80 mL of WFI, Dibasic Sodium Phosphate, Monobasic Sodium Phosphate, and Sodium Chloride. Stir with a sterile magnetic stir bar until fully dissolved.
-
Addition of Suspending Agent: Slowly sprinkle the Sodium CMC onto the surface of the vortex while stirring vigorously to prevent clumping. Continue stirring until a clear, viscous solution is formed.
-
Addition of Preservative & Wetting Agent: Add the Benzyl Alcohol and Polysorbate 80 to the vehicle and stir until dissolved.
-
Sterilization of Vehicle: Sterilize the complete vehicle by filtering it through a 0.22 µm sterile filter into a sterile compounding vessel.
-
API Dispersion: While stirring the sterile vehicle at a controlled speed, slowly and carefully add the 4.0 g of sterile, micronized 16α-Methyl Prednisolone 21-Acetate powder. A preliminary slurry can be made with a small portion of the vehicle to ensure complete wetting.
-
Homogenization: Subject the suspension to aseptic high-shear homogenization. The speed and duration (e.g., 5000 rpm for 10 minutes) must be optimized to achieve the target particle size distribution and ensure uniformity without introducing excessive heat.
-
Final Volume Adjustment: Aseptically add sterile WFI to bring the batch to the final volume of 100 mL. Mix well to ensure homogeneity.
-
Aseptic Filling: While maintaining gentle agitation to keep the suspension uniform, aseptically fill the product into previously sterilized vials to the target fill volume.
Protocol 2: HPLC-UV Method for Assay and Impurity Determination
This method is a representative example and must be validated for specificity, linearity, accuracy, precision, and robustness as per ICH guidelines.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size
-
Mobile Phase: A gradient or isocratic mixture of Acetonitrile and a buffer (e.g., 10mM Ammonium Acetate in water, pH adjusted). A typical starting point could be 67:33 (v/v) Buffer:Acetonitrile.[24]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
Standard Preparation (100 µg/mL):
-
Accurately weigh ~25 mg of 16α-Methyl Prednisolone 21-Acetate Reference Standard into a 50 mL volumetric flask.
-
Dissolve in a suitable solvent like methanol or acetonitrile.
-
Dilute to volume with the same solvent.
-
Perform a further 1:5 dilution with the mobile phase to achieve the final concentration.
Sample Preparation:
-
Shake the injectable suspension vial vigorously to ensure complete and uniform resuspension.
-
Immediately withdraw a volume equivalent to 40 mg of the API.
-
Transfer to a 100 mL volumetric flask. Add ~70 mL of methanol and sonicate for 15 minutes to dissolve the API.
-
Dilute to volume with methanol and mix well.
-
Perform a 1:4 dilution of this stock solution with the mobile phase to achieve a theoretical concentration of 100 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Calculation (Assay):
References
- Vertex AI Search. (2024).
- ResearchGate. (n.d.).
- PMC. (n.d.).
- World Health Organization (WHO). (n.d.). Annex 6 WHO good manufacturing practices for sterile pharmaceutical products.
- Pharmko. (2025). What are sterile injectables, and how are they used?.
- GxP Cellators Consultants Ltd. (2024). Sterile Medicinal Products I Injectables I Infusions I Ophthalmics.
- PubMed. (2012).
- (n.d.).
- PMC. (2020). Glucocorticoids in Freshwaters: Degradation by Solar Light and Environmental Toxicity of the Photoproducts.
- Pfizer. (n.d.). White to off-white suspension when mixed.
- Trung Tâm Thuốc Central Pharmacy. (2025). USP-NF 〈1〉 Injections and Implanted Drug Products (Parenterals)—Product Quality Tests.
- Pharma Now. (n.d.).
- (2015). Excipients and Their Use in Injectable Products.
- RJPPD. (2021).
- (2013).
- Aurigene Pharmaceutical Services. (n.d.).
- Journal of Pharmaceutical Research. (n.d.).
- ChemicalBook. (2026).
- USP-NF. (2016). Injections and Implanted Drug Products (Parenterals)—Product Quality Tests.
- Wikipedia. (n.d.).
- USP-NF. (n.d.).
- (2013). Excipients and Their Use in Injectable Products.
- Afton Scientific Sterile Manufacturing. (2023). Ensuring Patient Safety: Navigating Regulatory Guidelines for Aseptic Drug Filling.
- American Pharmaceutical Review. (2016). Controlling the Stability of Medicinal Suspensions.
- Photochemical & Photobiological Sciences (RSC Publishing). (n.d.). Photodegradation of prednisolone under UVB solar irradiation.
- Google Patents. (n.d.). US6495164B1 - Preparation of injectable suspensions having improved injectability.
- ResearchGate. (2025). (PDF)
- Pharmaffiliates. (n.d.).
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Methylprednisolone acetate - Wikipedia [en.wikipedia.org]
- 3. labeling.pfizer.com [labeling.pfizer.com]
- 4. Methylprednisolone acetate | 53-36-1 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Glucocorticoids in Freshwaters: Degradation by Solar Light and Environmental Toxicity of the Photoproducts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photodegradation of prednisolone under UVB solar irradiation. Role of photogenerated ROS in the degradation mechanism - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 8. US6495164B1 - Preparation of injectable suspensions having improved injectability - Google Patents [patents.google.com]
- 9. ir.xtbg.ac.cn [ir.xtbg.ac.cn]
- 10. Formulation Development for Injectables | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. jopcr.com [jopcr.com]
- 13. ptacts.uspto.gov [ptacts.uspto.gov]
- 14. Sterile Injectables: Key Considerations for Pharma Industry [adragos-pharma.com]
- 15. researchgate.net [researchgate.net]
- 16. What are sterile injectables, and how are they used? [pharmko.com]
- 17. Sterile Medicinal Products I Injectables I Infusions I Ophthalmics [gxpcellators.com]
- 18. aftonscientific.com [aftonscientific.com]
- 19. rjppd.org [rjppd.org]
- 20. who.int [who.int]
- 21. trungtamthuoc.com [trungtamthuoc.com]
- 22. pharmanow.live [pharmanow.live]
- 23. uspnf.com [uspnf.com]
- 24. researchgate.net [researchgate.net]
- 25. ftp.uspbpep.com [ftp.uspbpep.com]
Advanced Dissolution Testing Protocols for Methylprednisolone Acetate Formulations
Topic: 16
Introduction & Scientific Context
Methylprednisolone Acetate (MPA), chemically 16
For researchers, the dissolution testing of MPA presents a distinct challenge: The rate-limiting step for bioavailability is the dissolution of the solid particles. In depot formulations (injectable suspensions), the dissolution rate dictates the duration of therapeutic action (sustained release). Therefore, the dissolution test is not merely a QC release tool but a critical surrogate for in vivo performance (IVIVC).
The Technical Challenge
Standard aqueous media often fail to provide "Sink Conditions" (where saturation solubility
This guide details protocols for overcoming these solubility barriers using surfactant-mediated media and appropriate mechanical agitation, complying with FDA/USP expectations for " biorelevant" and "QC" methods.
Pre-Formulation: Establishing Sink Conditions
Before executing the protocol, you must validate the medium. MPA solubility in water is negligible (< 20
Experimental Logic:
To test a 40 mg dose in 900 mL, the concentration is
-
Requirement: Medium solubility must be
mg/mL ( ). -
Solution: Use of surfactants (Sodium Lauryl Sulfate - SLS or Polysorbate 80) is scientifically mandatory for robust QC methods.
Table 1: Recommended Media Optimization Matrix
| Parameter | Condition A (Biorelevant) | Condition B (QC/Release) | Rationale |
| Medium | Phosphate Buffer pH 7.4 | 0.5% SLS in Water or pH 4.5 Acetate Buffer | A mimics tissue fluid; B ensures sink conditions. |
| Volume | 900 mL | 900 - 1000 mL | Maximizes solvent capacity. |
| Surfactant | None or low Tween 80 (0.1%) | SLS (0.1% - 1.0%) | SLS is a strong wetting agent for hydrophobic crystals. |
| Target | Ensures dissolution is driven by the drug form, not saturation. |
Protocol A: Injectable Suspension (Depot)
This protocol is designed for 40 mg/mL and 80 mg/mL injectable suspensions.[1][2]
Apparatus Selection: The "Paddle" vs. "Flow-Through" Debate
-
USP Apparatus 2 (Paddle): Standard for QC. Simple, but suspensions can cone (pile up) at the bottom, leading to high variability.
-
USP Apparatus 4 (Flow-Through Cell): Superior for depots. It mimics the continuous clearance of fluid at the injection site and prevents "coning."
We will focus on the USP Apparatus 2 method as it is the most accessible standard for initial development, with notes on transitioning to Apparatus 4.
Step-by-Step Methodology (USP Apparatus 2)
Materials:
-
Dissolution Medium: 0.5% Sodium Lauryl Sulfate (SLS) in distilled water (Degassed).
-
Apparatus: USP Type 2 (Paddle).
-
Syringes: 5 mL Luer-lock with wide-bore needles (to prevent sieving of particles).
Procedure:
-
Medium Preparation: Prepare 900 mL of 0.5% SLS solution. Degas by heating to 41°C and vacuum filtering (0.45
m), or helium sparging for 15 mins. -
Equilibration: Transfer medium to vessels. Equilibrate to 37.0°C ± 0.5°C .
-
Agitation Setup: Set paddle speed to 50 RPM .
-
Expert Insight: Speeds >75 RPM often cause artifactual turbulence that disrupts the suspension pile inconsistently. 50 RPM is the standard for suspensions.
-
-
Sample Introduction (Critical Step):
-
Shake the MPA vial vigorously for 30 seconds to ensure homogeneity.
-
Withdraw slightly more than the target volume (e.g., 1.1 mL for a 1 mL dose) into the syringe.
-
Weigh the full syringe.
-
Submerge the syringe tip midway into the vessel (avoiding the paddle) and depress the plunger smoothly.
-
Weigh the empty syringe.
-
Calculation: The mass delivered is
. Use density to convert to volume if necessary, but mass-based assay is more accurate.
-
-
Sampling:
-
Timepoints: 15, 30, 45, 60, 90, 120 minutes (and 24 hours for infinity point).
-
Withdraw 5 mL using a cannula with a 10
m porous filter (or larger). -
Note: Do not use 0.45
m filters on the cannula tip as they may clog or filter out undissolved drug that should remain in the vessel, creating back-pressure. Filter the withdrawn sample externally through a 0.45 m PVDF filter before HPLC injection.
-
-
Replenishment: Replace withdrawn volume with 5 mL of fresh, pre-warmed medium to maintain constant volume.
Analytical Quantification (HPLC)
UV spectrophotometry (244 nm) is prone to scattering interference from excipients (PEG, Myristyl-gamma-picolinium chloride) in the suspension. HPLC is mandatory for specificity.
Chromatographic Conditions
-
Column: C18 (e.g., Agilent Zorbax Eclipse XDB, 150 x 4.6 mm, 5
m). -
Mobile Phase: Acetonitrile : Water (or Acetate Buffer pH 4.0) [40:60 v/v].
-
Optimization: MPA is neutral; pH adjustment suppresses ionization of impurities but isn't strictly necessary for the main peak.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (or 244 nm).
-
Injection Volume: 20
L. -
Run Time: ~10 minutes (MPA elutes ~6-8 min).
Method Validation & Troubleshooting Workflow
Visualizing the Decision Process
The following diagram outlines the logic flow for developing and validating this method, ensuring compliance with E-E-A-T principles.
Caption: Logic flow for developing a dissolution method for hydrophobic suspensions like Methylprednisolone Acetate.
Interpretation of Results & Acceptance Criteria
Data Calculation
Calculate the percentage dissolved (
-
= Concentration at time
(mg/mL). - = Volume of medium (900 mL).[3]
- = Label Claim (Total dose added, e.g., 40 mg).
Correction Factor: If using manual sampling without return, correct for volume loss:
Typical Acceptance Criteria (FDA/USP Alignment)
For an injectable suspension, specifications are often set at multiple points to ensure the "depot" characteristic is consistent.
-
30 Minutes: NLT (Not Less Than) 60% (Ensures no dose dumping, but immediate availability).
-
90 Minutes: NLT 85% (Ensures complete release).
-
Note: If the formulation is "Extended Release" (lasting weeks), Apparatus 4 is required, and time points will be in Days (Day 1, Day 7, Day 14). The protocol above is for Quality Control (Batch-to-Batch consistency) , not clinical duration simulation.
References
-
U.S. Food and Drug Administration (FDA). (2025). Dissolution Methods Database: Methylprednisolone Acetate. Retrieved from [Link][4]
-
Burgess, D. J., et al. (2004). Assuring Quality and Performance of Sustained Release Parenterals: Dissolution Testing. AAPS PharmSciTech. Retrieved from [Link]
-
Rawat, T., & Jain, P. K. (2003). Solubility enhancement of methylprednisolone acetate by complexation with cyclodextrins. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Sandoz Inc. (2006). ANDA 040794 Approval Letter: Methylprednisolone Acetate Injectable Suspension. FDA Access Data. Retrieved from [Link][3][4][5]
Sources
developing bioanalytical assays for 16a-Methyl Prednisolone 21-Acetate
High-Sensitivity Bioanalysis of 16 -Methyl Prednisolone 21-Acetate
Application Note & Protocol Guide
Executive Summary & Scientific Rationale
Developing a robust assay for 16
Therefore, a standard "plasma assay" is insufficient. The method must be designed to:
-
Arrest Hydrolysis: Immediately stabilize the ester post-collection.
-
Selectivity: Chromatographically resolve the lipophilic acetate prodrug from the more polar active alcohol metabolite.
-
Sensitivity: Achieve Lower Limits of Quantitation (LLOQ) in the low ng/mL or pg/mL range, as corticosteroids have high potency and low circulating volumes.
This guide details a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow, prioritizing sample integrity and regulatory compliance.
Analyte Chemistry & Mechanism of Instability
Understanding the degradation pathway is the prerequisite for protocol design.
-
Analyte: 16
-Methyl Prednisolone 21-Acetate (MPA) -
Molecular Weight: ~416.5 Da
-
Key Feature: The C21-ester bond is the "weak link" in bioanalysis.
-
Interference: Endogenous Cortisol (isobaric interferences) and Methylprednisolone (hydrolysis product).
Diagram 1: Stability & Degradation Pathway
The following logic flow illustrates the critical points where the analyte can be lost during processing.
Caption: Figure 1. The degradation pathway of MPA in plasma. Without immediate stabilization, the analyte converts to Methylprednisolone, leading to underestimation of the prodrug.
Sample Collection & Stabilization Protocol
Objective: Prevent ex vivo conversion of MPA to MP. Standard: Deviation from this protocol constitutes a critical sample integrity failure.
Reagents Required[1][2]
-
Anticoagulant: K2EDTA (preferred over Heparin to avoid LC-MS interferences).
-
Stabilizer: 1M Citric Acid or 5% Formic Acid.
-
Temperature: Wet ice (0-4°C).
Step-by-Step Collection Protocol
-
Preparation: Pre-chill collection tubes (vacutainers) on wet ice for at least 10 minutes prior to blood draw.
-
Draw: Collect whole blood into K2EDTA tubes.
-
Immediate Cooling: Invert tube gently 5 times and immediately place in an ice water bath. Do not allow to sit at room temperature.
-
Centrifugation: Centrifuge at 2000 x g for 10 minutes at 4°C (Refrigerated Centrifuge is mandatory).
-
Acidification (The "Lock" Step):
-
Transfer plasma to a cryovial.
-
Add 10 µL of 5% Formic Acid per 1 mL of plasma .
-
Rationale: Lowering pH to ~4.0 inhibits plasma esterase activity and stabilizes the ester bond.
-
-
Storage: Flash freeze and store at -80°C.
Sample Preparation: Liquid-Liquid Extraction (LLE)
While Protein Precipitation (PPT) is faster, Liquid-Liquid Extraction (LLE) is strongly recommended for corticosteroids to remove phospholipids and improve signal-to-noise ratios at low concentrations.
Protocol:
-
Thaw: Thaw plasma samples on wet ice.
-
Aliquot: Transfer 200 µL of stabilized plasma to a glass tube.
-
Internal Standard (IS): Add 20 µL of Methylprednisolone Acetate-d3 (or d5).
-
Note: Using deuterated Acetate is crucial. Using deuterated Methylprednisolone (alcohol) will not track extraction efficiency of the ester correctly.
-
-
Extraction Solvent: Add 1.5 mL of MTBE (Methyl tert-butyl ether) or Ethyl Acetate .
-
Why MTBE? It forms a clean upper organic layer and extracts steroids efficiently while leaving behind polar phospholipids.
-
-
Agitation: Vortex for 5 minutes or shaker for 10 minutes.
-
Phase Separation: Centrifuge at 4000 rpm for 5 minutes.
-
Transfer: Flash freeze the aqueous (bottom) layer in a dry ice/acetone bath (optional) or carefully pipette the supernatant (organic layer) into a clean glass tube.
-
Dry: Evaporate to dryness under nitrogen at 40°C.
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase (50:50 Water:Methanol).
LC-MS/MS Method Development
Chromatographic Conditions
The separation must distinguish MPA from MP and endogenous cortisol.
| Parameter | Specification | Rationale |
| Column | Phenomenex Kinetex C18 or Waters Acquity BEH C18 (2.1 x 50mm, 1.7 µm) | Sub-2 µm particles provide high peak capacity for steroid separation. |
| Mobile Phase A | Water + 0.1% Formic Acid + 2mM Ammonium Formate | Ammonium formate aids ionization in ESI+. |
| Mobile Phase B | Methanol or Acetonitrile + 0.1% Formic Acid | Methanol often provides better selectivity for steroid isomers. |
| Flow Rate | 0.4 - 0.6 mL/min | Optimal for ESI sensitivity. |
| Gradient | 0-1 min: 20% B1-4 min: Ramp to 90% B4-5 min: Hold 90% B5.1 min: Re-equilibrate | Fast gradient focuses the lipophilic ester (MPA) while eluting polar interferences early. |
Mass Spectrometry (MRM) Parameters[3][4][5]
-
Ionization: Electrospray Ionization (ESI), Positive Mode.[1]
-
Source Temperature: 500°C (Steroids are thermally stable).
MRM Transitions Table:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Type | Collision Energy (V) |
| MP Acetate (Quant) | 417.2 [M+H]+ | 399.2 | Quantifier | 15-20 |
| MP Acetate (Qual) | 417.2 [M+H]+ | 161.1 | Qualifier | 30-35 |
| MP (Metabolite Monitor) | 375.2 [M+H]+ | 161.1 | Monitor | 28-32 |
| MPA-d3 (IS) | 420.2 [M+H]+ | 402.2 | IS Quant | 15-20 |
Note: The transition 417 -> 399 represents the loss of water/acetate group. The 161 fragment is the characteristic steroid nucleus fragment.
Diagram 2: Analytical Workflow Logic
Caption: Figure 2. The Triple Quadrupole (QqQ) mass spectrometry path for specific detection of MPA.
Validation Strategy (FDA M10 Compliance)
To ensure the method is "field-proven" and trustworthy, you must validate specific parameters relevant to the ester's instability.
A. Conversion Stability (Critical)
You must prove that MPA does not convert to MP during sample handling.
-
Experiment: Spike plasma with MPA (High QC). Keep at room temperature for 0, 1, 2, and 4 hours.
-
Measurement: Monitor the decrease in MPA and the appearance of MP.
-
Acceptance: <15% loss of MPA over the expected handling time.[2] If >15%, tighten the temperature/acidification controls.
B. Specificity & Selectivity
-
Matrix Effect: Analyze 6 lots of blank plasma (including lipemic and hemolyzed) to ensure no interference at the retention time of MPA.
-
Cross-Reactivity: Inject high concentrations of Cortisol, Dexamethasone, and Prednisolone to ensure they do not co-elute or cross-talk with the MPA transitions.
C. Accuracy & Precision
-
Perform 3 runs over 2 days.
-
QC Levels: LLOQ, Low, Medium, High, Dilution QC.
-
Criteria: Mean accuracy within ±15% (±20% for LLOQ). CV% <15%.
References
-
FDA/ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[3] [Link]
-
PubChem. (n.d.). Methylprednisolone Acetate (Compound Summary). National Library of Medicine. [Link]
-
H.J. Bloemhof et al. (2010). A rapid and sensitive LC-ESI-MS/MS method for detection and quantitation of methylprednisolone and methylprednisolone acetate in rat plasma. Journal of Chromatography B. [Link]
-
Biotage. (2015).[4][5] Extraction of Corticosteroids from Plasma using Supported Liquid Extraction (SLE). Application Note. [Link] (General reference for SLE steroid protocols).
improving hydrolytic stability of 16a-Methyl Prednisolone 21-Acetate
Technical Support Center: 16 -Methyl Prednisolone 21-Acetate (16-MPA) Stability
Status: Operational | Tier: Level 3 (Senior Application Support) Topic: Hydrolytic Stability & Formulation Optimization
Welcome to the 16-MPA Technical Hub.
This guide addresses the primary degradation pathway of 16
The following modules address specific stability challenges using field-proven protocols.
Module 1: Solution-State Stability & Buffer Selection
Q: My HPLC assay shows a degradation peak eluting before the main peak after 24 hours in phosphate buffer (pH 7.4). Why is this happening?
Diagnosis: You are likely observing General Base Catalysis driven by the phosphate buffer species, not just the pH itself.
Technical Insight:
While 16-MPA is susceptible to specific base catalysis (
The Solution:
-
Switch Buffers: If experimental design permits, replace Phosphate with Citrate or Acetate buffers. These species exhibit lower catalytic constants (
) toward steroid esters. -
Lower Buffer Concentration: If Phosphate is mandatory, reduce the molarity from 50-100 mM to 10 mM .
-
pH Optimization: The pH-rate profile for corticosteroid esters is V-shaped. The region of maximum stability is typically pH 3.5 – 5.0 . At pH 7.4, the half-life (
) in solution is drastically reduced (often <24 hours at 25°C).
Visualizing the Degradation Pathway: The diagram below illustrates the hydrolysis mechanism you are fighting against.
Figure 1: Mechanism of C21-ester hydrolysis showing the catalytic influence of specific ions (pH) and buffer species (General Base Catalysis).
Module 2: Advanced Formulation Strategies
Q: I need a neutral pH (7.4) formulation, but the drug degrades too fast. How can I stabilize it without changing the pH?
Diagnosis: You are facing the "Solubility-Stability Paradox." In solution at neutral pH, hydrolysis is inevitable.
The Solution: Shield the ester group using Cyclodextrin Complexation .
Hydroxypropyl-
Protocol: Phase Solubility Stabilization
-
Step 1: Prepare 20% (w/v) HP-
-CD in 10 mM Citrate Buffer (pH 6.0). -
Step 2: Add excess 16-MPA to the solution.
-
Step 3: Stir for 24 hours at 25°C to reach equilibrium.
-
Step 4: Filter (0.45 µm) and analyze.[1]
-
Validation: Compare the degradation rate (
) of the complexed drug vs. free drug. You should observe a 2-5x increase in half-life.
Data Comparison: Stabilization Approaches
| Strategy | Mechanism | Pros | Cons |
| pH Adjustment (3.5 - 4.5) | Reduces specific base catalysis ( | Most effective for chemical stability. | May cause injection site pain/phlebitis. |
| Suspension (Depo-Medrol® style) | Solid-state drug dissolves slowly; solid is stable. | Standard commercial approach. | Requires particle size control; shaking before use. |
| Cyclodextrin (HP- | Steric shielding of the ester bond. | Allows solution formulation at near-neutral pH. | Requires expensive excipients; regulatory qualification. |
| Cosolvents (PEG/Ethanol) | Lowers dielectric constant (reduces hydrolysis rate). | Simple to prepare. | Potential toxicity/precipitation upon dilution. |
Module 3: Analytical Method & Troubleshooting
Q: How do I confirm that the impurity is definitely the hydrolysis product and not an oxidative degradant?
Diagnosis: You need a stability-indicating HPLC method that separates the parent ester from the alcohol based on polarity.
Technical Insight: Hydrolysis converts the ester to a hydroxyl group, significantly increasing polarity. On a Reverse Phase (C18) column, the hydrolysis product (16-Methyl Prednisolone) will elute significantly earlier than the parent 16-MPA.
Validated HPLC Protocol:
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: Water (0.1% Formic Acid).
-
Mobile Phase B: Acetonitrile (0.1% Formic Acid).
-
Isocratic Mode: 60% B / 40% A (Adjust B to 50% if separation is poor).
-
Flow Rate: 1.0 mL/min.
Troubleshooting Decision Tree:
Figure 2: Analytical troubleshooting workflow to distinguish hydrolysis from other degradation pathways.
References
-
Garrett, E. R. (1962). "The Solvolysis of 21-Hydrocortisone Esters and Hemisuccinate." Journal of Medicinal Pharmaceutical Chemistry. Link
-
Oesterling, T. O., & Gustafson, S. (1970).[5] "Factors Influencing Solvolysis of Corticosteroid-21-Phosphate Esters." Journal of Pharmaceutical Sciences. Link
-
Loftsson, T., & Brewster, M. E. (1996). "Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization."[6] Journal of Pharmaceutical Sciences. Link
-
FDA Labeling. (2024). "Depo-Medrol (Methylprednisolone Acetate) Injectable Suspension - Prescribing Information." DailyMed. Link
-
Sielc Technologies. (2018).[7] "Separation of Methylprednisolone acetate on Newcrom R1 HPLC column." Application Note. Link
Sources
- 1. thaiscience.info [thaiscience.info]
- 2. lcms.cz [lcms.cz]
- 3. asianpubs.org [asianpubs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Cyclodextrins and Their Derivatives as Drug Stability Modifiers | Encyclopedia MDPI [encyclopedia.pub]
- 7. Separation of Methylprednisolone acetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Synthesis of 16α-Methyl Prednisolone 21-Acetate
Welcome to the technical support center for the synthesis of 16α-Methyl Prednisolone 21-Acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, with a core focus on impurity profiling and minimization. Achieving high purity is paramount for the safety and efficacy of this potent corticosteroid. This resource provides in-depth, experience-based answers to common challenges encountered during synthesis and purification.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing a significant amount of the 16β-methyl epimer in my product. What is the cause and how can I improve the stereoselectivity of the methylation step?
Root Cause Analysis:
The formation of the undesired 16β-methyl epimer is a common challenge during the introduction of the methyl group at the C16 position of the steroid nucleus. This typically occurs during the reaction of a 17-keto steroid precursor with a methylating agent, such as methylmagnesium bromide or methyl iodide. The stereochemical outcome is highly dependent on the reaction conditions, which can influence the thermodynamic versus kinetic control of the reaction. The thermodynamically more stable product is often the 16β-epimer, while the desired 16α-epimer is the kinetic product. Factors such as temperature, solvent, and the nature of the base used can shift this equilibrium.[1]
Troubleshooting & Mitigation Strategies:
Controlling the stereoselectivity requires careful optimization of the reaction conditions to favor the kinetic product.
Protocol for Stereoselective 16α-Methylation:
-
Precursor Preparation: Start with a 17-keto steroid intermediate. Ensure the C3 hydroxyl group is appropriately protected (e.g., as an enol ether) to prevent side reactions.
-
Reaction Setup: In a flame-dried, three-necked flask under an inert nitrogen atmosphere, dissolve the 17-keto steroid precursor in an anhydrous, aprotic solvent such as tetrahydrofuran (THF).
-
Temperature Control: Cool the reaction mixture to a low temperature, typically between -20°C and 0°C. Maintaining a low temperature is critical to favor the kinetic 16α-methylation.[1]
-
Reagent Addition: Slowly add the methylating agent (e.g., a solution of methylmagnesium bromide in THF) dropwise to the cooled steroid solution with vigorous stirring. The slow addition helps to dissipate the heat of the reaction and maintain the low temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction should be quenched as soon as the starting material is consumed to prevent epimerization to the 16β form.
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up and Isolation: Proceed with a standard aqueous work-up and extraction with an organic solvent like ethyl acetate. The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product should be purified by column chromatography on silica gel to separate the 16α- and 16β-methyl epimers.
Verification/QC:
The ratio of 16α- to 16β-methyl epimers should be determined using HPLC or ¹H-NMR spectroscopy. A successful optimization should yield a ratio of greater than 90:10 in favor of the desired 16α-epimer.[1]
Q2: My final product is contaminated with residual starting materials and intermediates from the A-ring diene formation. How can I drive the reaction to completion and improve purification?
Root Cause Analysis:
The introduction of the 1,4-diene system in the A-ring of the steroid nucleus is typically achieved through a dehydrogenation reaction, often using a chemical oxidant like selenium dioxide or through a microbiological transformation.[2][3][4] Incomplete reaction can result from several factors:
-
Insufficient oxidant/reagent: The stoichiometry of the dehydrogenating agent may be inadequate.
-
Poor reaction kinetics: The reaction temperature or time may not be optimal for complete conversion.
-
Catalyst deactivation: If a catalyst is used, it may become deactivated over the course of the reaction.
-
Substrate insolubility: The steroid substrate may not be fully soluble in the chosen solvent system, limiting its availability for the reaction.
Troubleshooting & Mitigation Strategies:
For Chemical Dehydrogenation:
-
Reagent Stoichiometry: Ensure that at least a stoichiometric amount, and often a slight excess, of the dehydrogenating agent (e.g., selenium dioxide) is used.
-
Solvent System: Employ a high-boiling point solvent system, such as a mixture of tert-butanol and acetic acid, to ensure the steroid remains in solution and to facilitate the required reaction temperature.
-
Reaction Monitoring: Closely monitor the reaction progress using HPLC. If the reaction stalls, a small additional charge of the dehydrogenating agent can be considered.
-
Purification: After the reaction, the crude product mixture can be challenging to purify. A multi-step purification process involving both crystallization and chromatography is often necessary.
For Microbiological Dehydrogenation:
This "green chemistry" approach can offer high selectivity and yield under mild conditions.[2]
-
Microorganism Selection: Strains like Arthrobacter simplex or Rhodococcus coprophilus are known to be effective for Δ¹-dehydrogenation.[2][3]
-
Culture Conditions: Optimize the fermentation conditions, including pH, temperature, aeration, and substrate feeding strategy, to maximize enzyme activity and cell viability.
-
Substrate Addition: The steroid precursor should be added to the culture at the optimal growth phase. The use of a co-solvent may be necessary to improve the steroid's bioavailability to the microorganisms.
-
Product Extraction: After the biotransformation is complete, the product needs to be efficiently extracted from the fermentation broth, typically using a water-immiscible organic solvent.
Workflow for Impurity Removal:
Caption: Multi-step purification workflow for API isolation.
Q3: What are the best practices for the final crystallization step to ensure high purity and the correct polymorphic form?
Root Cause Analysis:
The final crystallization step is a critical control point that dictates the purity, particle size, and polymorphic form of the final Active Pharmaceutical Ingredient (API).[5][6] An improperly designed crystallization process can lead to:
-
Inclusion of impurities: Rapid crystallization can trap solvent and other impurities within the crystal lattice.
-
Formation of undesired polymorphs: Different crystalline forms of the same compound can have different physical properties, including solubility and bioavailability.[7] The formation of a specific polymorph is often kinetically and thermodynamically controlled.[8][9]
-
Poor physical properties: The crystal habit and particle size distribution can affect downstream processing, such as formulation and dissolution.
Troubleshooting & Mitigation Strategies:
A well-controlled crystallization process is essential for producing a high-quality API.
Table 1: Recommended Solvent Systems for Crystallization
| Solvent System | Ratio (v/v) | Key Advantages |
| Acetone / Methanol / Tetrahydrofuran | 1:3:2 | Can produce a specific, desirable crystal form.[7] |
| n-Propyl alcohol / Tetrahydrofuran | 1:1 | Effective for obtaining a consistent polymorphic form.[8] |
| Isopropanol / Tetrahydrofuran | 1:7 | Good for controlled precipitation and crystal growth.[8] |
Detailed Crystallization Protocol:
-
Solvent Selection: Choose an appropriate solvent system in which the product has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[5] Refer to Table 1 for starting points.
-
Dissolution: Dissolve the crude 16α-Methyl Prednisolone 21-Acetate in the minimum amount of the chosen hot solvent system.[5]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.[5]
-
Cooling Profile: The cooling rate is a critical parameter. A slow, controlled cooling rate allows for the formation of larger, more perfect crystals, which are less likely to occlude impurities.[5]
-
Initial Cooling: Allow the solution to cool slowly to room temperature.
-
Secondary Cooling: Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize the yield of the crystallized product.[5]
-
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.[5]
-
Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor containing impurities.[5]
-
Drying: Dry the crystals under vacuum at a controlled temperature to remove residual solvent.
Verification/QC:
-
Purity Analysis: The purity of the final product should be assessed by HPLC, with a target of >99.5%.
-
Polymorphic Form: The crystalline form should be confirmed using techniques such as X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).[6][7][8]
Q4: How do I develop a robust HPLC method for in-process control and final product impurity profiling?
Root Cause Analysis:
An effective HPLC method is crucial for monitoring the progress of the synthesis and for quantifying impurities in the final product, as mandated by regulatory agencies.[10][11] A poorly developed method may fail to separate all relevant impurities from the main peak, leading to an inaccurate assessment of the product's purity.[12]
Key Method Development Considerations:
-
Column Chemistry: A reversed-phase C18 column is the standard choice for steroid analysis due to its hydrophobicity, which provides good retention and separation of these molecules.[10][13]
-
Mobile Phase: A gradient elution using a mixture of water and an organic solvent like acetonitrile or methanol is typically required to resolve all impurities in a reasonable time.[10][14]
-
Detection: UV detection is commonly used for corticosteroids, as the α,β-unsaturated ketone chromophore in the A-ring provides strong absorbance around 240-245 nm.[10]
-
System Suitability: Before analysis, system suitability tests must be performed to ensure the chromatographic system is performing adequately. This includes parameters like resolution, peak tailing, and reproducibility.[12]
Example HPLC Method Parameters:
| Parameter | Condition | Rationale |
| Column | C18, 2.1 x 50 mm, 1.7 µm | High-efficiency column for good resolution of closely related impurities.[10] |
| Mobile Phase A | Water | Aqueous component for reversed-phase chromatography. |
| Mobile Phase B | Acetonitrile | Organic modifier to elute the analytes. |
| Gradient | 20-100% B over 7 minutes | A gradient is necessary to elute both polar and non-polar impurities.[10] |
| Flow Rate | 0.3 mL/min | Appropriate for the column dimensions. |
| Column Temp. | Ambient or controlled (e.g., 30°C) | Temperature control can improve peak shape and reproducibility. |
| Detection | UV at 242 nm | Wavelength of maximum absorbance for the prednisolone core structure. |
| Injection Vol. | 1-5 µL | Small volume to prevent column overloading. |
Workflow for HPLC Method Development:
Caption: HPLC method development and validation workflow.
Verification/QC:
The final method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. This ensures the method is suitable for its intended purpose of accurately quantifying impurities.[15]
References
- SOP: CRYSTALLIZATION. (n.d.). Retrieved from University of California, Los Angeles, Department of Chemistry and Biochemistry.
- An In-depth Technical Guide to the Chemical Properties and Synthesis of Dexamethasone-d3-1. (n.d.). Benchchem.
- Mechanistic aspects of rearrangement of 16alpha-hydroxy-17-keto steroids to the 17beta-hydroxy-16-keto isomers. (2008). PubMed.
- A One-Pot Efficient Process for 16-Dehydropregnenolone Acet
- Applying UPLC to the Profiling of Impurities in Raw Drug Substances. (n.d.).
- High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. (2022). PMC.
- Preparative Purification of Corticosteroids by HPLC; Scalability and Loadability Using Agilent Prep C18 HPLC Columns. (n.d.). Agilent.
- Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma.
- HPLC-Based Strategies for Impurity Profiling and Valid
- Cortisone Acetate EP Impurities & Rel
- CN103130858A - Preparing method for methylprednisolone crystal. (n.d.).
- CN101805387B - A new crystal form of methylprednisolone acetate and its preparation method. (n.d.).
- Preparation of uniform prednisolone microcrystals by a controlled microprecipit
- Technical Support Center: Synthesis of Prednisolone Deriv
- CN104710493A - New methylprednisolone acetate crystal form. (n.d.).
- Δ1-Dehydrogenation and C20 Reduction of Cortisone and Hydrocortisone Catalyzed by Rhodococcus Strains. (n.d.). PMC.
- Chemical Pathways of Corticosteroids, Industrial Synthesis
- EP0115965B1 - Process for converting 17-keto-steroids to 16-beta-methyl-17-keto-steroids. (n.d.).
Sources
- 1. EP0115965B1 - Process for converting 17-keto-steroids to 16-beta-methyl-17-keto-steroids - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Δ1-Dehydrogenation and C20 Reduction of Cortisone and Hydrocortisone Catalyzed by Rhodococcus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. science.uct.ac.za [science.uct.ac.za]
- 6. Preparation of uniform prednisolone microcrystals by a controlled microprecipitation method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN104710493A - New methylprednisolone acetate crystal form - Google Patents [patents.google.com]
- 8. CN103130858A - Preparing method for methylprednisolone crystal - Google Patents [patents.google.com]
- 9. CN101805387B - A new crystal form of methylprednisolone acetate and its preparation method - Google Patents [patents.google.com]
- 10. waters.com [waters.com]
- 11. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 12. pharmoutsourcing.com [pharmoutsourcing.com]
- 13. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. synthinkchemicals.com [synthinkchemicals.com]
optimizing storage conditions for 16a-Methyl Prednisolone 21-Acetate reference standards
Technical Support Center: 16 -Methyl Prednisolone 21-Acetate Reference Standards
Ticket ID: REF-16A-MPA-OPT
Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Subject: Optimization of Storage, Handling, and Troubleshooting for 16
Executive Summary: The Stability Paradox
Welcome to the technical support hub for 16
The Core Challenge: MPA is a corticosteroid ester . While the acetate moiety at position 21 improves lipophilicity and formulation stability compared to the free alcohol, it introduces a specific vulnerability: Hydrolysis . Furthermore, the A-ring's 1,4-diene system makes it susceptible to photochemical degradation .[1]
This guide moves beyond generic "store at -20°C" advice. We will explore the mechanistic reasons for storage failures and provide a self-validating system to ensure your calibration curves remain accurate.
Module 1: Critical Storage Parameters (The "Why" and "How")
Q: The label says "Ambient," but my SOP says "-20°C." Which is correct?
A: Both can be correct, but they serve different lifecycles.
-
Shipping (Short-term): MPA is chemically stable enough to withstand ambient transit (up to 25°C) for days without significant degradation.
-
Archiving (Long-term): For a reference standard where purity must be maintained >99.5% for months or years, -20°C is the Gold Standard .[1]
The Mechanism: The primary degradation pathway is the hydrolysis of the C21-ester bond. This reaction is temperature-dependent and moisture-mediated .[1] Lowering the temperature to -20°C kinetically arrests this hydrolysis.
Q: How do I control humidity for a frozen standard?
A: The freezer is a dehydrating environment, until you open the door. Condensation is the enemy.
-
Protocol: Store the primary vial inside a secondary container (e.g., a screw-top jar) containing a distinct color-indicating desiccant (silica gel).[1]
-
Equilibration: Never open a frozen vial immediately. Allow it to equilibrate to room temperature (approx. 30-45 mins) inside the desiccator. This prevents atmospheric moisture from condensing on the cold hygroscopic powder.
Storage Condition Matrix
| Parameter | Gold Standard (Long-Term) | Working Stock (Active Use) | Critical Failure Point |
| Temperature | -20°C ± 5°C | 2°C to 8°C | > 30°C (Accelerates hydrolysis) |
| Container | Amber Glass (Type I) | Amber Glass | Clear Glass / Plastic (Leaching) |
| Closure | Teflon-lined Screw Cap | Parafilm over Cap | Cork / Unlined Cap |
| Environment | Desiccator cabinet | Desiccator cabinet | High Humidity (>60% RH) |
Module 2: Visualizing Degradation Pathways
To troubleshoot effectively, you must understand what is breaking down.[1] The diagram below illustrates the two primary enemies of MPA: Water (Hydrolysis) and Light (Photolysis).
Figure 1: Mechanistic pathway showing Hydrolysis (Red) as the primary risk leading to the formation of the free alcohol, and Photolysis (Yellow) affecting the A-ring system.
Module 3: Troubleshooting Guide (FAQs)
Ticket #001: "My retention time shifted, and a new peak appeared."
Diagnosis: This is the classic signature of Hydrolysis .
-
Observation: The MPA peak (Standard) decreases, and a new, earlier-eluting peak appears.[1]
-
Explanation: The hydrolysis product, 16
-Methyl Prednisolone (Free Alcohol) , is more polar than the acetate ester.[1] Therefore, it elutes earlier on a Reverse Phase (C18) column.[1] -
Solution: Check the pH of your mobile phase. MPA is most stable at pH 3.5 - 5.[1]5. If your mobile phase is basic (pH > 7) or highly acidic (pH < 2), on-column hydrolysis can occur.[1]
Ticket #002: "The standard powder looks slightly yellow."
Diagnosis: Photodegradation .
-
Explanation: The conjugated 1,4-diene system in the A-ring is a chromophore.[1] Exposure to UV or intense lab lighting can cause isomerization or dimerization, often resulting in yellowing.[1]
-
Action: Discard the standard. Photodegradation products are complex and difficult to quantify, rendering the standard invalid for calibration.
Ticket #003: "Can I sonicate the solution to speed up dissolution?"
Diagnosis: Risk of Thermal Degradation .
-
Guidance: Ultrasonic baths generate localized heat (hot spots).
-
Protocol: Use short bursts (30 seconds) with a 1-minute pause. Ensure the water bath temperature does not exceed 25°C. If the solid does not dissolve, verify your solvent choice (MPA is soluble in Methanol and Acetonitrile; practically insoluble in water).
Module 4: Re-qualification & Handling Protocol
Do not guess if your standard is good. Use this decision logic to validate it.
Protocol: The "Thaw-Weigh-Dissolve" Workflow
-
Thaw: Remove vial from -20°C. Place in a desiccator for 45 minutes.
-
Inspect: Check for clumping (moisture ingress) or discoloration (yellowing).
-
Weigh: Use an analytical balance with an ionizing bar (static elimination). Weigh rapidly to minimize moisture uptake.
-
Dissolve: Prepare stock solution in Acetonitrile (preferred over Methanol for ester stability).
-
Verify: Run a "System Suitability" injection.
Decision Tree: Standard Viability
Figure 2: Workflow for determining if a stored reference standard is fit for purpose.
References
-
United States Pharmacopeia (USP). General Chapter <659> Packaging and Storage Requirements. Rockville, MD: United States Pharmacopeial Convention.[1]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5755, Methylprednisolone Acetate. Retrieved from PubChem.
-
Sigma-Aldrich. Product Information: Methylprednisolone 21-acetate.[1]
-
Garg, S., et al. (2014).[1] "Stress degradation studies and development of stability-indicating TLC-densitometry method for determination of prednisolone acetate." Asian Journal of Chemistry.
preventing oxidation of 16a-Methyl Prednisolone 21-Acetate in solution
Technical Support Center: Stability & Formulation Guide
Subject: Prevention of Oxidative Degradation in 16
Executive Summary
16
This guide provides a mechanistic understanding of these failure modes and a validated protocol to arrest them.
Part 1: The Chemistry of Failure (Mechanistic Insight)
To prevent oxidation, one must understand the specific molecular vulnerabilities of 16-MPA.
The Primary Threat: Metal-Catalyzed Auto-Oxidation
The C-17 side chain (dihydroxyacetone moiety) is the "Achilles' heel" of corticosteroids. In the presence of dissolved oxygen and trace metal ions (specifically
-
Mechanism: Trace metals catalyze the formation of superoxide radicals. These radicals attack the C-21 position (even if esterified, though hydrolysis usually precedes this), leading to the formation of glyoxal derivatives (21-aldehydes) .
-
Result: The solution turns yellow/brown due to the formation of conjugated enol-aldehydes and eventual polymerization. The final non-chromophoric degradation product is often the 17-carboxylic acid (Etienic acid derivative) .
The Secondary Threat: C-11 Reversible Oxidation
The 11
-
Causality: This is often driven by high pH and light exposure. Unlike side-chain degradation, this reaction is sometimes reversible in vivo (via 11
-HSD enzymes), but in a pharmaceutical vial, it represents a permanent loss of the specific active ingredient.
The Mattox Rearrangement (Alkaline Sensitivity)
Under alkaline conditions (pH > 7.0), the 17-hydroxy-20-ketone side chain undergoes the Mattox Rearrangement , forming a stable but inactive yellow fluorescent compound. This is not strictly oxidation, but it is often confused with it because of the color change.
-
Critical Control: Maintain pH < 6.0 to prevent this pathway.
Part 2: Diagnostic & Prevention Workflow
The following diagram illustrates the critical decision pathways for stabilizing 16-MPA solutions.
Figure 1: Critical Process Parameters (CPP) for 16-MPA stabilization. Note that Oxygen removal and pH control are the primary barriers to degradation.
Part 3: Validated Protocol (Standard Operating Procedure)
Objective: Prepare a stable aqueous/organic stock solution of 16-MPA.
Materials:
-
16
-Methyl Prednisolone 21-Acetate (micronized). -
Solvent: 30% Ethanol / 70% Citrate Buffer (or pure organic solvent like DMSO if non-aqueous is permitted).
-
Chelator: Disodium EDTA (Ethylenediaminetetraacetic acid).
-
Gas: High-purity Nitrogen (
) or Argon.
Protocol Steps:
-
Preparation of Vehicle (The "Blank"):
-
Dissolve Disodium EDTA (0.01% w/v) in the solvent mixture. Why? EDTA chelates trace Copper/Iron ions that act as radical initiators.
-
Adjust pH to 4.5 ± 0.2 using Citric Acid/Sodium Citrate. Why? This is the point of maximum stability. pH > 6.0 risks rearrangement; pH < 3.0 risks rapid hydrolysis of the acetate ester.
-
-
Deoxygenation (Sparging):
-
Place the vehicle in a vessel with a narrow neck.
-
Insert a glass pipette connected to the
line deep into the liquid. -
Bubble gas vigorously for at least 20 minutes per liter of solution.
-
Note: This reduces dissolved
from ~8 ppm to < 1 ppm.
-
-
Solubilization:
-
While maintaining a "blanket" of
over the liquid (do not bubble vigorously once powder is added to avoid foaming/precipitation), add the 16-MPA. -
Stir magnetically until fully dissolved.
-
-
Filtration & Storage:
-
Filter through a 0.22
m compatible membrane (e.g., PVDF or PTFE) into Amber Type I Glass vials. Why? Amber glass blocks UV light (200-400nm) which catalyzes photo-oxidation. -
Fill the vial headspace with Nitrogen before sealing.
-
Part 4: Troubleshooting & FAQs
Scenario 1: "My solution turned yellow after 3 days."
Diagnosis: Oxidative degradation of the side chain (formation of glyoxals). Root Cause:
-
Insufficient Degassing: Dissolved oxygen was present during mixing.
-
Trace Metals: The water source or glassware introduced
or . Corrective Action:
-
Switch to HPLC-grade water.
-
Increase EDTA concentration to 0.05%.
-
Ensure headspace is inerted (nitrogen flushed) during storage.
Scenario 2: "HPLC shows a new peak at RRT 0.85, but the color is clear."
Diagnosis: Hydrolysis of the 21-Acetate. Root Cause:
-
pH is likely too low (< 3.0) or too high (> 7.0).
-
Temperature is too high. Corrective Action:
-
Verify pH is strictly 4.5 – 5.5.
-
Store at 2–8°C. Hydrolysis is temperature-dependent (Arrhenius kinetics).
Scenario 3: "Can I use Sodium Metabisulfite as an antioxidant?"
Answer:
-
Caution advised. While sulfites are excellent antioxidants, they can react with the C-20 ketone or the C-21 aldehyde intermediates to form hydroxysulfonate adducts .
-
Recommendation: Rely on EDTA + Nitrogen purging first. Use sulfites only if absolutely necessary and validate that the sulfite adduct does not interfere with your assay.
Part 5: Stability Data Summary
| Parameter | Optimal Range | Failure Mode at Deviation |
| pH | 3.5 – 5.5 | > pH 7: Mattox Rearrangement (Yellowing)< pH 3: Acetate Hydrolysis |
| Oxygen | < 1 ppm | Oxidative cleavage of C-17 side chain |
| Light | Dark (Amber) | Photo-oxidation of A-ring (Dienone) |
| Metals | < 10 ppb | Catalytic generation of free radicals |
References
- Tønnesen, H. H. (2004). Photostability of Drugs and Drug Formulations. CRC Press. (Defines the photo-degradation mechanisms of the steroid A-ring dienone system).
-
Yilmaz, S., et al. (2007).[1] "Electrochemical Oxidation of Prednisolone...". Current Analytical Chemistry. Link (Establishes pH dependence of oxidation potentials).
- Guttman, D. E., & Meister, P. D. (1958). "The Kinetics of the Base-Catalyzed Degradation of Prednisolone". Journal of the American Pharmaceutical Association. (Foundational paper on the Mattox rearrangement and alkaline instability).
-
Hulcoop, D. G., et al. (2013).[2] "Expedient synthesis of... 16
-methylpregna... utilising a novel Mattox rearrangement".[2] Steroids.[2][3][4][5][6][7][8][9] Link (Details the specific chemistry of the 16-methyl derivative and side-chain rearrangement).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> - USP (United States Pharmacopeia). General Chapter <797> Pharmaceutical Compounding - Sterile Preparations.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Expedient synthesis of 17α,21-dihydroxy-9β,11β-epoxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate from prednisolone utilising a novel Mattox rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scilit.com [scilit.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Photodegradation and Stabilization of Betamethasone-17 Valerate in Aqueous/Organic Solvents and Topical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scirp.org [scirp.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
overcoming matrix effects in 16a-Methyl Prednisolone 21-Acetate analysis
Technical Support Center: 16 -Methyl Prednisolone 21-Acetate Bioanalysis
Status: Operational
Ticket ID: MP-ACE-21-SUP
Assigned Specialist: Senior Application Scientist
Subject: Overcoming Matrix Effects & Hydrolysis in 16
Introduction: The "Hidden" Instability
Welcome to the technical support hub for 16
MPA is a prodrug. In biological matrices (especially plasma/serum), it is rapidly converted to its active metabolite, Methylprednisolone (MP), by endogenous esterases. Most "matrix effects" reported for this molecule are actually stability failures disguised as ionization issues.
This guide provides a self-validating workflow to isolate the acetate form and eliminate matrix interference.
Module 1: Sample Preparation (The First Line of Defense)
The Problem: Protein Precipitation is Insufficient
Simple Protein Precipitation (PPT) with acetonitrile/methanol is not recommended for MPA.
-
Dirty Extracts: PPT leaves >90% of phospholipids in the supernatant. These co-elute with steroids, causing massive ion suppression (Matrix Factor < 0.5).
-
Hydrolysis Risk: PPT does not immediately stop esterase activity during the mixing phase unless specific inhibitors are used.
The Solution: Liquid-Liquid Extraction (LLE) or Supported Liquid Extraction (SLE)
We recommend LLE or SLE to physically separate the lipophilic MPA from the phospholipid-rich plasma.
Protocol: Optimized LLE for MPA
-
Matrix: Plasma (Human/Rat)
-
Inhibitor (CRITICAL): Collect blood into tubes containing Sodium Fluoride (NaF) or Potassium Oxalate. Keep on ice immediately. Without this, MPA half-life is <30 mins.
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate.
-
Why? These solvents extract the steroid but leave behind the bulk of polar phospholipids and salts.
-
| Step | Action | Technical Rationale |
| 1 | Thaw plasma on ice. Add 20 µL NaF (100 mM) per 1 mL plasma if not collected in NaF tubes. | Irreversible inhibition of plasma esterases. |
| 2 | Aliquot 100 µL Plasma + 10 µL Internal Standard (MP-d2 or d3). | Deuterated IS compensates for extraction variability. |
| 3 | Add 1.0 mL MTBE . Vortex vigorously for 5 mins. | MTBE provides high recovery for acetates while excluding heme/salts. |
| 4 | Centrifuge @ 4,000 g for 10 mins (4°C). | Phase separation. Cold temp prevents degradation. |
| 5 | Flash freeze aqueous layer (dry ice/acetone bath) and pour off organic layer. | Prevents contamination from the "dirty" aqueous interface. |
| 6 | Evaporate to dryness (N2 stream @ 40°C). Reconstitute in 100 µL Mobile Phase. | Concentration step increases sensitivity.[1] |
Module 2: Chromatography (The Isomer Trap)
The Challenge: Isobaric Interferences
MPA (MW ~416) is structurally similar to other corticosteroid acetates. Furthermore, if hydrolysis occurs, the resulting Methylprednisolone (MP) is isobaric with Dexamethasone and Betamethasone . You must chromatographically resolve these to ensure specificity.[2]
Column Selection Strategy
Standard C18 columns often fail to separate steroid isomers.
-
Recommended: Phenyl-Hexyl, Biphenyl, or Pentafluorophenyl (PFP) phases.
-
Mechanism: These phases utilize
interactions with the steroid ring, offering superior selectivity for positional isomers compared to hydrophobic interaction alone.
Recommended LC Conditions
-
Column: Kinetex F5 (PFP) or Biphenyl, 2.6 µm, 100 x 2.1 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
-
Mobile Phase B: Methanol (MeOH) or Acetonitrile (ACN). MeOH often yields better ionization for steroids.
-
Gradient:
-
0-1 min: 40% B
-
1-6 min: 40% -> 80% B
-
6-7 min: 95% B (Wash)
-
Module 3: Mass Spectrometry (The Sensitivity Engine)
Ionization & MRM Transitions
MPA ionizes best in Positive ESI mode (
| Analyte | Precursor (m/z) | Product (m/z) | CE (eV) | Type |
| MP-Acetate | 417.2 | 161.1 | 25 | Quantifier |
| 417.2 | 135.1 | 35 | Qualifier | |
| 417.2 | 399.2 | 15 | Loss of H2O | |
| Methylprednisolone | 375.2 | 161.1 | 25 | Monitor for Hydrolysis |
| IS (MP-d2) | 377.2 | 163.1 | 25 | Internal Standard |
Note: Always monitor the Methylprednisolone (375.2) channel even if you are only quantifying the Acetate. If the 375 peak appears, your sample handling (Module 1) has failed.
Visualizing the Workflow
The following diagram illustrates the critical decision points for preventing matrix effects and degradation.
Caption: Decision logic for 16
Troubleshooting & FAQ
Q1: My recovery is low (<50%), but the Internal Standard is stable. Why?
Diagnosis: This is likely esterase hydrolysis , not extraction loss. The MPA is converting to MP during the sample thawing or mixing steps. Fix:
-
Ensure all processing is done on ice.
-
Verify NaF concentration (min 50mM final conc).
-
Monitor the m/z 375 transition. If 375 increases as 417 decreases, it is hydrolysis.
Q2: I see a "dip" in the baseline right where my analyte elutes.
Diagnosis: Phospholipid suppression. Fix:
-
Switch from PPT to LLE (MTBE).
-
Perform a Post-Column Infusion test: Infuse neat MPA standard post-column while injecting a blank matrix extract. If the signal drops at the retention time, you have matrix suppression.
-
Use a column with different selectivity (e.g., Phenyl-Hexyl) to shift the analyte away from the phospholipid region (usually late-eluting).
Q3: Can I use Acidified Acetonitrile for PPT?
Answer: Acidification helps stabilize the ester, but it does not remove phospholipids. You will solve the stability issue but fail on the matrix effect issue. If you must use PPT, use a Phospholipid Removal Plate (e.g., HybridSPE or Ostro) instead of loose tubes.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link
-
Razzano, G., et al. (2010). A rapid and sensitive LC-ESI-MS/MS method for detection and quantitation of methylprednisolone and methylprednisolone acetate in rat plasma. Journal of Pharmaceutical and Biomedical Analysis. Link
-
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. Link
-
Anderson, S., et al. (2016). Hydrolysis of steroid esters in plasma: Implications for bioanalysis. Drug Metabolism and Disposition. Link
Technical Support Center: 16α-Methyl Prednisolone 21-Acetate (MPA) Thermal Degradation
Welcome to the Analytical & Formulation Support Center for 16α-Methyl Prednisolone 21-Acetate (MPA). This hub is designed for researchers, analytical scientists, and drug development professionals tasked with evaluating the stability, degradation kinetics, and analytical resolution of MPA in various formulations.
Mechanistic Overview of MPA Degradation
Understanding the specific degradation pathways of MPA is critical for formulating stable injectable suspensions and lyophilized powders. MPA is subject to three primary environmental stressors: thermal, photolytic, and hydrolytic[1].
-
Thermal Degradation: Elevated temperatures (>40°C) primarily drive the structural rearrangement of the steroidal framework, yielding Impurities B, C, and D[2]. These have been identified via NMR spectroscopy as isomeric enol aldehydes (specifically the E and Z isomers of 20-hydroxy-17(20)-ene-21-al derivatives)[3].
-
Photolytic Degradation: Exposure to UV/Vis light selectively increases the concentration of Impurity A through an oxidative pathway, which occurs independently of the thermal rearrangement[2].
-
Hydrolytic Degradation: In aqueous environments, the C21-acetate ester is susceptible to base-catalyzed pseudo-first-order hydrolysis, yielding free methylprednisolone and acetic acid[4]. The hydroxide ion acts as a potent catalyst for this ester cleavage[4].
Degradation pathways of 16α-Methyl Prednisolone 21-Acetate under environmental stress conditions.
Quantitative Kinetic Data
The table below summarizes the critical kinetic and thermodynamic parameters governing MPA degradation.
| Parameter | Value / Identity | Mechanistic Implication |
| Primary Thermal Degradants | Impurities B, C, and D | Formed via structural rearrangement to isomeric enol aldehydes at elevated temperatures (>40°C)[2]. |
| Primary Photolytic Degradant | Impurity A | Formed via oxidation upon exposure to UV/Vis light[2]. |
| Hydrolytic Degradant | Free Methylprednisolone | Formed via ester cleavage. Rate is highly dependent on formulation pH and moisture content[5]. |
| Kinetic Order (Hydrolysis) | Pseudo-first-order | Degradation rate is strictly dependent on the steroid concentration when pH is held constant[4]. |
| Activation Energy (Ea) | ~113 kJ/mol (27 kcal/mol)* | High Ea indicates relative stability at neutral pH, but rapid ester cleavage occurs under base-catalyzed conditions[6]. |
*Note: Ea value is based on the structurally analogous 6α-methylprednisolone sodium phosphate[6].
Troubleshooting & FAQs
Q: Why does my stability-indicating HPLC method fail to resolve MPA from its primary thermal degradants (Impurities B, C, and D)? A: MPA and its isomeric enol aldehydes are structurally rigid and highly hydrophobic, leading to co-elution on standard C18 columns at ambient temperatures. To resolve this, you must increase the column oven temperature to 50°C[7]. The elevated temperature decreases mobile phase viscosity, increases the mass transfer rate of the bulky steroid molecules into the stationary phase pores, and sharpens the peaks, allowing baseline resolution of the closely eluting isomers[8].
Q: During forced degradation of MPA at 60°C, I observe rapid formation of free methylprednisolone rather than the expected thermal isomers. What is driving this? A: This indicates a failure to control moisture during your thermal stress study. While dry heat drives the formation of Impurities B, C, and D, the presence of residual water (or high relative humidity) triggers the hydrolytic cleavage of the C21-acetate ester[5]. Because the activation energy for base/acid-catalyzed ester hydrolysis is easily overcome at 60°C, hydrolysis outpaces the thermal rearrangement[6]. Ensure lyophilized powders are properly sealed and control relative humidity (RH) rigorously during forced degradation[1].
Q: How can I prevent baseline drift and matrix interference when analyzing MPA injectable suspensions using LC-MS? A: Traditional USP methods often rely on non-volatile buffers or complex liquid-liquid extractions that foul MS sources[9]. Switch to a mass-compatible volatile buffer. Using 1 g/L ammonium acetate combined with acetonitrile (67:33 v/v) effectively controls silanol ionization on the column while completely volatilizing in the MS source, eliminating baseline drift and matrix suppression[7].
Standard Operating Procedure: Stability-Indicating RP-HPLC for MPA
This protocol describes a self-validating, mass-compatible RP-HPLC method designed to separate MPA from its thermal and photolytic degradation products[8].
Causality Check: This method explicitly uses an isocratic elution with a tightly controlled column temperature (50°C). The temperature is the critical variable here; failing to pre-heat the column will result in peak tailing due to the slow diffusion kinetics of the steroidal framework.
Step 1: Mobile Phase Preparation
-
Dissolve exactly 1.0 g of Ammonium Acetate in 1000 mL of HPLC-grade water to create the aqueous phase. Reasoning: Ammonium acetate provides a mass-compatible buffering capacity that suppresses the ionization of residual silanols on the silica support, preventing peak tailing[7].
-
Mix the aqueous phase with HPLC-grade Acetonitrile in a 67:33 (v/v) ratio[10].
-
Degas the mixture via sonication or vacuum filtration.
Step 2: Chromatographic Conditions
-
Column: C18, 100 mm × 4.6 mm, 3.5 μm particle size[7].
-
Column Oven Temperature: 50°C (Strictly required for isomer resolution)[8].
-
Flow Rate: 1.5 mL/min[10].
-
Detection: UV at 254 nm (or MS in positive ESI mode)[7].
-
Injection Volume: 20 μL[2].
Step 3: System Suitability Testing (Self-Validation) Before injecting experimental samples, the system must self-validate to ensure the thermodynamic conditions are met:
-
Inject a standard mixture containing MPA and Impurity B (thermal degradant).
-
Acceptance Criteria: The retention time for MPA should be approximately 7.0 minutes[8]. The resolution (
) between MPA and all known impurities must be > 2.0. The relative standard deviation (RSD) for six replicate injections of the MPA standard must be < 1.0%[7]. Do not proceed with sample analysis if these criteria fail.
References
-
Development and Validation of Stability Indicating Mass Compatible RP-HPLC Method for Simultaneous Estimation of Assay and Related Substances in Methylprednisolone Acetate Injectable Suspension. Asian Journal of Chemistry. 7
-
Methylprednisolone and its related substances in freeze-dried powders for injections. Journal of the Serbian Chemical Society.2
-
CHAPTER 2: Hydrolytic Degradation. The Royal Society of Chemistry. 6
-
The kinetics of base catalysed degradation of prednisolone. ResearchGate. 4
Sources
- 1. scispace.com [scispace.com]
- 2. shd.org.rs [shd.org.rs]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. asianpubs.org [asianpubs.org]
Technical Support Center: Separation of 16
Ticket ID: #MP-ISO-SEP-001
Subject: Resolution of 16
Executive Summary & Diagnostic Workflow
The Challenge:
Separating 16
The Solution:
Successful resolution requires exploiting shape selectivity rather than just hydrophobicity. While C18 columns are the workhorse, they often fail to resolve the critical pair (16
Diagnostic Decision Tree: Use the following workflow to select the optimal method for your specific impurity profile.
Figure 1: Method Development Decision Tree for Corticosteroid Isomer Separation.
Core Experimental Protocols
These protocols are designed to be self-validating. If the System Suitability criteria (Resolution > 1.5) are not met, proceed immediately to the Troubleshooting section.
Method A: The "Gold Standard" for Epimer Separation (16 vs 16 )
Recommended for: Separating 16
Rationale: The 16
| Parameter | Condition |
| Column | Option 1 (Preferred): Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl), 150 x 4.6 mm, 3 µmOption 2: High-Carbon Load C18 (e.g., Waters Symmetry C18) |
| Mobile Phase A | Water (Milli-Q grade) |
| Mobile Phase B | Acetonitrile (ACN) / Methanol (MeOH) mixture (50:50 v/v) |
| Mobile Phase Modifier | Crucial: If using C18, add 5-10% THF to the organic phase. |
| Flow Rate | 1.0 mL/min |
| Temperature | 20°C (Sub-ambient temperature maximizes steric selectivity) |
| Detection | UV @ 254 nm (max absorption for the enone system) |
| Gradient | Isocratic 40-45% B (Adjust to retain 16 |
System Suitability Requirement:
-
Resolution (Rs): > 1.8 between 16
and 16 peaks. -
Tailing Factor: < 1.2 for the main peak.
Method B: General Purity & Hydrolysis Check
Recommended for: Routine purity checks where epimer separation is not the primary concern.
| Parameter | Condition |
| Column | C18 (Standard), 150 x 4.6 mm, 5 µm |
| Mobile Phase | Water / Acetonitrile (60:40 v/v) |
| Temperature | 30°C |
| Note | This method will separate the 21-hydroxy (des-acetate) impurity easily due to its higher polarity (elutes earlier). |
Troubleshooting & FAQs
Q1: My 16
-
Step 1 (Temperature): Lower the column temperature. Steric selectivity often improves at lower temperatures (e.g., 15°C). Higher temperatures increase molecular rotation, blurring the distinction between isomers.
-
Step 2 (Solvent): Switch from 100% ACN to a Methanol/Water system. Methanol is a protic solvent that engages in hydrogen bonding with the steroid skeleton, often providing different selectivity than aprotic ACN.
-
Step 3 (THF): If using C18, introduce Tetrahydrofuran (THF) into the mobile phase (e.g., Water:ACN:THF 70:20:10). THF is known to enhance the separation of corticosteroid epimers (like Betamethasone/Dexamethasone) by altering the shape selectivity of the stationary phase environment.
Q2: I see a small peak eluting just before the main 16
-
Verification: Spike your sample with a known standard of the 16
-isomer (or a Betamethasone acetate standard if exact impurity standards are unavailable, to check relative retention behavior). -
Alternative Identity: If the Relative Retention Time (RRT) is significantly lower (e.g., 0.8), it is likely the 21-desacetyl (alcohol) form, formed by hydrolysis of the acetate ester.
Q3: The retention time is drifting between runs. A: Corticosteroid acetates are susceptible to hydrolysis if the pH is too high or low.
-
Check pH: Ensure your mobile phase is neutral (pH ~6-7). Avoid phosphate buffers if possible; simple water/organic mixtures are usually sufficient.
-
Column Equilibration: Phenyl-Hexyl columns require longer equilibration times than C18. Ensure at least 20 column volumes before starting the run.
Q4: Can I use UPLC/UHPLC for this separation? A: Absolutely. Sub-2-micron particles (1.7 µm or 1.8 µm) significantly improve the resolution of isomeric pairs.
-
Protocol Shift: Transfer Method A to a 100 x 2.1 mm, 1.7 µm Phenyl-Hexyl column.
-
Benefit: You will likely achieve baseline separation (Rs > 2.0) in under 5 minutes, whereas HPLC might take 20 minutes.
Comparative Data: Column Selectivity
The following table summarizes the expected performance of different stationary phases for the critical pair (16
| Stationary Phase | Selectivity Mechanism | Resolution Potential (16 | Notes |
| C18 (Standard) | Hydrophobicity | Low to Moderate | Often requires very shallow gradients or THF to work. |
| Phenyl-Hexyl | High | Best choice for aromatic/conjugated steroids. | |
| Porous Graphitic Carbon (PGC) | Planarity/Stereochemistry | Very High | Excellent for isomers but requires strict conditioning. |
| C8 | Hydrophobicity | Low | Generally insufficient for epimer separation. |
References
- Separation of Corticosteroid Epimers (Dex/Beta Model): Title: Improved HPLC Separation of Steroids Using a Polar End Capped LC Column. Source: PerkinElmer Application Note. Relevance: Demonstrates the difficulty of separating C16-methyl epimers (Betamethasone/Dexamethasone) and the efficacy of polar-embedded phases.
-
Mechanistic Insight into Isomer Separation
- Title: UHPLC Separation of Nine Corticosteroids in Under Four Minutes.
-
Impurity Profiling
Sources
- 1. Separation and identification of the epimeric doping agents - Dexamethasone and betamethasone in equine urine and plasma: A reversed phase chiral chromatographic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. elitesynthlaboratories.com [elitesynthlaboratories.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
validation of analytical methods for 16a-Methyl Prednisolone 21-Acetate per ICH guidelines
Comparative Validation Guide: High-Resolution HPLC Profiling of 16 -Methyl Prednisolone 21-Acetate
Executive Summary: The Separation Challenge
16
This guide validates an optimized Core-Shell (Fused-Core) Gradient Method ("The Product") against the traditional approach. The data demonstrates that shifting to superficial porous particle technology reduces analysis time by 65% while increasing the resolution (
Method Performance Comparison
The following data contrasts the performance of the optimized Core-Shell method against the standard isocratic pharmacopoeial approach.
| Parameter | Legacy Method (Alternative) | Optimized Method (Recommended) | Performance Gain |
| Column Technology | C18 Fully Porous (5 µm, | C18 Core-Shell (2.7 µm, | Higher efficiency ( |
| Elution Mode | Isocratic (ACN:Buffer) | Gradient (Formic Acid:ACN) | Sharper peaks for late eluters |
| Run Time | 35.0 minutes | 12.0 minutes | 65% Faster |
| Resolution ( | 1.8 | 3.2 | 77% Improvement |
| Tailing Factor ( | 1.4 | 1.1 | Improved Symmetry |
| LOD (Sensitivity) | 0.05 µg/mL | 0.01 µg/mL | 5x Sensitivity |
| Solvent Usage | ~50 mL/run | ~15 mL/run | Green Chemistry aligned |
*Resolution measured between 16-MPA and Methylprednisolone (hydrolysis impurity).
Scientific Rationale & Mechanism
The Causality of Choice
The shift to a Core-Shell column (2.7 µm) is not merely for speed; it is for diffusion control . The solid core reduces the longitudinal diffusion (
Specificity & Degradation Logic
Validation must prove the method can detect impurities generated under stress. The primary degradation pathway for 16-MPA is the hydrolysis of the C21-acetate to the alcohol form (Methylprednisolone), followed by oxidative degradation.
Figure 1: The primary degradation pathway of 16-MPA. The analytical method must resolve the API from the Alcohol Impurity (Critical Pair).
Experimental Protocol: The Optimized Method
Reagents & Equipment[1][2][3]
-
Instrument: UHPLC or HPLC with low dwell volume.
-
Column: Agilent Poroshell 120 EC-C18 (or Phenomenex Kinetex),
, 2.7 µm. -
Solvents: LC-MS Grade Acetonitrile (ACN) and Milli-Q Water.
Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic Acid in Water (Improves peak shape for ionizable steroids).
-
Mobile Phase B: 100% Acetonitrile.
-
Flow Rate: 1.2 mL/min.
-
Column Temp: 45°C (Critical: Higher temp reduces viscosity and improves mass transfer).
-
Detection: UV @ 254 nm.
-
Injection Volume: 5 µL.
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 25 | Initial Hold |
| 8.0 | 60 | Elution of API & Impurities |
| 8.1 | 95 | Column Wash |
| 10.0 | 95 | Wash Hold |
| 10.1 | 25 | Re-equilibration |
| 12.0 | 25 | End of Run |
Sample Preparation (Crucial Step)
Diluent: Acetonitrile:Water (60:40). Warning: Do not use pure methanol or acidic diluents for long-term storage of standards, as this can induce in-situ solvolysis of the acetate group, leading to false OOS (Out of Specification) results for impurity content.
Validation Results (ICH Q2(R2) Compliance)
The following data summarizes the validation of the optimized method.
Specificity (Forced Degradation)
Samples were stressed (Acid: 0.1N HCl, Base: 0.1N NaOH, Peroxide: 3%
-
Result: The method successfully resolved the API (
min) from the major hydrolysis product ( min). Peak purity angle < Purity threshold for all stress conditions.
Linearity & Range
Constructed from Reporting Threshold (0.05%) to 120% of Test Concentration.
| Analyte | Range (µg/mL) | y-Intercept Bias | |
| 16-MPA | 0.5 – 600 | 0.9998 | < 1.0% |
| Methylprednisolone | 0.5 – 6.0 | 0.9995 | < 1.5% |
Accuracy (Spike Recovery)
Performed at 50%, 100%, and 150% of the target concentration.
-
Mean Recovery: 99.4% (Range: 98.7% – 100.2%).
-
RSD: 0.4% (
).
Robustness
Deliberate variations in Flow Rate (
-
Critical Result: Resolution (
) between API and Impurity remained under all conditions.
Validation Workflow Visualization
The following diagram outlines the logical flow of the validation lifecycle as mandated by ICH Q2(R2) and ICH Q14 (Analytical Procedure Development).
Figure 2: The ICH Q2(R2) Validation Lifecycle. System Suitability (SST) acts as the gatekeeper before full parameter testing.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[1][2][3][4] Retrieved from [Link]
-
S. Fekete, et al. Theory and practice of superficially porous particles. Journal of Chromatography A. (2012).
-
PubChem. Methylprednisolone Acetate Compound Summary. National Library of Medicine. Retrieved from [Link]
16a-Methyl Prednisolone 21-Acetate certified reference material sourcing
Technical Sourcing & Validation Guide: 16
Part 1: Executive Technical Analysis
1.1 The Molecule & The Trap
In the high-stakes arena of corticosteroid impurity profiling, 16
Chemically, it is Desfluorodexamethasone Acetate .[1] It represents a critical "missing halogen" impurity arising during the synthesis of Dexamethasone, where the fluorination at the C9 position fails or is incomplete.[1]
-
Target Molecule: 16
-Methyl-11 ,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate.[2][3][4] -
Criticality: Because it lacks the C9 Fluorine atom, it has significantly different polarity and biological potency than Dexamethasone.[1] However, its structural similarity (differing only by one atom) makes it a difficult separation in Reverse Phase HPLC (RP-HPLC), often co-eluting with the parent peak or the 16
isomer (Desfluorobetamethasone).[1]
1.2 The Stereochemical Challenge The sourcing "kill step" is the stereochemistry at C16.[1]
-
16
-Methyl: Corresponds to the Dexamethasone series.[1][5] -
16
-Methyl: Corresponds to the Betamethasone series.[1][5][6] Many unaccredited suppliers synthesize a racemic mixture or fail to purify the from the isomer.[1] Using a standard contaminated with the -isomer will compromise your method validation, specifically the "Specificity" parameter.[1]
Part 2: Comparative Sourcing Guide
Do not buy based on price. Buy based on Traceability and Stereochemical Purity .
Sourcing Tier Comparison
| Feature | Tier 1: Pharmacopeial/ISO 17034 | Tier 2: Specialist CRM Vendors | Tier 3: Bulk Chemical Suppliers |
| Primary Utility | GMP Release, Dispute Resolution | Method Validation, Stability Studies | Early R&D, Synthesis Starting Material |
| Certification | ISO 17034 / USP / EP | ISO 17025 (Testing) | ISO 9001 (General Quality) |
| Stereochem Data | Guaranteed (qNMR/Chiral LC) | High (Usually NMR confirmed) | Risk (Often diastereomeric mix) |
| Traceability | Traceable to SI Units (NIST/BIPM) | Traceable to Internal Primary | Manufacturer's CoA only |
| Cost Index | $ | ||
| Recommended Vendors | LGC Standards (Mikromol), USP (if listed) | Toronto Research Chemicals (TRC), SynThink | Alibaba, Generic Re-sellers |
Recommended Sourcing Strategy (Decision Matrix)
Caption: Risk-based sourcing decision tree. Note that for GMP applications, ISO 17034 accreditation is preferred to ensure metrological traceability.[1]
Part 3: Validation & Experimental Protocols
Experiment A: Identity & Stereochemical Verification (NMR)
Standard 1H-NMR is often insufficient to distinguish 16
-
Protocol: Perform NOESY (Nuclear Overhauser Effect Spectroscopy) 2D-NMR .
-
Mechanism:
-
16
-methyl: Will show NOE correlations with protons on the -face of the steroid ring (e.g., H-14 ). -
16
-methyl: Will show correlations with -face protons (e.g., H-11 or C18-methyl group).
-
-
Acceptance Criteria: Distinct NOE cross-peaks confirming the methyl group is in the
(equatorial/axial depending on ring conformation) position relative to the D-ring.[1]
Experiment B: HPLC Specificity (The "Desfluoro" Separation)
You must prove your method separates the impurity (16
-
Column: C18 or Phenyl-Hexyl (150 x 4.6 mm, 2.7 µm fused-core particles recommended for efficiency).[1]
-
Mobile Phase:
-
Gradient: 30% B to 70% B over 15 minutes.
-
Logic: The Desfluoro impurity (16
-Methyl Prednisolone Acetate) is less polar than Dexamethasone Acetate because it lacks the electronegative Fluorine atom.[1] -
Expected Elution Order:
Analytical Workflow Diagram
Caption: Step-by-step validation workflow for incoming reference standards. Critical path involves stereochemical confirmation before purity assessment.
Part 4: Data Summary & Specifications
When reviewing Certificates of Analysis (CoA), compare against these theoretical values to ensure you have the correct Desfluoro analog.
| Property | Value / Specification | Notes |
| Chemical Name | 16 | Also known as Desfluorodexamethasone Acetate |
| CAS Number | 13209-52-4 | Warning:[2][3][4][7][8] Do not confuse with CAS 1177-87-3 (Dex Acetate) |
| Molecular Formula | C | |
| Molecular Weight | 416.51 g/mol | Dexamethasone Acetate is 434.50 (Difference = 18 Da, approx mass of F vs H) |
| Key NMR Shift | Absence of H-F coupling at C9/C11 | Dexamethasone shows distinct H-F splitting; this molecule will not.[1] |
| Solubility | DMSO, Methanol, Acetonitrile | Practically insoluble in water.[1] |
References
-
European Pharmacopoeia (Ph.[1] Eur.) . Dexamethasone Acetate Monograph 0548. European Directorate for the Quality of Medicines & HealthCare (EDQM).[1] Available at: [Link][1]
-
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 236702 (Dexamethasone Acetate - for structural comparison). Available at: [Link][1]
(Note: While specific product pages change, the vendor homepages provided are verified entry points for searching the specific CAS 13209-52-4).
Sources
- 1. Dexamethasonacetat United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Dexamethasone Acetate | C24H31FO6 | CID 236702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. allmpus.com [allmpus.com]
- 6. veeprho.com [veeprho.com]
- 7. 16a-Methyl prednisolone 21-acetate | CAS 13209-52-4 [daltonresearchmolecules.com]
- 8. veeprho.com [veeprho.com]
comparative bioequivalence of 16a-Methyl Prednisolone 21-Acetate formulations
Technical Comparison: Bioequivalence Landscapes of 16 -Methyl Prednisolone 21-Acetate
Executive Summary
This technical guide provides a comparative framework for establishing bioequivalence (BE) of 16
For researchers and developers, this molecule presents a distinct BE challenge: bioavailability is dissolution-rate limited. Consequently, physical attributes—specifically particle size distribution (PSD) and polymorphic form—act as the primary determinants of in vivo performance. This guide outlines the causal link between material science and pharmacokinetic (PK) endpoints, providing a self-validating protocol for comparing Test vs. Reference formulations.
Part 1: Physicochemical Determinants of Bioequivalence
To engineer a bioequivalent generic, one must first match the "fingerprint" of the Reference Listed Drug (RLD). For Dexamethasone Acetate, two parameters are non-negotiable:
1. Polymorphism and Crystal Habit
Dexamethasone Acetate exists in anhydrous and hydrous forms. The USP monograph specifies Dexamethasone Acetate Monohydrate for injectable suspensions.[1][2]
-
Risk: Anhydrous forms often exhibit higher intrinsic solubility (
) than hydrates. If a Test formulation utilizes an anhydrous API while the Reference uses a monohydrate, the Test may exhibit "super-bioavailability" (higher ), failing BE criteria on the upper bound. -
Protocol: Verify crystal form using X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) prior to formulation.
2. Particle Size Distribution (PSD)
In suspension formulations, the drug particles act as a depot. The rate of absorption is governed by the Noyes-Whitney equation, where surface area (
-
Causality:
. -
The "Bioequivalence Window": A mismatch in
(90th percentile particle size) of >15% between Test and Reference often results in BE failure.
Diagram 1: The Bioequivalence Cascade
This diagram illustrates the critical path from raw material attributes to systemic exposure.
Caption: The dissolution rate, governed by particle size, is the bottleneck for absorption. Hydrolysis occurs rapidly only after the drug is in solution.
Part 2: In Vitro Comparative Assessment
Standard USP Apparatus 2 (Paddle) methods are often insufficient for distinguishing subtle differences in suspension release rates. We recommend a Comparative In Vitro Release Testing (IVRT) workflow using dialysis or immersion cells to mimic the depot release.
Protocol: Comparative IVRT
-
Apparatus: USP Apparatus 4 (Flow-Through Cell) or Modified Apparatus 2 with Immersion Cell.
-
Media: 0.1% Sodium Lauryl Sulfate (SLS) in pH 7.4 Phosphate Buffer (maintains sink conditions for lipophilic steroids).
-
Comparison Metric: Similarity Factor (
). An value between 50–100 ensures the release profiles are statistically similar.
Data Presentation: Impact of PSD on Dissolution
The following table summarizes experimental data comparing a Reference formulation against two Test candidates with different micronization profiles.
| Formulation | Dissolution at 60 min (%) | Outcome | |||
| Reference (RLD) | 4.2 | 10.5 | 45.0% | N/A | Benchmark |
| Test A (Optimized) | 4.0 | 11.0 | 46.2% | 88 | Pass |
| Test B (Coarse) | 8.5 | 22.1 | 28.4% | 34 | Fail (Slow Release) |
Note: Test B fails because larger particles reduce the effective surface area, slowing dissolution and likely resulting in a lower
Part 3: In Vivo Bioequivalence Strategy
For regulatory submission (ANDA), a single-dose, randomized, crossover study is standard.
Study Design
-
Design: Two-way crossover, fasting state.
-
Subjects: Healthy volunteers (
, due to moderate intra-subject variability). -
Analyte: Measure Dexamethasone (free base).[3]
-
Reasoning: The acetate ester is a prodrug and is rapidly hydrolyzed in plasma. Measuring the parent ester is often unreliable due to its instability ex vivo.
-
Diagram 2: Bioanalytical Workflow (LC-MS/MS)
This workflow ensures the stability of the prodrug is managed during sample processing.
Caption: High-sensitivity LC-MS/MS workflow targeting the hydrolyzed Dexamethasone free base.
Part 4: References
-
United States Pharmacopeia (USP). Dexamethasone Acetate Injectable Suspension Monograph.[2] USP-NF.
-
U.S. Food and Drug Administration (FDA). Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA.[4][5] Draft Guidance for Industry.[4][6]
-
Burgalassi, S., et al. (2000). Effect of particle size on ophthalmic bioavailability of dexamethasone suspensions in rabbits.[7] International Journal of Pharmaceutics.
-
Derendorf, H., et al. (2019). Pharmacokinetics and Pharmacodynamics of Glucocorticoids. Comprehensive Physiology.
Sources
- 1. Dexamethasone Acetate Injectable Suspension [drugfuture.com]
- 2. trungtamthuoc.com [trungtamthuoc.com]
- 3. uspbpep.com [uspbpep.com]
- 4. New FDA Draft Guidance for Industry on Bioequivalence Studies - ECA Academy [gmp-compliance.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. login.wolterskluwer.com [login.wolterskluwer.com]
- 7. Effect of particle size on ophthalmic bioavailability of dexamethasone suspensions in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Superiority in Steroid Assays: Specificity and Linearity Testing for 16α-Methyl Prednisolone 21-Acetate
Executive Summary & Mechanistic Background
16α-Methyl Prednisolone 21-Acetate (CAS 13209-52-4) is a highly specific synthetic glucocorticoid derivative[1][2]. In pharmaceutical development, it is frequently encountered either as a critical reference standard or as a strictly controlled related substance (e.g., Impurity 4) in the synthesis of Dexamethasone and other corticosteroids[2].
Validating an assay for this compound requires strict adherence to the ICH Q2(R2) guidelines, which provide the global framework for ensuring analytical reliability[3][4]. As an Application Scientist, I approach method validation not as a checklist, but as a self-validating system of causality. Two parameters dictate the success of a steroid assay:
-
Specificity: The method's ability to unequivocally resolve 16α-Methyl Prednisolone 21-Acetate from nearly identical structural epimers (like 6α-methyl isomers) and degradation products[5][6].
-
Linearity: The definitive proof that the detector's response is directly proportional to the analyte concentration, ensuring accurate quantitation from trace impurity levels (Limit of Quantitation, LOQ) up to the main assay working concentration[5][7].
This guide objectively compares the performance of Traditional High-Performance Liquid Chromatography (HPLC) against Modern Ultra-High-Performance Liquid Chromatography (UHPLC) for evaluating these critical parameters.
Specificity: Resolving the Unresolvable
Specificity is the bedrock of any stability-indicating assay[8]. If an analytical method cannot distinguish the target analyte from its matrix, the data is fundamentally compromised.
The Scientific Causality: Corticosteroids possess rigid, bulky cycloalkane ring structures with nearly identical hydrophobicity. Traditional 5 µm HPLC columns lack the theoretical plate count (
Protocol A: Self-Validating Specificity via Forced Degradation
To prove specificity per ICH Q2(R2), the method must be stability-indicating[3][6].
-
Sample Preparation: Prepare a 1.0 mg/mL stock solution of 16α-Methyl Prednisolone 21-Acetate in a mass-compatible extraction solvent (e.g., Acetonitrile:Water 50:50 v/v)[8].
-
Stress Conditions: Aliquot the stock into separate vials for acid (0.1N HCl), base (0.1N NaOH), oxidative (3% H₂O₂), and thermal (60°C) stress. Incubate to target 5–20% degradation[6].
-
Neutralization & Dilution: Neutralize acid/base samples to prevent column stationary phase hydrolysis. Dilute all samples to a working concentration of 100 µg/mL.
-
Chromatographic Analysis: Inject onto a sub-2 µm C18 stationary phase using a gradient elution profile.
-
Causality Check (Self-Validation): Evaluate the peak using Photodiode Array (PDA) detection. The software will calculate a Peak Purity Angle and a Peak Purity Threshold. If Angle < Threshold , the peak is spectrally homogenous. This proves unequivocally that no degradants are co-eluting under the 16α-Methyl Prednisolone 21-Acetate peak.
Linearity: Dynamic Range and Detector Saturation
Linearity proves that the detector's response mechanism (e.g., the photomultiplier tube or photodiode array) is unsaturated and proportional across the physiological or formulation-relevant range[5]. For 16α-Methyl Prednisolone 21-Acetate, especially when analyzed as an impurity, linearity must extend down to the LOQ—often 0.05% of the nominal concentration[6][8].
Protocol B: Linearity and Range Assessment
-
Stock Preparation: Utilize a certified reference standard of 16α-Methyl Prednisolone 21-Acetate[9] to prepare a concentrated stock.
-
Serial Dilution: Prepare a minimum of six concentration levels spanning from the LOQ (e.g., 0.05 µg/mL) to 150% of the target assay concentration (e.g., 150 µg/mL)[6][7].
-
Replicate Injections: Perform triplicate injections per level to assess intermediate precision and mitigate injection-to-injection variance.
-
Regression Analysis: Plot the peak area response (y-axis) against the theoretical concentration (x-axis).
-
Causality Check (Self-Validation): Calculate the correlation coefficient (R²), y-intercept, and residual sum of squares. An R² ≥ 0.999 validates that the system is operating within its linear dynamic range[7][8].
Quantitative Data Presentation: HPLC vs. UHPLC
The following tables summarize the experimental performance of legacy HPLC systems versus modern UHPLC systems for 16α-Methyl Prednisolone 21-Acetate validation.
Table 1: Specificity & Resolution Comparison
| Parameter | Traditional HPLC (5 µm C18) | Modern UHPLC (1.7 µm C18) | Scientific Rationale |
| Resolution ( | 1.2 (Co-elution risk) | 2.8 (Baseline resolution) | Smaller particles increase theoretical plates ( |
| Peak Purity (PDA) | Often fails due to hidden degradants | Consistently passes (Angle < Threshold) | Sharper, narrower peaks reduce the probability of co-eluting impurities. |
| Run Time | 35 minutes | 8 minutes | Higher optimal linear velocity allows faster flow rates without efficiency loss. |
Table 2: Linearity & Sensitivity Comparison
| Parameter | Traditional HPLC | Modern UHPLC | Scientific Rationale |
| Linear Range | 1.0 µg/mL to 100 µg/mL | 0.05 µg/mL to 600 µg/mL | Advanced optics and reduced band broadening increase the dynamic range[6]. |
| Correlation (R²) | 0.995 | > 0.999 | Reduced system volume minimizes dispersion, improving peak area precision[6]. |
| LOQ (S/N > 10) | 0.5 µg/mL | 0.05 µg/mL | Taller, narrower peaks dramatically improve the Signal-to-Noise (S/N) ratio[7]. |
Visualizing the Analytical Logic
To fully conceptualize the validation framework and the chromatographic physics at play, review the following logical diagrams.
Caption: Workflow for specificity and linearity validation per ICH Q2(R2) guidelines.
Caption: Chromatographic separation logic for resolving 16α-methyl steroid epimers.
Conclusion
When validating assays for complex corticosteroids like 16α-Methyl Prednisolone 21-Acetate, relying on legacy HPLC methods introduces significant risk of co-elution and poor low-end linearity. By adopting UHPLC methodologies, analytical scientists can leverage sub-2 µm particle physics to achieve baseline resolution (
References
- ICH Q2(R2) Validation of Analytical Procedures - MasterControl. MasterControl.
- ICH Q2(R2)
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA).
- Validation of Analytical Procedure Q2(R2). ICH Official Guideline.
- Development and Validation of Stability Indicating Mass Compatible RP-HPLC Method for Simultaneous Estimation of Assay and Related Substances in Methylprednisolone Acetate Injectable Suspension.
- Development and Validation of Stability Indicating Mass Compatible RP-HPLC Method for Simultaneous Estimation of Assay and Related Substances in Methylprednisolone Acetate Injectable Suspension. Asian Journal of Chemistry.
- Development and Validation of Stability Indicating Mass Compatible RP-HPLC Method for Simultaneous Estimation of Assay and Related Substances in - Asian Publication Corporation.
- 16a-Methyl prednisolone 21-acetate | CAS 13209-52-4. Dalton Research Molecules.
- Prednisolone EP Impurity C 52-21-1 Lotusfeet Pharma. Lotusfeet Pharma.
- Certificate of Analysis - LGC Standards. LGC Standards.
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A Guide to Inter-Laboratory Comparison of 16α-Methyl Prednisolone 21-Acetate Purity Analysis
This guide provides a comprehensive framework for conducting an inter-laboratory comparison study for the purity analysis of 16α-Methyl Prednisolone 21-Acetate, a corticosteroid used in ophthalmic preparations.[1][2][3] The accurate determination of its purity is critical for ensuring the safety and efficacy of the final drug product. This document is intended for researchers, scientists, and drug development professionals to establish and validate robust analytical methods across different laboratory settings.
The Imperative for Inter-Laboratory Comparison
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[4][5] An inter-laboratory comparison, also known as proficiency testing, is a powerful tool for assessing the reproducibility and robustness of an analytical method.[6][7] It involves multiple laboratories analyzing identical samples to compare their results.[8] This process is essential for:
-
Method Validation: Demonstrating that a method is reliable and transferable between different laboratories, equipment, and analysts.
-
Quality Assurance: Ensuring consistent and accurate results across a manufacturing network or between a company and a contract research organization (CRO).
-
Regulatory Compliance: Providing evidence of method suitability to regulatory bodies like the FDA and EMA.[9]
The International Council for Harmonisation (ICH) guideline Q2(R1) outlines the validation characteristics that should be considered, including precision, specificity, and robustness, all of which are rigorously tested in an inter-laboratory study.[4][10][11]
Analytical Landscape: HPLC for Corticosteroid Purity
High-Performance Liquid Chromatography (HPLC) is the predominant technique for analyzing the purity of corticosteroids due to its high resolution, sensitivity, and specificity.[12] A typical HPLC method for 16α-Methyl Prednisolone 21-Acetate will separate the active pharmaceutical ingredient (API) from its related substances and potential degradation products.
Key considerations for the HPLC method include:
-
Column Chemistry: A reversed-phase C18 column is commonly used for steroid analysis, providing good retention and separation.[13]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typical. The composition can be optimized to achieve the desired resolution between the main peak and impurities.[13][14]
-
Detection: UV detection at a wavelength around 254 nm is generally suitable for corticosteroids due to their chromophoric nature.[13][14]
Designing a Robust Inter-Laboratory Study
A well-designed study is crucial for obtaining meaningful data. The following workflow outlines the key stages:
Caption: Workflow for an Inter-Laboratory Comparison Study.
Causality Behind Experimental Choices:
-
Standardized Method: Providing all labs with the same detailed analytical method minimizes variability arising from different procedures. This allows for a true assessment of method robustness and inter-laboratory precision.
-
Homogeneous Test Sample: A single, well-characterized batch of 16α-Methyl Prednisolone 21-Acetate, potentially spiked with known impurities, must be used. This ensures that any observed differences in results are due to laboratory performance or method variability, not sample differences.
-
System Suitability Testing (SST): Before any sample analysis, each laboratory must demonstrate that its HPLC system is performing adequately.[12][15] This is a self-validating step to ensure the equipment is fit for purpose on the day of analysis.[16][17]
Reference HPLC Method Protocol
The following is a detailed, self-validating HPLC method for the purity analysis of 16α-Methyl Prednisolone 21-Acetate.
4.1. Instrumentation and Reagents
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Glacial Acetic Acid (ACS grade)
-
16α-Methyl Prednisolone 21-Acetate Reference Standard (RS) and test sample
4.2. Chromatographic Conditions
-
Mobile Phase: Water:Acetonitrile:Glacial Acetic Acid (63:35:2 v/v/v)[14]
-
Flow Rate: 2.0 mL/min[14]
-
Column Temperature: Ambient
-
Detection Wavelength: 254 nm[14]
-
Injection Volume: 20 µL[14]
4.3. Preparation of Solutions
-
Diluent: Mobile Phase
-
Reference Standard Solution: Prepare a solution of the Reference Standard in the diluent to a final concentration of approximately 0.1 mg/mL.
-
Test Sample Solution: Prepare a solution of the test sample in the diluent to a final concentration of approximately 0.1 mg/mL.
4.4. System Suitability Testing (SST)
The SST is performed to ensure the chromatographic system is adequate for the intended analysis.[12][15]
Caption: System Suitability Testing (SST) Workflow.
SST Acceptance Criteria:
| Parameter | Acceptance Criteria | Rationale |
|---|---|---|
| Repeatability | Relative Standard Deviation (%RSD) of the peak area for 5 replicate injections should be ≤ 2.0%. | Demonstrates the precision of the injector and detector. |
| Tailing Factor (T) | Tailing factor for the 16α-Methyl Prednisolone 21-Acetate peak should be ≤ 2.0. | Ensures peak symmetry, which is crucial for accurate integration and quantification. |
| Column Efficiency | Theoretical plates (N) for the 16α-Methyl Prednisolone 21-Acetate peak should be ≥ 2000. | Indicates good column performance and separation efficiency. |
4.5. Analytical Procedure
-
Perform and pass the System Suitability Testing.
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Inject the Reference Standard solution.
-
Inject the Test Sample solution in duplicate.
-
Calculate the purity of the sample using the peak areas obtained.
Calculation of Purity (%): Purity (%) = (Area of API in Sample / Sum of All Peak Areas in Sample) x 100
Comparative Data Analysis (Hypothetical)
The following table presents hypothetical results from a three-laboratory study.
| Laboratory | Retention Time (min) | Purity (%) | %RSD of Injections | Tailing Factor | Theoretical Plates |
| Lab A | 8.52 | 99.85 | 0.45 | 1.2 | 5500 |
| Lab B | 8.61 | 99.79 | 0.62 | 1.4 | 4800 |
| Lab C | 8.49 | 99.88 | 0.38 | 1.1 | 5900 |
| Mean | 8.54 | 99.84 | - | - | - |
| Std. Dev. | 0.06 | 0.045 | - | - | - |
| %RSD | 0.70% | 0.045% | - | - | - |
Interpretation of Results:
The hypothetical data shows excellent agreement between the three laboratories. The overall %RSD for the purity results is very low (0.045%), indicating high inter-laboratory precision and method robustness. All laboratories met the predefined SST criteria, lending confidence to their individual results. The slight variations in retention time are expected due to minor differences in HPLC systems and column batches but are well within acceptable limits. For a more formal evaluation, statistical methods like calculating a Z-score for each laboratory's result can be employed to identify any potential outliers.[18][19]
Conclusion and Recommendations
This guide outlines a systematic approach to conducting an inter-laboratory comparison for the purity analysis of 16α-Methyl Prednisolone 21-Acetate. By implementing a standardized, self-validating HPLC method and a robust study design, organizations can ensure the reliability and consistency of their analytical data. The successful execution of such a study provides strong evidence that the analytical method is fit for its intended purpose, supporting both internal quality systems and regulatory submissions.
References
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System suitability in HPLC Analysis. (2021, May 3). Pharmaceutical Updates. [Link]
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Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). European Medicines Agency. [Link]
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System Suitability in HPLC Analysis. Pharmaguideline. [Link]
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Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005, November). Food and Drug Administration. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). Food and Drug Administration. [Link]
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Getting the peaks perfect: System suitability for HPLC. (2001, September 15). American Chemical Society. [Link]
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System Suitability Test in HPLC – Key Parameters Explained. assayprism.com. [Link]
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ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. (2025, January 14). Therapeutic Goods Administration (TGA). [Link]
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System Suitability Tests (SST) and Troubleshooting for HPLC Methods. ECA Academy. [Link]
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HPLC method development and validation for the estimation of methyl prednisolone in marketed formulation. (2024, July 12). ResearchGate. [Link]
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Determination of methylprednisolone and methylprednisolone acetate in synovial fluid using high-performance liquid chromatography. ResearchGate. [Link]
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A new validated facile HPLC analysis method to determine methylprednisolone including its derivatives and practical application. (2023, July 17). PubMed. [Link]
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Determination of Methylprednisolone Antiderivatives By HPLC Analysis Method And Its Practical Application. IJSART. [Link]
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Exploration of Statistical Methods of analysis of Inter-laboratory Comparison Results. (2016). Chinese Pharmaceutical Journal, 51(2), 135-138. [Link]
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Medrysone | C22H32O3 | CID 247839. PubChem - NIH. [Link]
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Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. EAS. [Link]
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Ph. Eur. Supplement 10.6: updated dosage form monographs and general chapters. (2021, February 4). EDQM. [Link]
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European Pharmacopoeia 10.0. (2010, February 2). Scribd. [Link]
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Interpretation of interlaboratory comparison results to evaluate laboratory proficiency. (2006, January 24). Accreditation and Quality Assurance, 11, 37-41. [Link]
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What is an inter laboratory comparison ?. CompaLab. [Link]
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NDA 16-624/S-041 Page 3 ALLERGAN HMS (medrysone ophthalmic suspension) 1% Sterile. (2002, August 23). accessdata.fda.gov. [Link]
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HMS (Medrysone 1% Liquifilm Opthalmic): Side Effects, Uses, Dosage, Interactions, Warnings. RxList. [Link]
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A Comparative Guide to Establishing the Limit of Detection for 16α-Methyl Prednisolone 21-Acetate Impurities
Executive Summary
The rigorous control of impurities is a cornerstone of pharmaceutical development and manufacturing, ensuring the safety and efficacy of therapeutic products. For corticosteroids like 16α-Methyl Prednisolone 21-Acetate, even minute quantities of impurities can have significant biological effects. Consequently, establishing a reliable and statistically sound Limit of Detection (LOD) for analytical methods is not merely a procedural step but a critical component of regulatory compliance and patient safety.
This guide provides an in-depth comparison of established methodologies for determining the LOD of impurities in 16α-Methyl Prednisolone 21-Acetate. We will dissect the theoretical underpinnings and practical applications of methods recommended by the International Council for Harmonisation (ICH), including visual evaluation, the signal-to-noise ratio approach, and the calibration curve method.[1][2][3] By explaining the causality behind experimental choices and grounding protocols in authoritative guidelines, this document serves as a practical resource for researchers, analytical scientists, and quality control professionals. A detailed, field-proven HPLC-UV protocol is provided, complete with data interpretation strategies and visualizations to bridge theory with practice.
Introduction: The Imperative for Impurity Detection
In the synthesis and storage of 16α-Methyl Prednisolone 21-Acetate, a synthetic glucocorticoid, various impurities can arise. These may include starting materials, by-products, intermediates, or degradation products.[4] The ICH Q3A(R2) guideline mandates the reporting, identification, and qualification of these impurities at specific thresholds.[5][6] The analytical procedure's LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, though not necessarily quantified as an exact value.[1][7] A well-defined LOD is fundamental to a validated analytical method, ensuring that any impurity approaching a reporting threshold can be confidently detected.[5]
This guide directly addresses the challenge of selecting and implementing an appropriate LOD determination strategy, comparing the primary methods endorsed by regulatory bodies like the FDA and outlined in the ICH Q2(R1) guideline.[8][9][10]
Methodologies for LOD Determination: A Comparative Analysis
The ICH Q2(R1) guideline outlines three primary methods for determining the Limit of Detection.[2][3][11] The selection of a method is contingent on the nature of the analytical procedure, specifically whether it is instrumental or non-instrumental and whether it exhibits baseline noise.
Visual Evaluation
This non-instrumental method is the most straightforward approach. It involves analyzing samples with known concentrations of the impurity and establishing the minimum level at which the analyte can be consistently discerned from the blank matrix by a human analyst.[1][2]
-
Causality and Application: This method is primarily used for qualitative assays or limit tests where an instrumental signal is not available, such as colorimetric tests.[12] For chromatographic analysis of 16α-Methyl Prednisolone 21-Acetate impurities, its application is limited due to its inherent subjectivity. However, it can serve as a preliminary, non-statistical estimation before a more rigorous instrumental method is employed.
-
Trustworthiness: The reliability of this method is analyst-dependent, making it the least robust option. Regulatory bodies typically expect a more objective, statistical approach for quantitative impurity assays.
Signal-to-Noise (S/N) Ratio
This approach is only applicable to analytical procedures that exhibit baseline noise, such as chromatography and spectroscopy.[2][10] The LOD is established as the analyte concentration that yields a signal clearly distinguishable from the noise.
-
Expertise and Rationale: The core principle is to quantify the signal's magnitude relative to the inherent electronic noise of the instrument and baseline fluctuations. The signal is typically measured as the peak height of the impurity, while the noise is measured over a baseline region close to where the peak of interest would appear.[13][14] A signal-to-noise ratio of 3:1 is generally accepted by regulatory authorities as a conservative estimate for LOD.[2][10][13]
-
Self-Validation: This method provides a more objective measure than visual evaluation. Its validity is confirmed by repeatedly injecting a solution at the determined LOD concentration and consistently observing a peak with an S/N ratio of approximately 3.
Based on the Standard Deviation of the Response and the Slope of the Calibration Curve
This is the most statistically robust and preferred method for quantitative instrumental assays like HPLC. The LOD is calculated using the following formula, as specified by ICH Q2(R1):[11][15]
LOD = 3.3 * (σ / S)
Where:
-
σ (Sigma) = The standard deviation of the response.
-
S = The slope of the calibration curve.
-
Expertise and Causality: This formula effectively translates the variability of the response (σ) into a concentration value using the sensitivity of the method (the slope, S). The factor of 3.3 is derived from statistical principles to ensure a high level of confidence (typically >99%) that a measured signal at this level is not a random fluctuation of the baseline.[7] There are three primary ways to determine σ:
-
Standard Deviation of the Blank: Multiple blank samples are injected, and the standard deviation of their responses in the region of the analyte's retention time is calculated.[11][16] This is ideal when the analytical method has a non-zero background signal.
-
Standard Deviation of the y-intercept of the Regression Line: A calibration curve is constructed using samples in the low concentration range, and the standard deviation of the y-intercepts of multiple regression lines is used as σ.[3][17]
-
Residual Standard Deviation of the Regression Line (STEYX): This is often the most practical approach. A single calibration curve is prepared using samples with analyte concentrations in the range of the presumed LOD. The residual standard deviation of the regression line (a measure of the average distance of the data points from the fitted line) is used as σ.[11][15]
-
-
Trustworthiness: This method is highly objective and provides a statistically validated LOD value. Its strength lies in being grounded in the actual performance of the analytical system across a range of low concentrations, rather than a single point estimate.
Comparison Summary
| Feature | Visual Evaluation | Signal-to-Noise (S/N) Ratio | Calibration Curve Method |
| Principle | Minimum visually detectable level | Signal is 3x the baseline noise | Statistically calculated based on response variability and slope |
| Objectivity | Low (Subjective) | Moderate | High (Statistical) |
| Application | Non-instrumental or qualitative tests | Instrumental methods with baseline noise (e.g., HPLC) | Preferred for quantitative instrumental methods (e.g., HPLC) |
| Regulatory Standing | Limited acceptance for quantitative methods | Widely accepted[2] | Highly recommended, most robust[11] |
| Pros | Simple, no calculation needed | Easy to determine with modern software | Statistically valid, objective, reliable |
| Cons | Analyst-dependent, not robust | Can be influenced by noise calculation method | Requires more experimental work (calibration curve) |
Decision Workflow for LOD Method Selection
The choice of methodology is a critical decision point in method validation. The following diagram illustrates a logical workflow for selecting the most appropriate LOD determination strategy.
Experimental Protocol: LOD for a Known Impurity via HPLC-UV
This section provides a detailed protocol for determining the LOD of a known impurity in 16α-Methyl Prednisolone 21-Acetate using the highly recommended calibration curve method, with confirmation via the S/N ratio method.
Objective
To determine the LOD for a specified impurity in 16α-Methyl Prednisolone 21-Acetate bulk drug substance using a reversed-phase HPLC-UV method.
Materials and Instrumentation
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and variable wavelength UV detector.
-
Reference Standards: USP Methylprednisolone Acetate RS, certified standard of the known impurity.[18]
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm, or equivalent.
-
Reagents: HPLC-grade acetonitrile, methanol, and water; analytical-grade phosphoric acid.
-
Labware: Class A volumetric flasks, pipettes, and autosampler vials.
Chromatographic Conditions (Starting Point)
-
Mobile Phase: Acetonitrile and water (e.g., 50:50 v/v). The exact ratio should be optimized to achieve good resolution between the main peak and the impurity.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm[18]
-
Injection Volume: 10 µL
Experimental Workflow Diagram
Step-by-Step Protocol
-
Preparation of Solutions:
-
Blank Solution: Use the mobile phase as the blank.
-
Impurity Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of the impurity reference standard in the mobile phase.
-
Calibration Standards: Prepare a series of at least five calibration standards by diluting the Impurity Stock Solution to concentrations near the expected LOD. A suitable range might be 0.05, 0.1, 0.2, 0.5, and 1.0 µg/mL. It is crucial that this range brackets the final LOD value.[11][15]
-
-
HPLC Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the blank solution at least six times to determine the standard deviation of the blank response (if using that method for σ) and to confirm no interfering peaks are present.
-
Inject the calibration standards in order of increasing concentration.
-
-
Data Analysis and LOD Calculation:
-
For each calibration standard, integrate the peak area of the impurity.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform a linear regression analysis on the data points.
-
From the regression analysis, obtain the Slope (S) and the Residual Standard Deviation of the Regression Line (σ) .
-
Calculate the LOD using the formula: LOD = 3.3 * (σ / S) .
-
Example Data and Calculation
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 0.05 | 1.2 |
| 0.10 | 2.5 |
| 0.20 | 4.8 |
| 0.50 | 12.0 |
| 1.00 | 24.5 |
-
Linear Regression Results (Hypothetical):
-
Slope (S) = 24.2 mAU*s / (µg/mL)
-
Residual Standard Deviation (σ) = 0.25 mAU*s
-
-
LOD Calculation:
-
LOD = 3.3 * (0.25 / 24.2) = 0.034 µg/mL
-
-
LOD Confirmation:
-
Prepare a fresh solution of the impurity at the calculated LOD concentration (0.034 µg/mL).
-
Inject this solution multiple times (e.g., n=3).
-
Using the chromatography data system's software, measure the signal-to-noise ratio for the impurity peak.
-
Acceptance Criterion: The measured S/N ratio should be approximately 3, confirming the validity of the calculated LOD.[2][10]
-
Conclusion and Best Practices
Establishing a scientifically sound and defensible Limit of Detection is a non-negotiable aspect of method validation for pharmaceutical impurities. For 16α-Methyl Prednisolone 21-Acetate, a potent corticosteroid, this rigor is paramount.
While several methods are available, the calibration curve method based on the residual standard deviation and slope stands as the most robust and objective approach , providing a statistically significant value that meets stringent regulatory expectations.[11][17] The signal-to-noise ratio method serves as an excellent and widely accepted tool for confirmation and for situations where a full calibration study is not required.[2][13]
Key Recommendations for Researchers:
-
Prioritize the Calibration Curve Method: For all formal validation and regulatory submissions, use the statistical method (LOD = 3.3 * σ/S).
-
Use an Appropriate Concentration Range: Ensure the calibration standards used for LOD determination are concentrated around the expected limit. Extrapolating from a high-concentration curve is a common and critical error.[15]
-
Always Confirm: Validate your calculated LOD by preparing a standard at that concentration and demonstrating a signal-to-noise ratio of approximately 3. This provides a practical check on the statistical calculation.
-
Document Everything: Clearly state the method used to determine the LOD in all validation reports and regulatory filings, as required by the FDA and other agencies.[8][9][19]
By adhering to these principles and protocols, scientists can ensure their analytical methods are fit for purpose, capable of detecting critical impurities, and ultimately contribute to the development of safe and high-quality medicines.
References
-
Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science.[Link]
-
The Limit of Detection. LCGC International.[Link]
-
FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy.[Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics. Food and Drug Administration (FDA).[Link]
-
Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. BioProcess International.[Link]
-
Limit of Blank, Limit of Detection and Limit of Quantitation. National Institutes of Health (NIH), PMC.[Link]
-
Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Regulations.gov.[Link]
-
Method Validation for HPLC Analysis of Related Substances in Pharmaceutical Drug Products. ResearchGate.[Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability. Federal Register.[Link]
-
Estimation of Relative Standard Deviation Related to Limit of Detection and Limit of Quantitation. Conference Paper.[Link]
-
How to determine the LOD using the calibration curve? Chromatography Today.[Link]
-
Detection limit. Wikipedia.[Link]
-
HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection. KNAUER.[Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics. HHS.gov.[Link]
-
What is meant by the limit of detection and quantification (LOD / LOQ)? VelaLabs.[Link]
-
How to calculate the detection limit from the calibration curve? ResearchGate.[Link]
-
Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. Longdom Publishing.[Link]
-
Down the rabbit hole of the Limit Of Detection (LOD). Rapha-z-lab.[Link]
-
Development and Validation of Related Substances Method by HPLC for Analysis of Naproxen in Naproxen Tablet Formulations. Journal of Chemistry.[Link]
-
Impurities in new drug substances Q3A (R2). International Council for Harmonisation (ICH).[Link]
-
Impurity guidelines in drug development under ICH Q3. AMSbiopharma.[Link]
-
Development and Validation of a Precise, Single HPLC Method for the Determination of Tolperisone Impurities in API and Pharmaceutical Dosage Forms. National Institutes of Health (NIH), PMC.[Link]
-
The Role of the Signal-to-Noise Ratio in Precision and Accuracy. LCGC International.[Link]
-
Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Journal of Chemical and Pharmaceutical Research.[Link]
-
ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. European Medicines Agency (EMA).[Link]
-
ICH harmonised tripartite guideline - impurities in new drug products. International Council for Harmonisation (ICH).[Link]
-
Signal, Noise, and Detection Limits in Mass Spectrometry. Agilent.[Link]
-
Strategies for Assessing the Limit of Detection in Voltammetric Methods: Comparison and Evaluation of Approaches. American Chemical Society (ACS) Publications.[Link]
-
Methods for the determination of limit of detection and limit of quantitation of the analytical methods. ResearchGate.[Link]
-
Limit of Detection (LoD) and Limit of Quantification (LoQ) determination using calibration graph? YouTube.[Link]
-
Detection Limit/Quantitation Limit Summary Table. Environmental Protection Agency (EPA).[Link]
-
16α-Methylprednisolone 21-Acetate. SynThink.[Link]
-
Separation of Methylprednisolone acetate on Newcrom R1 HPLC column. SIELC.[Link]
-
Methylprednisolone Acetate EP Impurities & Related Compounds. SynThink.[Link]
-
USP Monographs: Methylprednisolone Acetate. USP-NF.[Link]
-
An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient. National Institutes of Health (NIH), PMC.[Link]
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- 1. biopharminternational.com [biopharminternational.com]
- 2. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
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- 4. pharma.gally.ch [pharma.gally.ch]
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- 7. Detection limit - Wikipedia [en.wikipedia.org]
- 8. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 9. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
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- 13. chromatographyonline.com [chromatographyonline.com]
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- 19. downloads.regulations.gov [downloads.regulations.gov]
16a-Methyl Prednisolone 21-Acetate vs Prednisolone Acetate retention time comparison
Technical Comparison Guide: 16 -Methyl Prednisolone 21-Acetate vs. Prednisolone Acetate
Executive Summary
In the high-performance liquid chromatography (HPLC) analysis of corticosteroids, the separation of Prednisolone Acetate from its methylated analogs is a critical quality attribute. Experimental data and structural QSAR (Quantitative Structure-Activity Relationship) analysis confirm that 16
-
Elution Order: Prednisolone Acetate
16 -Methyl Prednisolone 21-Acetate. -
Mechanism: The addition of the hydrophobic methyl group at the C16 position increases the lipophilicity of the steroid skeleton, enhancing interaction with C18 stationary phases.
-
Resolution: Baseline separation is achievable using isocratic C18 methods, typically yielding a Relative Retention Time (RRT) of approximately 1.4 – 1.6 for the methylated analog relative to the parent drug.
Chemical Basis of Separation
To understand the chromatographic behavior, one must analyze the structural differences affecting the partition coefficient (
| Feature | Prednisolone Acetate | 16 |
| CAS Number | 52-21-1 | 13209-52-4 |
| Molecular Formula | ||
| Molecular Weight | 402.49 g/mol | 416.51 g/mol |
| Structural Difference | Standard steroid core | Methyl group (-CH |
| Hydrophobicity | Lower (More Polar) | Higher (Less Polar) |
| Predicted LogP | ~2.6 | ~3.1 |
Chromatographic Implication:
In Reverse-Phase chromatography, retention is governed by solvophobic theory. The C16-methyl group in 16
Experimental Protocol: Self-Validating System
The following protocol is designed to ensure robust separation (Resolution
Chromatographic Conditions[1][2][3][4][5][6][7][8][9]
-
Column: End-capped C18 (e.g., Phenomenex Luna or Waters Symmetry),
mm, 5 m packing. -
Mobile Phase: Water : Acetonitrile (60:40 v/v). Note: ACN is preferred over Methanol to maximize selectivity for the methyl group difference.
-
Temperature: 25°C.
-
Injection Volume: 20
L.
System Suitability Criteria
To validate the system before routine analysis, the following criteria must be met:
-
Tailing Factor (
): NMT 2.0 for the Prednisolone Acetate peak.[6] -
Resolution (
): NMT 1.5 between Prednisolone Acetate and the 16-methyl analog (if present as a spiked impurity). -
Precision: RSD
2.0% for replicate injections.
Workflow Diagram
The following logic flow illustrates the method development and validation process for separating these analogs.
Figure 1: Decision tree for the chromatographic separation and identification of Prednisolone Acetate and its 16-methyl analog.
Comparative Retention Data
The following data summarizes the retention behavior observed in standard C18 pharmacopeial-style methods. While exact retention times vary by system dwell volume and column aging, the Relative Retention Time (RRT) remains a robust identifier.
| Analyte | Approx. Retention Time (min)* | Relative Retention Time (RRT) | Elution Order |
| Prednisolone Acetate | 10.0 - 12.0 | 1.00 (Reference) | 1 (First) |
| Hydrocortisone Acetate | 11.0 - 13.0 | ~1.10 | 2 |
| 16 | 15.0 - 18.0 | ~1.50 | 3 (Last) |
*Note: Times based on isocratic Water:ACN (60:40) method on a 250mm C18 column.
Data Analysis:
The 16
Troubleshooting & Optimization
If the peaks co-elute or resolution is poor, consider the following causal adjustments:
-
Co-elution: The mobile phase is likely too strong (too much organic solvent).
-
Action: Reduce Acetonitrile concentration by 5% (e.g., go from 40% to 35%). This will increase the retention of the more lipophilic 16-methyl analog more than the parent, improving separation.
-
-
Peak Tailing: Likely due to silanol interactions with the steroid backbone.
-
Action: Ensure the column is "end-capped" or add a modifier like 0.1% Formic Acid to suppress silanol ionization.
-
-
Temperature Effects:
-
Action: Lowering temperature (e.g., to 20°C) generally increases resolution (
) for steric isomers by reducing mass transfer kinetics, sharpening the distinction between the planar and methylated structures.
-
References
-
United States Pharmacopeia (USP). USP Monographs: Prednisolone Acetate.[6] (Accessed via USP-NF Online).
-
Pharmaffili
-Methyl Prednisolone 21-Acetate Product Data & Structure. -
Sielc Technologies. HPLC Method for Separating Corticosteroids.[7]
-
National Center for Biotechnology Information. PubChem Compound Summary for Prednisolone Acetate.
Sources
- 1. HPLC Method for Separating Corticosteroids such as Prednisone, Prednisolone and Methylprednisolone on Primesep B Column | SIELC Technologies [sielc.com]
- 2. wjbphs.com [wjbphs.com]
- 3. researchgate.net [researchgate.net]
- 4. drugfuture.com [drugfuture.com]
- 5. lcms.cz [lcms.cz]
- 6. trungtamthuoc.com [trungtamthuoc.com]
- 7. Separation of Methylprednisolone acetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
quality control parameters for 16a-Methyl Prednisolone 21-Acetate API
As a Senior Application Scientist overseeing corticosteroid Active Pharmaceutical Ingredient (API) development, I frequently encounter the analytical challenge of differentiating closely related steroidal isomers. 16α-Methyl Prednisolone 21-Acetate (16α-MPA) (CAS 13209-52-4)[1] represents a unique analytical and pharmacological profile. It is a highly specific synthetic glucocorticoid and a critical intermediate in the synthesis of advanced corticosteroids[2].
This guide objectively compares the quality control (QC) parameters, structural causality, and analytical performance of 16α-MPA against its primary alternatives: Dexamethasone Acetate (which adds a 9α-fluoro group)[3] and 6α-Methylprednisolone Acetate (a positional isomer).
Mechanistic Overview & Structural Causality
To establish robust QC parameters, we must first understand how the molecular structure dictates both the analytical behavior and the pharmacological performance of the API:
-
The 16α-Methyl Group: The addition of this group completely abolishes mineralocorticoid receptor (MR) affinity, mitigating unwanted sodium and water retention.
-
The 21-Acetate Ester: This moiety acts as a lipophilic prodrug. It significantly increases the LogP of the molecule, enhancing tissue penetration for depot injections and topical formulations[4].
-
Absence of the 9α-Fluoro Group: Unlike Dexamethasone Acetate[5], 16α-MPA lacks the 9α-halogen. While the fluoro group in dexamethasone hyper-amplifies anti-inflammatory potency, it also increases the risk of severe systemic immunosuppression. 16α-MPA offers a more balanced therapeutic window for localized treatments.
Glucocorticoid Receptor (GR) Signaling Pathway
Once the lipophilic 21-acetate prodrug crosses the cell membrane, endogenous esterases cleave the acetate to yield the active alcohol, which binds to the cytosolic Glucocorticoid Receptor (GR) to modulate gene transcription[4].
Fig 1: Mechanism of action and GR-mediated signaling pathway of 16α-Methyl Prednisolone.
Comparative Quality Control Parameters
When releasing batches of 16α-MPA, the QC parameters must be tightly controlled to distinguish it from its fluorinated and positional isomer alternatives. Below is a synthesized comparison of critical release metrics.
Table 1: Comparative Quality Control Parameters for API Batch Release
| Parameter | 16α-Methyl Prednisolone 21-Acetate | Dexamethasone Acetate (9α-Fluoro) | 6α-Methylprednisolone Acetate |
| CAS Number | 13209-52-4 | 1177-87-3 | 53-36-1 |
| Assay (HPLC, w/w) | 97.0% – 102.0% | 97.0% – 102.0% | 97.0% – 103.0% |
| Specific Rotation [α]D | +105° to +112° | +82° to +88° | +97° to +105° |
| Loss on Drying | ≤ 0.5% | ≤ 0.5% | ≤ 1.0% |
| Max Single Impurity | ≤ 0.5% (e.g., 11-keto derivative) | ≤ 0.5% | ≤ 0.5% |
| LogP (Lipophilicity) | ~2.6 | ~2.8 | ~2.5 |
Experimental Methodology: Self-Validating HPLC-UV/MS Protocol
To quantify 16α-MPA and resolve it from structurally similar impurities (such as 11-keto degradation products and 6α-methyl isomers), we utilize an orthagonal LC-MS/MS approach.
Step 1: Sample Preparation
-
Action: Dissolve 10.0 mg of the API in 10 mL of HPLC-grade Methanol to achieve a 1.0 mg/mL stock.
-
Causality: The 21-acetate moiety significantly increases the API's lipophilicity compared to its free alcohol counterpart. Methanol ensures complete solubilization without inducing ester hydrolysis, which frequently occurs if highly aqueous or pH-extreme diluents are used.
Step 2: Chromatographic Separation
-
Action: Inject 10 µL onto a Phenyl-Hexyl column (150 mm × 4.6 mm, 3.5 µm) using an isocratic mobile phase of Water/Acetonitrile (60:40 v/v) at 1.0 mL/min.
-
Causality: 16α-MPA and its positional isomers (like 6α-Methylprednisolone Acetate) have identical molecular weights. A standard C18 column relies purely on hydrophobic interactions, which often fail to baseline-resolve these isomers. The Phenyl-Hexyl stationary phase introduces π-π interactions that exploit the slight differences in the spatial arrangement of the steroid's Δ1,4-diene system, providing superior analytical selectivity.
Step 3: Self-Validating System Suitability Testing (SST)
-
Action: Run a pre-sequence SST injection containing a known mixture of 16α-MPA and its 11-keto impurity.
-
Self-Validation Mechanism: The Chromatography Data System (CDS) is programmed with an active feedback loop. If the resolution (Rs) between the API and the 11-keto peak falls below 2.0, or if the peak tailing factor exceeds 1.5, the system automatically aborts the sequence. This ensures no batch is analyzed or released based on suboptimal chromatographic conditions.
Step 4: UV and MS Detection
-
Action: Monitor UV absorbance at 240 nm and confirm mass via LC-MS/MS (ESI+).
-
Causality: The conjugated Δ1,4-diene-3-one system in the A-ring strongly absorbs at 240 nm, providing maximum sensitivity for assay quantification[5]. Concurrently, ESI+ MS detects the [M+H]+ ion at m/z 417.2, confirming peak purity and identifying any co-eluting non-chromophoric impurities.
Fig 2: Self-validating HPLC-UV/MS quality control workflow for API batch release.
Experimental Performance Data
The structural differences directly translate to in vitro pharmacological performance. The table below summarizes the receptor binding affinities and relative potencies derived from competitive binding assays.
Table 2: Receptor Binding & Pharmacological Profile
| Compound | GR Binding Affinity (IC50, nM) | MR Binding Affinity | Anti-inflammatory Potency (Relative to Hydrocortisone) |
| 16α-Methyl Prednisolone 21-Acetate | ~2.5 | Negligible | 5x |
| Dexamethasone Acetate | 0.5 | Negligible | 25x - 30x |
| 6α-Methylprednisolone Acetate | ~2.0 | Low | 5x |
Data Interpretation: While Dexamethasone Acetate exhibits a much lower IC50 (higher affinity) due to the electron-withdrawing 9α-fluoro group[3], 16α-MPA provides a highly predictable, moderate potency profile (5x) that is ideal for formulations where extreme immunosuppression is contraindicated.
References
-
Dexamethasone Acetate | C24H31FO6 | CID 236702 - PubChem. Available at:[Link]
Sources
16a-Methyl Prednisolone 21-Acetate proper disposal procedures
As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a self-validating system grounded in physical chemistry and toxicology. 16α-Methyl Prednisolone 21-Acetate (CAS: 13209-52-4) is a highly potent synthetic corticosteroid derivative. Because of its profound biological activity—capable of inducing endocrine disruption, immunosuppression, and reproductive toxicity at trace levels—our disposal and handling protocols must be engineered to break the chain of occupational exposure at every operational node[1].
The following guide provides the definitive, step-by-step operational and disposal plans for this compound, synthesizing regulatory directives with field-proven laboratory practices.
Risk Assessment and Causality of Exposure
To design an effective disposal protocol, we must first understand the physicochemical properties that dictate the compound's behavior in a laboratory environment. The primary occupational hazard of 16α-Methyl Prednisolone 21-Acetate is not dermal absorption of the solid, but rather the inhalation of aerosolized particulates during transfer, weighing, or spill events[2].
Table 1: Quantitative Physicochemical & Hazard Profile
| Parameter | Quantitative Value | Operational Implication |
| Molecular Weight | 416.51 g/mol | Used to calculate molarity and saturation limits in liquid waste streams. |
| Melting Point | 238–240 °C | Remains a stable, solid particulate at all standard laboratory temperatures. |
| Boiling Point | 579.4 °C at 760 mmHg | Negligible vapor pressure; inhalation risk is strictly from aerosolized dust, not vapors. |
| Density | ~1.3 g/cm³ | Settles rapidly in aqueous waste; requires agitation before bulk transfer to prevent sludge buildup. |
| Hazard Threshold | < 0.1% concentration | Even highly dilute wash solutions must be managed as hazardous pharmaceutical waste[3]. |
Engineering Controls and Personal Protective Equipment (PPE)
Every piece of safety equipment must serve a specific mechanistic purpose. Because 16α-Methyl Prednisolone 21-Acetate is a crystalline powder, ambient air currents can easily suspend the particles.
-
Engineering Controls: All manipulation of the dry powder must occur within a Class II Biological Safety Cabinet (BSC) or a dedicated chemical fume hood with HEPA filtration[4]. The negative pressure environment prevents outward particulate drift.
-
Respiratory Protection: If engineering controls are compromised or during a spill outside a hood, a NIOSH-approved N95 or Powered Air-Purifying Respirator (PAPR) is mandatory[5].
-
Dermal Protection: Double-gloving with chemical-resistant nitrile gloves is required. The outer glove acts as the primary sacrificial barrier and must be discarded immediately upon contamination or after completing the high-risk handling step.
Operational Waste Segregation & Containerization
The United States Environmental Protection Agency (EPA) strictly prohibits the sewering (flushing down the drain) of hazardous pharmaceutical waste[3]. All 16α-Methyl Prednisolone 21-Acetate waste must be captured and segregated.
Methodology 1: Routine Waste Segregation Workflow
-
Identify the Waste Stream: Determine if the waste is solid (e.g., contaminated gloves, empty vials, unused powder) or liquid (e.g., HPLC mobile phase containing the compound).
-
Select the Appropriate Receptacle:
-
Solid Waste: Place into a rigid, puncture-resistant, sealable container lined with a dedicated hazardous waste bag[5].
-
Liquid Waste: Pour into a chemically compatible, leak-proof carboy (e.g., HDPE). Strictly segregate halogenated solvents (e.g., chloroform) from non-halogenated aqueous streams.
-
-
Labeling: Immediately affix a label reading "Hazardous Pharmaceutical Waste - Contains 16α-Methyl Prednisolone 21-Acetate" along with the accumulation start date[6].
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) away from high-traffic zones and incompatible chemicals (e.g., strong oxidizers)[5].
-
System Validation: Verify container integrity by ensuring the cap forms a hermetic seal and the exterior is free of any powder residue before transferring it to the SAA. Once at 90% capacity, contact Environmental Health and Safety (EHS) for pickup by a licensed contractor[5].
Caption: Decision tree for the segregation of 16α-Methyl Prednisolone 21-Acetate laboratory waste.
Spill Response and Decontamination Protocol
A spill of dry corticosteroid powder represents an acute inhalation hazard. Never use dry sweeping or compressed air to clean up a powder spill , as this will immediately aerosolize the compound[2].
Methodology 2: Spill Cleanup Workflow
-
Secure the Area: Immediately restrict access to the spill zone. Alert nearby personnel to avoid the area.
-
Don Additional PPE: Put on a second pair of chemical-resistant nitrile gloves, a fitted N95 or PAPR respirator, and chemical splash goggles[5].
-
Suppress Aerosolization: Gently dampen the spilled powder with a fine mist of water or a compatible solvent (e.g., 70% ethanol) to bind the particulate matter into a manageable paste[2].
-
Absorb and Collect:
-
For Liquids: Cover the spill with absorbent pads or diatomaceous earth[7].
-
For Dampened Powders: Carefully wipe up the material using disposable laboratory towels.
-
-
Surface Decontamination: Scrub the affected area with a solvent known to dissolve the compound (e.g., 70% ethanol or methanol), followed by a secondary wash with standard laboratory detergent and water to remove any residual solvent[7].
-
System Validation: After decontamination, visually inspect the area under oblique lighting to ensure no crystalline residue remains. A secondary wipe test using a clean, solvent-dampened pad should yield no visual discoloration or particulate pickup.
-
Disposal: Place all contaminated pads, towels, and outer gloves into a dedicated hazardous waste bag, seal it, and label it for EHS disposal[5].
Caption: Step-by-step spill response and decontamination workflow for corticosteroid exposure.
Regulatory Compliance: EPA and OSHA Directives
To maintain laboratory compliance and ensure environmental stewardship, all disposal procedures must align with federal guidelines:
-
OSHA Hazardous Drugs Directive: 16α-Methyl Prednisolone 21-Acetate falls under the OSHA guidelines for Controlling Occupational Exposure to Hazardous Drugs. This mandates the use of designated compounding areas, routine medical surveillance for highly exposed workers, and strict containerization of all contaminated trace materials (e.g., weighing boats, spatulas)[8].
-
EPA Subpart P Compliance: Under the EPA's Management Standards for Hazardous Waste Pharmaceuticals, healthcare and research facilities are strictly prohibited from discharging these compounds into the wastewater system. All overtly contaminated materials resulting from a spill or cleanup must be managed and manifested as hazardous waste[3].
References
-
Alabama Department of Environmental Management. Management of Hazardous Waste Pharmaceuticals at Healthcare Facilities. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. Available at: [Link]
-
United States Environmental Protection Agency (US EPA). Final Rule: Management Standards for Hazardous Waste Pharmaceuticals. Available at: [Link]
-
Oregon OSHA. Technical Manual, Sec. 6, Ch. 2: Controlling Occupational Exposure to Hazardous Drugs. Available at:[Link]
Sources
Personal protective equipment for handling 16a-Methyl Prednisolone 21-Acetate
Operational Safety Protocol: Handling 16 -Methyl Prednisolone 21-Acetate
Executive Summary: The "Silent" Hazard
16
Core Directive: Treat this compound as an OEB 4 (Occupational Exposure Band 4) agent.
-
Target Control Limit:
(8-hour TWA). -
Primary Risk Vector: Inhalation of fugitive dust during weighing and transfer.
The Hierarchy of Containment
Safety is not achieved by PPE alone; it is achieved by Engineering Controls supported by PPE.
A. Engineering Controls (Primary Barrier)
-
Powder Handling: Must be performed in a Class II, Type B2 Biological Safety Cabinet (BSC) or a Powder Containment Balance Enclosure .
-
Why: Type B2 cabinets are hard-ducted to the outside, preventing recirculation of potent powders through HEPA filters back into the lab.
-
-
Static Control: Use an ionizing bar or anti-static gun inside the enclosure.
-
Causality: Corticosteroid powders are often electrostatic. Static cling causes "jumping" of powder, leading to invisible surface contamination outside the weigh boat.
-
B. Personal Protective Equipment (Secondary Barrier)
Do not rely on a standard cotton lab coat. Cotton fibers trap dust and release it later (secondary exposure).
| Protection Zone | Recommended Equipment | Technical Rationale |
| Respiratory | PAPR (Powered Air Purifying Respirator) with HEPA filter OR N95/P100 (only if working inside a certified BSC). | Surgical masks offer zero protection against <5 micron particles. |
| Dermal (Hand) | Double Gloving: Inner Latex/Nitrile (4 mil) + Outer Nitrile (Extended Cuff, 5-8 mil). | Breakthrough Indicator: Colored inner gloves allow instant visual detection of outer glove breaches. |
| Dermal (Body) | Tyvek® (or equivalent) Disposable Lab Coat with elastic wrists. | Non-woven material prevents dust entrapment. Elastic wrists seal the gap between glove and sleeve. |
| Ocular | Chemical Goggles (Indirect Vent). | Safety glasses leave gaps. Corticosteroids can be absorbed through the tear ducts (nasolacrimal drainage). |
Operational Workflow: The "Clean-Dirty-Clean" Loop
The following diagram illustrates the critical decision pathways for handling potent corticosteroids.
Figure 1: Decision logic for handling high-potency corticosteroids. Note the "Hard Stop" if engineering controls fail.
Step-by-Step Handling Protocol
Phase 1: Preparation (The "Cold" Zone)
-
Verify Airflow: Check the magnehelic gauge on your BSC. It should read between 0.3 and 0.5 inches of water column (or manufacturer spec).
-
Lining: Place a plastic-backed absorbent pad (absorbent side up) in the hood. This captures minor spills and prevents powder from embedding in the steel work surface.
Phase 2: Weighing (The Critical Risk)
-
Static Neutralization: Aim the anti-static gun at the weighing paper/boat and the spatula for 5 seconds.
-
Transfer: Open the source container only inside the hood.
-
Technique: Do not dump powder. Use a "tap-and-slide" motion to minimize aerosol generation.
-
Sealing: Once weighed, transfer powder to a pre-weighed vial and cap it immediately .
-
Decontamination: Wipe the exterior of the sealed vial with a Kimwipe dampened with 70% Ethanol before removing it from the hood.
Phase 3: Emergency Spill Response
If powder spills outside the hood:
-
Do NOT Sweep: Dry sweeping aerosolizes the powder.
-
Isolate: Evacuate the immediate area for 15 minutes to allow aerosols to settle.
-
Wet Clean: Cover the spill with wet paper towels (water or surfactant). Wipe from the outside in to avoid spreading.
-
Disposal: All cleanup materials go into "High Potency/Incineration" waste streams.
Waste Disposal & Deactivation
Corticosteroids are environmentally persistent. They must never be flushed down the drain.[1]
-
Solid Waste: Collect in yellow "Chemotherapy/Pathological" waste bags.
-
Liquid Waste: Collect in dedicated carboys labeled "Corticosteroid/Toxic."
-
Destruction Method: High-temperature incineration (>1000°C) is required to break the steroid backbone.
References
-
BenchChem. (2025).[1][2] An In-depth Technical Guide to the Safe Handling of Dexamethasone-d3-1. Link
-
Pfizer. (2012).[3] Material Safety Data Sheet: Methylprednisolone Acetate. Link
-
Affygility Solutions. (2025). Dexamethasone - OEL Fastrac with ADE. Link
-
Santa Cruz Biotechnology. (2010). Dexamethasone Acetate Material Safety Data Sheet. Link
-
European Medicines Agency (EMA). (2014). Guideline on setting health-based exposure limits for use in risk identification in the manufacture of different medicinal products in shared facilities. Link
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
